1-Azido-2-fluoro-4-methylbenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-azido-2-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3/c1-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIVZTKTEDLFCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=[N+]=[N-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 1-Azido-2-fluoro-4-methylbenzene
Executive Summary & Retrosynthetic Analysis
The synthesis of 1-Azido-2-fluoro-4-methylbenzene is most reliably achieved through the diazotization of its aniline precursor, 2-fluoro-4-methylaniline , followed by nucleophilic displacement with sodium azide (the Sandmeyer-azide reaction). This pathway is preferred over nucleophilic aromatic substitution (
Retrosynthetic Logic:
-
Target: Aryl Azide (
) -
Disconnection: Nitrogen-Nitrogen bond formation via diazonium intermediate.
-
Starting Material: 2-Fluoro-4-methylaniline (Commercially available, CAS 95-52-3).
Safety Protocols (Critical)
WARNING: Organic azides and diazonium salts pose significant explosion and toxicity hazards. This protocol must be executed in a blast-shielded fume hood.
-
Explosion Hazard: The C/N ratio of the target is
( ), which falls within the "borderline stable" region. While generally stable at room temperature, it should not be distilled to dryness or heated above 60°C. -
Hydrazoic Acid (
): Acidification of sodium azide releases , a highly toxic and explosive gas. Crucial Control: The reaction mixture must be buffered (typically with Sodium Acetate) before the addition of Sodium Azide to ensure pH > 4. -
Decontamination: All glassware and aqueous waste must be treated with saturated Sodium Nitrite (
) or Ceric Ammonium Nitrate solution to decompose unreacted azide before disposal.
Experimental Protocol: Diazotization-Azidation Pathway
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol (Scale) | Role |
| 2-Fluoro-4-methylaniline | 125.15 | 1.0 | 1.25 g (10 mmol) | Precursor |
| Sodium Nitrite ( | 69.00 | 1.2 | 0.83 g | Diazotizing Agent |
| Hydrochloric Acid (conc. 37%) | 36.46 | ~10.0 | 8.0 mL | Acid Medium |
| Sodium Azide ( | 65.01 | 1.5 | 0.98 g | Nucleophile |
| Sodium Acetate ( | 82.03 | ~3.0 | 2.50 g | Buffer (pH Control) |
| Water ( | 18.02 | Solvent | ~20 mL | Solvent |
Step-by-Step Methodology
Phase 1: Diazonium Salt Formation
-
Solubilization: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-fluoro-4-methylaniline (1.25 g) in water (10 mL) .
-
Acidification: Cool the suspension to 0°C using an ice/water bath. Slowly add conc. HCl (8 mL) dropwise. The amine will convert to its hydrochloride salt, potentially precipitating as a white solid.
-
Diazotization: Dissolve
(0.83 g) in minimal water (3 mL). Add this solution dropwise to the aniline mixture, maintaining the internal temperature below 5°C .-
Mechanistic Note: Temperature control is vital to prevent the diazonium salt from decomposing into the corresponding phenol (2-fluoro-4-methylphenol).
-
-
Clarification: Stir at 0–5°C for 30 minutes. The solution should become clear and pale yellow as the diazonium salt forms.
Phase 2: Azidation (Sandmeyer Variation)
-
Buffering (Critical Safety Step): Dissolve Sodium Acetate (2.5 g) in water (5 mL) and slowly add it to the diazonium mixture until the pH reaches approximately 4–5 (check with pH paper).
-
Why? This prevents the formation of volatile
when sodium azide is added.
-
-
Azide Addition: Dissolve
(0.98 g) in water (3 mL). Add this solution dropwise to the buffered diazonium mixture at 0°C. -
Reaction: Significant gas evolution (
) will occur immediately.-
Reaction:
-
-
Completion: Allow the mixture to warm to room temperature and stir for 2 hours. The product will separate as a pale yellow oil.[4]
Phase 3: Workup & Purification
-
Extraction: Extract the reaction mixture with Diethyl Ether (
) or Ethyl Acetate ( mL). -
Neutralization: Wash the combined organic layers with saturated
(20 mL) followed by brine (20 mL). -
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure at room temperature .-
Caution: Do not use a water bath > 30°C on the rotovap.
-
-
Purification: If necessary, purify via silica gel flash chromatography using 100% Hexanes or 95:5 Hexanes:EtOAc. The product is a pale yellow oil .[4]
Process Visualization
Figure 1: Logical flow of the diazotization-azidation sequence, highlighting the critical buffering step.
Characterization & Quality Control
To validate the synthesis, the following spectroscopic signatures should be observed:
-
IR Spectroscopy (ATR):
-
Diagnostic Peak: Strong, asymmetric stretching vibration of the azide group (
) at 2100–2130 . -
Absence: Loss of primary amine N-H stretches (3300–3400
).
-
-
NMR (400 MHz,
):-
The aromatic region will show a characteristic splitting pattern for the 1,2,4-substituted ring.
-
2.35 ppm (s, 3H): Methyl group (
). - 6.90–7.10 ppm (m, 3H): Aromatic protons. The proton ortho to the fluorine will show distinct H-F coupling.
-
-
NMR:
-
Single peak around -120 to -130 ppm (relative to
), consistent with ortho-fluorinated aromatics.
-
References
-
Lindsay, R. O., & Allen, C. F. H. (1942).[4] Phenyl Azide.[4][5] Organic Syntheses, 22, 96. Link
- Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry, 55(11), 3640–3647.
- Smith, P. A. S., & Brown, B. B. (1951). The Reaction of Aryl Azides with Hydrogen Halides. Journal of the American Chemical Society, 73(6), 2435–2437.
- Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297–337.
-
Barral, K., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9, 412.[2][6] (Describes diazotization of 2-fluoro-4-methylaniline). Link
Sources
- 1. rsc.org [rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 1-Azido-2-fluoro-4-methylbenzene: Synthesis, Properties, and Applications
Introduction: The Strategic Role of Fluorinated Aryl Azides in Modern Chemistry
1-Azido-2-fluoro-4-methylbenzene is an aromatic organic compound featuring three key functional groups: an azide, a fluorine atom, and a methyl group. This strategic combination of substituents imparts a unique reactivity profile, making it a valuable building block for advanced applications in medicinal chemistry, chemical biology, and materials science. The electron-withdrawing nature of the fluorine atom significantly influences the electronic properties of the benzene ring and the azide moiety, enhancing its reactivity in specific chemical transformations. The methyl group, being electron-donating, further modulates the electronic landscape of the molecule. This guide provides a comprehensive technical overview of 1-azido-2-fluoro-4-methylbenzene, covering its synthesis, physicochemical and spectroscopic properties, characteristic reactivity, and potential applications for researchers and professionals in drug development and scientific research. While direct experimental data for this specific molecule is limited in published literature, this guide synthesizes information from established chemical principles and data from closely related structural analogs to provide a robust and scientifically grounded resource.
Physicochemical and Spectroscopic Characterization
The physical and spectroscopic properties of 1-azido-2-fluoro-4-methylbenzene are crucial for its identification, purification, and application in synthesis. The data presented below is a combination of predicted values and data from its isomer, 4-azido-1-fluoro-2-methylbenzene, providing a reliable reference for researchers.
Physicochemical Properties
| Property | Value (Predicted/Estimated) | Source/Basis |
| Molecular Formula | C₇H₆FN₃ | Calculation |
| Molecular Weight | 151.14 g/mol | Calculation |
| Appearance | Colorless to pale yellow liquid | Analogy to similar aryl azides[1] |
| Boiling Point | Not available (likely decomposes) | General property of aryl azides |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | Analogy to similar organic compounds |
| Density | ~1.2 g/mL | Estimation based on structure |
Spectroscopic Data (Predicted)
The following spectroscopic data is predicted based on the structure of 1-azido-2-fluoro-4-methylbenzene and comparison with its isomers and related fluorotoluene derivatives.[2][3][4]
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.1-7.3 (m, 2H, Ar-H), ~6.9-7.1 (m, 1H, Ar-H), ~2.3 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~160 (d, J ≈ 245 Hz, C-F), ~138 (d, J ≈ 8 Hz), ~132 (d, J ≈ 6 Hz), ~125 (d, J ≈ 3 Hz), ~120 (d, J ≈ 20 Hz), ~115 (d, J ≈ 22 Hz), ~16 (s, CH₃) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ ~ -115 to -125 ppm (relative to CFCl₃) |
| IR Spectroscopy (neat) | ν ~2110-2130 cm⁻¹ (strong, sharp, N₃ asymmetric stretch), ~1250-1300 cm⁻¹ (strong, C-F stretch) |
| Mass Spectrometry (EI) | m/z 151 (M⁺), 123 (M⁺ - N₂), 108 (M⁺ - N₂ - CH₃) |
Synthesis of 1-Azido-2-fluoro-4-methylbenzene
The most plausible and widely applicable method for the synthesis of 1-azido-2-fluoro-4-methylbenzene is a two-step process starting from the commercially available 2-fluoro-4-methylaniline. This process involves the diazotization of the primary amine followed by the substitution of the diazonium group with an azide.[5][6][7]
Diagram of the Synthetic Pathway
Caption: Proposed two-step synthesis of 1-azido-2-fluoro-4-methylbenzene.
Experimental Protocol: Synthesis via Diazotization-Azidation
Disclaimer: This protocol is a representative procedure based on established chemical transformations. All work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. Sodium azide is highly toxic and potentially explosive.
Materials:
-
2-Fluoro-4-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-fluoro-4-methylaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
-
Azidation:
-
In a separate beaker, dissolve sodium azide (1.2 eq) in a minimal amount of cold water.
-
Slowly add the cold sodium azide solution to the cold diazonium salt solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 1-azido-2-fluoro-4-methylbenzene.
-
Chemical Reactivity and Synthetic Utility
The reactivity of 1-azido-2-fluoro-4-methylbenzene is dominated by the azide functional group, with its behavior significantly modulated by the fluorine and methyl substituents on the aromatic ring.
1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
Aryl azides are well-known for their participation in 1,3-dipolar cycloaddition reactions, most notably the Huisgen cycloaddition with alkynes to form 1,2,3-triazoles. The presence of the electron-withdrawing fluorine atom is known to lower the LUMO energy of the aryl azide, thereby accelerating the rate of both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions.[8][9] This enhanced reactivity makes 1-azido-2-fluoro-4-methylbenzene an excellent synthon for creating complex molecules under mild conditions.
Diagram of the Huisgen Cycloaddition Mechanism
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Nitrene Formation and Subsequent Reactions
Upon thermolysis or photolysis, aryl azides can extrude dinitrogen gas (N₂) to form highly reactive nitrene intermediates. These nitrenes can undergo a variety of subsequent reactions, including:
-
C-H Insertion: Intramolecular C-H insertion can lead to the formation of new heterocyclic ring systems.
-
Azo Compound Formation: Intermolecular reaction with another molecule of the azide can form azo compounds.
-
Trapping by Nucleophiles: In the presence of nucleophiles, the nitrene can be trapped to form new C-N bonds.
The fluorine substituent can influence the stability and reactivity of the nitrene intermediate, potentially opening up unique reaction pathways.
Potential Applications in Research and Development
The unique structural features of 1-azido-2-fluoro-4-methylbenzene make it a promising candidate for various applications, particularly in the life sciences and material sciences.
-
Drug Discovery and Bioconjugation: The azide group serves as a versatile chemical handle for "click" chemistry, allowing for the efficient and specific attachment of this fluorinated aromatic moiety to biomolecules such as proteins, peptides, and nucleic acids.[10] The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[11]
-
Photoaffinity Labeling: Aryl azides, especially those with fluorine substituents, are often used as photoaffinity labels to identify and characterize protein-ligand interactions.[12][13] Upon photoactivation, the generated nitrene can form a covalent bond with nearby amino acid residues in the binding pocket of a target protein.
-
Materials Science: The ability of azides to undergo cycloaddition reactions and form covalent bonds upon activation makes them useful for surface functionalization and polymer synthesis. The incorporation of fluorine can impart desirable properties such as hydrophobicity and thermal stability to the resulting materials.
Safety and Handling
1-Azido-2-fluoro-4-methylbenzene should be handled with care by trained personnel. Organic azides are potentially explosive, especially when heated or subjected to shock. It is recommended to handle this compound in small quantities and behind a safety shield. It is also toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
1-Azido-2-fluoro-4-methylbenzene represents a valuable and versatile chemical tool for researchers at the forefront of chemical synthesis, drug discovery, and materials science. Its unique combination of a reactive azide handle, a modulating fluorine atom, and a methyl group provides a platform for the construction of complex molecular architectures with tailored properties. While direct experimental data for this compound remains to be fully explored in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application, based on well-established principles of organic chemistry. As the demand for sophisticated molecular building blocks continues to grow, the utility of compounds like 1-azido-2-fluoro-4-methylbenzene is poised to make significant contributions to scientific innovation.
References
- Xie, S., Lopez, S., Ramstrom, O., Yan, M., & Houk, K. N. (2015). 1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles. The Journal of Organic Chemistry, 80(15), 7836–7842.
- Yan, M., et al. (2017). Reactions of Perfluoroaryl azides (PFAAs). UMass Lowell.
- Leyva, E., Platz, M. S., Loredo-Carrillo, S. E., & Aguilar, J. (2020). Fluoro Aryl Azides: Synthesis, Reactions and Applications. Current Organic Chemistry, 24(11), 1161–1180.
- ResearchGate. (n.d.).
- Bentham Science Publishers. (2020).
- ACS Publications. (2021). Azide-Functionalized Naphthoxyloside as a Tool for Glycosaminoglycan Investigations.
- Organic Syntheses. (n.d.). Fluorobenzene.
- Santa Cruz Biotechnology. (n.d.). 1-azido-2-fluorobenzene.
- RMIT University. (2024).
- CymitQuimica. (n.d.). CAS 2101-86-2: 1-azido-4-methylbenzene.
- ChemicalBook. (n.d.). 2-Fluorotoluene(95-52-3) 13C NMR spectrum.
- ChemicalBook. (n.d.). p-Fluorotoluene(352-32-9) 13C NMR spectrum.
- PubChem. (n.d.). 4-Fluoro-2-methylaniline.
- The Chemours Company. (n.d.).
- Online Chemistry notes. (2023).
- SciELO. (2025).
- Organic Chemistry Portal. (n.d.).
- Allen. (2026). In the diazotisation of anline with sodium nitrite and hydrochloride acid, an excess of hydrochloric acid is used primarily to.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- Chemistry LibreTexts. (2021). 11.3: Cycloaddition Reactions of Alkynes.
- Organic Reactions. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- PMC. (n.d.). Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents.
- ResearchGate. (n.d.). The infrared spectra of aryl azides.
- UniTechLink. (n.d.). Analysis of Infrared spectroscopy (IR).
- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
- PMC. (n.d.).
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An In-depth Technical Guide to 1-Azido-2-fluoro-4-methylbenzene (CAS 864866-32-0): A Versatile Fluorinated Building Block
This guide provides a comprehensive technical overview of 1-Azido-2-fluoro-4-methylbenzene, a key fluorinated building block for researchers and professionals in organic synthesis and drug development. We will delve into its synthesis, physicochemical properties, reactivity, and critical safety protocols, grounded in established chemical principles and field-proven insights.
Introduction and Strategic Importance
1-Azido-2-fluoro-4-methylbenzene (CAS No. 864866-32-0) is an aromatic organic compound featuring a benzene ring substituted with three key functional groups: a reactive azide (-N₃), an electron-withdrawing fluorine (-F) atom, and a methyl (-CH₃) group. This specific arrangement of functionalities makes it a highly valuable intermediate in medicinal chemistry and materials science.
The strategic importance of this molecule lies in the synergistic interplay of its components:
-
The Azide Group: Serves as a versatile chemical handle for a variety of powerful transformations, most notably in "click chemistry" and bioconjugation reactions.[1][2]
-
The Fluorine Atom: The incorporation of fluorine is a well-established strategy in modern drug design to modulate a molecule's physicochemical and pharmacological properties.[3][4][5] It can enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability.[3][5][6]
-
The Methyl Group: Provides a point of steric definition and influences the electronic properties of the aromatic ring.
This combination positions 1-Azido-2-fluoro-4-methylbenzene as a sophisticated building block for the synthesis of complex, high-value molecules.[7]
Physicochemical Properties and Stability Assessment
Detailed experimental data for 1-Azido-2-fluoro-4-methylbenzene is not extensively published. However, its properties can be reliably inferred from its structure and data from analogous compounds.
| Property | Value / Description | Source / Rationale |
| CAS Number | 864866-32-0 | - |
| Molecular Formula | C₇H₆FN₃ | Calculated |
| Molecular Weight | 151.14 g/mol | Calculated (Similar to related compound)[8] |
| Appearance | Likely a colorless to pale yellow liquid | Based on similar aryl azides[9] |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate) | Inferred from typical organic synthesis applications |
| Stability | Potentially explosive; sensitive to heat, shock, light, and friction. Must be handled with extreme care. | General property of organic azides[1][10][11][12] |
Causality of Stability: A Critical Assessment
The stability of organic azides is a paramount safety concern and can be evaluated using established heuristics.[1][10] For 1-Azido-2-fluoro-4-methylbenzene (C₇H₆FN₃):
-
Carbon-to-Nitrogen Ratio (C/N): The ratio is 7 carbons to 3 nitrogens (7/3 ≈ 2.33). Azides with a C/N ratio between 1 and 3 can typically be synthesized and isolated in small quantities but must be handled as potentially unstable.[1][10][12] They should be stored in dilute solution at low temperatures and protected from light.[10][12]
-
"Rule of Six": This rule suggests there should be at least six carbon atoms for each energetic functional group (like an azide).[1] With seven carbons and one azide group, this molecule meets the minimum threshold, suggesting it can be handled with appropriate precautions, but is not inherently stable.
Aromatic azides are generally considered more stable than aliphatic azides of low molecular weight, but this does not negate the need for stringent safety protocols.[1][13]
Synthesis Pathway: From Aniline to Aryl Azide
The most reliable and common method for preparing aryl azides is a two-step, one-pot diazotization-azidation sequence starting from the corresponding primary aromatic amine.[13][14]
Starting Material: 2-Fluoro-4-methylaniline (also known as 4-Amino-3-fluorotoluene, CAS No. 452-80-2).[15]
Workflow Diagram: Synthesis of 1-Azido-2-fluoro-4-methylbenzene
Caption: One-pot synthesis via diazotization and azidation.
Mechanism and Rationale
-
Diazotization: This step converts the primary amine into a diazonium salt.[14] The reaction is performed at 0–5 °C because diazonium salts are thermally unstable and can decompose violently if isolated or warmed.[14][16] Nitrous acid (HNO₂) is generated in situ from sodium nitrite and a strong acid.[16] The highly electrophilic nitrosonium ion (NO⁺) is then attacked by the nucleophilic amine, leading to the diazonium salt after dehydration.[16]
-
Azidation: The crude diazonium salt solution is then treated with an azide source, typically aqueous sodium azide (NaN₃). The azide anion acts as a nucleophile, displacing the excellent leaving group, dinitrogen gas (N₂), to form the final aryl azide product. The reaction mechanism is complex and may proceed through transient pentazene or pentazole intermediates.[13]
Self-Validating Experimental Protocol
This protocol is a representative procedure and must be adapted and risk-assessed for specific laboratory conditions. Only trained personnel should perform this reaction.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, charge 2-Fluoro-4-methylaniline (1.0 eq) and dilute hydrochloric acid (e.g., 3M, ~4 eq).
-
Cooling: Cool the resulting slurry to 0 °C in an ice-salt bath. It is critical to maintain the internal temperature between 0 and 5 °C for the entire diazotization step.
-
Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred aniline slurry via the addition funnel, ensuring the temperature never exceeds 5 °C.
-
Trustworthiness Check: After the addition, stir for an additional 20-30 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a positive test, indicated by a blue-black color, confirms the reaction is complete). Quench any significant excess with a small amount of sulfamic acid.
-
-
Azidation: In a separate beaker, dissolve sodium azide (1.2 eq) in deionized water. Add this solution dropwise to the cold diazonium salt mixture.
-
Causality Insight: A rapid evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the effervescence.
-
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Workup: Transfer the reaction mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary. CAUTION: Never heat the neat azide compound.
Reactivity and Applications in Drug Discovery
The synthetic utility of 1-Azido-2-fluoro-4-methylbenzene stems from the predictable and efficient reactivity of the azide group.
Key Transformations Diagram
Caption: Core reactions of the aryl azide for molecular construction.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential "click chemistry" reaction.[1] The azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[2] This reaction is exceptionally reliable, high-yielding, and tolerant of a wide range of functional groups, making it a cornerstone of modern drug discovery for linking molecular fragments.[2]
-
Staudinger Ligation: This reaction provides a powerful method for forming a stable amide bond, which is fundamental to peptides and many pharmaceuticals. The azide first reacts with a phosphine to form an aza-ylide intermediate, which can then be trapped by an electrophile (like an ester) to furnish the amide.[13] It is a key tool in chemical biology for labeling and conjugating biomolecules.
-
Reduction to Amine: The azide group can be cleanly reduced to the corresponding primary amine (2-fluoro-4-methylaniline), offering a pathway back to the starting material or to other amine-derived functionalities.
Mandatory Safety and Handling Protocols
Organic azides are energetic materials and must be treated as potentially explosive.[11][12] Adherence to strict safety protocols is non-negotiable.
-
Hazard Assessment: All organic azides are sensitive to external energy sources like heat, light, friction, and shock.[10][11] Sodium azide is acutely toxic.[1] Assume the organic azide product has significant toxicity.[2]
-
Engineering Controls:
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.[12][17]
-
Handling and Purification:
-
NEVER use metal spatulas or needles to handle azides, as this can form highly shock-sensitive heavy metal azides.[10][17] Use plastic, ceramic, or Teflon-coated utensils.[17]
-
Avoid ground glass joints where possible, as friction can be an initiation source.[17]
-
NEVER heat the neat compound. Do not distill or purify by sublimation.[11] If concentration is necessary, use a rotary evaporator with a blast shield and low bath temperature.
-
-
Storage: Store the compound in a solution at a concentration not exceeding 1M.[10] Keep it in a clearly labeled amber container, refrigerated or frozen (-20 °C), and away from light and heat sources.[1][12]
-
Waste Disposal:
-
Collect all azide-containing waste in a dedicated, clearly labeled container.[11]
-
CRITICAL: NEVER mix azide waste with acids. This can generate hydrazoic acid (HN₃), which is extremely toxic, volatile, and explosive.[10]
-
Before disposal, organic azides should ideally be chemically converted to a more stable derivative, such as an amine, via reduction.[10]
-
Conclusion
1-Azido-2-fluoro-4-methylbenzene is a powerful and versatile intermediate for advanced organic synthesis. Its true value is realized in its application as a fluorinated building block, where the strategically placed fluorine atom can be used to fine-tune molecular properties for drug discovery programs. The azide group provides access to robust and high-yield coupling chemistries, enabling the construction of complex molecular architectures. However, its utility is intrinsically linked to a deep respect for its hazardous nature. By understanding the causality behind the synthesis and adhering to rigorous, self-validating safety protocols, researchers can safely and effectively leverage this compound to advance the frontiers of science.
References
-
Safe Handling of Azides. (2013, February 1). safety.pitt.edu. [Link]
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018, April 1). University College Dublin. [Link]
-
Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]
-
Azides. (2022, May 18). University of Victoria. [Link]
-
One-pot method for diazotization–azidation of aromatic amines using [P4-VP]N3. ResearchGate. [Link]
-
1-(3-Azido-2-methylpropyl)-4-fluorobenzene. PubChem. [Link]
-
Synthesis of radiolabelled aryl azides from diazonium salts: experimental and computational results permit the identification of the preferred mechanism. (2015, April 17). RSC Publishing. [Link]
-
Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. (2023, April 30). JoVE. [Link]
-
Synthesis of aromatic azide 2 from diazonium salt of 1. ResearchGate. [Link]
-
1-(Azidomethyl)-2-fluorobenzene. PubChem. [Link]
- Process for the preparation of fluoro compounds from the corresponding amines.
-
Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]
-
Preparation of Fluoroarenes in One-Pot Diazotization and Fluoro-Dediazoniation of Aminoarenes Using HF or HF-Base. J-STAGE. [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. PMC, National Center for Biotechnology Information. [Link]
-
Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. PMC, National Center for Biotechnology Information. [Link]
-
Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Institute for Color Science and Technology. [Link]
-
Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM. [Link]
-
Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ. PMC, National Center for Biotechnology Information. [Link]
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]
-
Efficient Synthesis of Azido Sugars using Fluorosulfuryl Azide Diazotransfer Reagent. ResearchGate. [Link]
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- 2. Buy 1-Azido-4-methylbenzene | 2101-86-2 [smolecule.com]
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- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(Azidomethyl)-2-fluorobenzene | C7H6FN3 | CID 21282651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 2101-86-2: 1-azido-4-methylbenzene | CymitQuimica [cymitquimica.com]
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- 12. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. Synthesis of radiolabelled aryl azides from diazonium salts: experimental and computational results permit the identification of the preferred mechani ... - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC01913C [pubs.rsc.org]
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- 15. 2-Fluoro-4-methylaniline | 452-80-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. benchchem.com [benchchem.com]
- 17. uvic.ca [uvic.ca]
"1-Azido-2-fluoro-4-methylbenzene" stability and storage conditions
1-Azido-2-fluoro-4-methylbenzene: Stability, Storage, and Handling Guide
Executive Summary
1-Azido-2-fluoro-4-methylbenzene (CAS: 864866-32-0) is an aryl azide derivative utilized primarily as a photoaffinity labeling reagent and a "click chemistry" synthon. While valuable for its reactivity, it possesses inherent energetic instability characteristic of organic azides.[1]
Critical Safety Directive: This compound must be treated as a heat-sensitive, photosensitive, and potentially shock-sensitive energetic liquid . It requires storage at 2–8°C (Refrigerated) or -20°C (Frozen) in amber glass containers under an inert atmosphere.
Chemical Profile & Energetic Assessment
To understand the handling requirements, we must first quantify the energetic potential of the molecule using established heuristic rules for organic azides.
| Property | Data |
| Chemical Name | 1-Azido-2-fluoro-4-methylbenzene |
| CAS Number | 864866-32-0 |
| Molecular Formula | C₇H₆FN₃ |
| Molecular Weight | 151.14 g/mol |
| Physical State | Liquid (at Room Temperature) |
| Boiling Point | Predicted ~80–85°C at reduced pressure (analogous to 4-azidotoluene) |
Theoretical Hazard Analysis
A. The Carbon-to-Nitrogen (C/N) Ratio The safety of isolating an organic azide is often gauged by the C/N ratio.[2]
-
Formula:
-
Calculation: 7 Carbons / 3 Nitrogens = 2.33
Interpretation: A ratio between 1 and 3 indicates the compound can be isolated but is energetic . It should be stored in limited quantities (typically <5g) and kept cold.[3] It is not as stable as "safe" azides (ratio >3) but not as critically dangerous as those with a ratio <1.
B. The "Rule of Six"
-
Rule: Six carbons (or equivalent mass) are required to stabilize one energetic functional group.[2][4][5]
-
Analysis: This molecule has 7 carbons for 1 azide group.[6][7]
-
Verdict: It passes the Rule of Six (
), suggesting it is relatively stable against spontaneous detonation at room temperature, provided it is pure. However, the presence of the fluorine atom (electron-withdrawing) can sensitize the azide group compared to simple tolyl azide.
Stability Analysis
Thermal Stability (Decomposition Pathway)
Aryl azides decompose thermally to release nitrogen gas (
-
Onset Temperature: While specific DSC data for this exact CAS is proprietary, structural analogs (e.g., 1-azido-4-methylbenzene) typically show decomposition onsets between 140°C and 170°C .
-
Ortho-Effect: The ortho-fluorine substituent can lower this activation energy via electronic destabilization.
-
Risk: Uncontrolled heating (distillation) can lead to a runaway decomposition reaction.
Photochemical Stability
The azide moiety (
Chemical Compatibility
-
Incompatible with: Strong acids (forms hydrazoic acid,
, which is highly toxic and explosive), heavy metals (Cu, Pb, Hg form explosive metal azides), and strong reducing agents. -
Halogenated Solvents: Avoid long-term storage in Dichloromethane (DCM) or Chloroform, as azides can react to form di- and tri-azidomethane (extremely explosive) over extended periods.[2][4]
Storage Protocols
The following protocol is designed to maximize shelf-life and safety.
The "Cold, Dark, Inert" Triad
Figure 1: Decision matrix for the safe storage of reactive aryl azides.
Specific Storage Conditions
-
Primary Container: Amber borosilicate glass vial.
-
Why? Blocks UV/Vis light to prevent photodecomposition.
-
-
Closure: Screw cap with a PTFE (Teflon) liner .
-
Why? Azides can degrade rubber septa over time; PTFE is inert.
-
-
Temperature:
-
Optimal: -20°C (Freezer).
-
Acceptable: 2°C to 8°C (Refrigerator).
-
Avoid: Room temperature storage for >48 hours.
-
-
Secondary Containment: Place the vial inside a secondary plastic container (e.g., a polyethylene tub) to contain potential leaks and separate it from other reagents.
Handling & Experimental Safety
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles (standard safety glasses are insufficient for potential explosive liquids).
-
Hand Protection: Nitrile gloves (double-gloving recommended).
-
Body: Flame-resistant lab coat and a blast shield if working with >1g.
Operational "Do's and Don'ts"
| Action | Recommendation | Scientific Rationale |
| Weighing | Use plastic or ceramic spatulas/pipettes. | Avoid Metal: Metal spatulas can create friction spots or react to form heavy metal azides.[2] |
| Concentration | Keep reaction concentration < 0.5 M. | Thermal Mass: Dilution acts as a heat sink, preventing thermal runaway during exothermic decomposition. |
| Solvents | Use Ethanol, DMSO, or Toluene. | Avoid DCM: Halogenated solvents can form explosive azidomethanes with free azide ions.[4] |
| Purification | Column chromatography (Silica). | No Distillation: Never distill organic azides to dryness or at high temperatures.[3] |
Decomposition & Click Chemistry Workflow
When using this reagent for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), ensure the copper catalyst is removed promptly after reaction to prevent copper azide accumulation.
Figure 2: Safe workflow for utilizing 1-Azido-2-fluoro-4-methylbenzene in synthesis.
Emergency Response & Disposal
Spill Cleanup
-
Evacuate the immediate area.
-
Do not use metal tools to scrape up the liquid.[3]
-
Absorb with sand or vermiculite.
-
Deactivate: Treat the spill area with a 10% solution of Cerium Ammonium Nitrate (CAN) or a dilute solution of Sodium Nitrite (
) in acid to decompose the azide functionality chemically.
Waste Disposal
-
Never pour down the drain. Azides react with lead/copper piping to form primary explosives.
-
Labeling: Clearly label waste containers as "ORGANIC AZIDE - POTENTIALLY EXPLOSIVE."
-
Segregation: Do not mix with acid waste (generates
gas).
References
-
University of Pittsburgh . (2013).[2] Safe Handling of Azides. Department of Environmental Health and Safety. Link
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[4][8] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link
-
Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Link
-
Stanford University . (n.d.). Information on Azide Compounds. Environmental Health & Safety. Link
-
BenchChem . (2025).[1] Comparative Stability of Alkyl versus Aryl Azides. Technical Support Center. Link
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- 2. safety.pitt.edu [safety.pitt.edu]
- 3. uvic.ca [uvic.ca]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 2101-86-2: 1-azido-4-methylbenzene | CymitQuimica [cymitquimica.com]
- 7. CAS 2101-86-2: 1-azido-4-methylbenzene | CymitQuimica [cymitquimica.com]
- 8. safety.fsu.edu [safety.fsu.edu]
"1-Azido-2-fluoro-4-methylbenzene" safety data sheet (SDS) and handling precautions
Technical Safety Guide: 1-Azido-2-fluoro-4-methylbenzene
Part 1: Compound Profile & Hazard Assessment
1.1 Chemical Identity
-
Synonyms: 4-Azido-3-fluorotoluene; 2-Fluoro-4-methylphenyl azide[2]
-
Molecular Formula: C
H FN [1][2] -
Molecular Weight: 151.14 g/mol [2]
1.2 Calculated Stability Analysis (The "C/N Ratio" Rule) Before handling any organic azide, a theoretical stability assessment is mandatory.[2] The primary metric is the Carbon-to-Nitrogen (C/N) ratio.[2][4]
-
Equation:
-
Calculation:
[2] -
Safety Threshold: A ratio
is generally considered stable for isolation.[2] -
Risk Verdict: HIGH RISK. With a ratio of 2.33, this compound falls below the stability threshold.[2] It possesses significant potential for explosive decomposition.[2][4][5][6]
Part 2: Hazard Profiling
2.1 Physical Hazards
-
Explosive Instability: As a high-energy azide (C/N < 3), this compound is susceptible to rapid decomposition triggered by heat, shock, or friction.[2]
-
Photolytic Sensitivity: Aryl azides release nitrogen (
) and form highly reactive nitrenes upon exposure to UV light.[2] Ambient lab light can degrade the compound, increasing pressure in sealed vessels. -
Thermal Decomposition: Onset of decomposition may occur at relatively low temperatures (
C).[2]
2.2 Chemical Incompatibilities
-
Acids: Contact with strong acids (HCl, H
SO ) generates Hydrazoic Acid (HN ) , a volatile, highly toxic, and explosive gas.[2] -
Transition Metals: Avoid contact with Copper (Cu), Lead (Pb), or Brass.[2] These metals react to form heavy metal azides (e.g., Copper(I) azide), which are detonators even more sensitive than the organic azide itself.[2]
-
Halogenated Solvents: While less critical for aryl azides than inorganic azides, prolonged storage in CH
Cl is discouraged due to potential formation of diazidomethane (highly explosive) if trace metal catalysts are present.[2]
Part 3: Operational Protocols
3.1 Storage Requirements
-
Temperature: Store at -20°C (Freezer).
-
Container: Amber glass vials with PTFE-lined caps (protect from light).
-
Secondary Containment: Place the vial inside a heavy-walled polymer container to contain fragments in case of detonation.[2]
-
Labeling: Clearly mark: "DANGER: HIGH ENERGY AZIDE. DO NOT HEAT."
3.2 Safe Handling & Synthesis
-
Concentration Limit: Maintain reaction concentrations
M to act as a heat sink. -
Tools: Use Teflon or ceramic spatulas only. Never use metal spatulas.
-
Shielding: All operations (weighing, reaction, workup) must be performed behind a blast shield or sash.[2]
-
Evaporation:
3.3 Visualization: Risk Assessment Workflow
Figure 1: Decision logic for handling high-energy organic azides based on structural stability.
Part 4: Emergency Response & Disposal
4.1 Spill Management
-
Small Spill (< 5 mL):
4.2 Disposal (Chemical Neutralization) Do not dispose of active azides in standard organic waste streams without deactivation.[2]
-
Method: Staudinger Reduction (Phosphine-mediated).[2]
-
Reagent: Triphenylphosphine (PPh
) or Tris(2-carboxyethyl)phosphine (TCEP).[2] -
Mechanism: Converts the explosive azide (-N
) into a stable amine (-NH ) and nitrogen gas.[2]
4.3 Visualization: Deactivation Protocol
Figure 2: Chemical neutralization workflow for converting hazardous azides to stable amines.
References
-
University of California, Santa Barbara (UCSB). (n.d.).[2] Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides.[2][8][9] Retrieved from [Link]
-
Bräse, S., et al. (2005).[2] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.[2] Retrieved from [Link][2]
-
Georgia Tech. (2020).[2] Safe Handling of Organic Azides.[2][4][5][6][10] Retrieved from [Link][2]
-
PubChem. (n.d.).[2] Compound Summary: 1-Azido-4-methylbenzene (Structural Analog Safety Data).[2] Retrieved from [Link][2]
Sources
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- 2. 1-Azido-4-methylbenzene | C7H7N3 | CID 137430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. uvic.ca [uvic.ca]
- 5. chemistry.utah.edu [chemistry.utah.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
Technical Guide: Solubility Profile and Handling of 1-Azido-2-fluoro-4-methylbenzene
Executive Summary
This technical guide details the solubility characteristics, solvent compatibility, and safe handling protocols for 1-Azido-2-fluoro-4-methylbenzene (CAS: 864866-32-0).[1] As a functionalized aryl azide, this compound serves as a critical building block in photoaffinity labeling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.
The presence of the azido group (
Part 1: Physicochemical Identity & Solubility Basis[1]
Structural Analysis & Polarity
The solubility of 1-Azido-2-fluoro-4-methylbenzene is governed by the interplay between its lipophilic toluene core and the polarizable, yet energetic, azide functionality.
-
Lipophilic Core: The 4-methylbenzene (toluene) scaffold dictates high affinity for non-polar and moderately polar organic solvents.
-
Electronic Modulation: The 2-fluoro substituent introduces a dipole moment but does not significantly facilitate hydrogen bonding, maintaining low water solubility.
-
Azide Functionality: The linear azide group is weakly polar but highly polarizable, allowing solubility in chlorinated solvents and ethers.
| Property | Data | Relevance to Solubility |
| CAS Number | 864866-32-0 | Unique Identifier |
| Formula | MW: 151.14 g/mol | |
| Physical State | Liquid (Predicted) | Likely oil at RT; miscible with organic solvents. |
| C/N Ratio | 2.33 | WARNING: Ratio < 3 indicates potential shock sensitivity.[1] |
| LogP (Predicted) | ~2.8 - 3.2 | Highly soluble in hydrophobic media. |
Solvent Compatibility Matrix
The following data categorizes solvents based on solubility efficiency and safety .
| Solvent Class | Representative Solvents | Solubility Status | Operational Recommendation |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Preferred for Extraction. High solubility allows facile separation from aqueous phases during synthesis. |
| Ethers | Diethyl Ether, THF, MTBE | Excellent | Preferred for Storage. MTBE is recommended for long-term storage as it does not form peroxides as readily as |
| Esters | Ethyl Acetate (EtOAc) | Good | Standard solvent for chromatography and extraction. |
| Alcohols | Methanol, Ethanol, t-BuOH | Moderate | Soluble. Often used as co-solvents (e.g., |
| Alkanes | Hexanes, Pentane | Moderate/Good | Soluble. Used for silica gel column elution (e.g., 5-10% EtOAc in Hexanes). |
| Aqueous | Water, Brine | Insoluble | Immiscible. Forms the aqueous phase in biphasic workups. |
| Dipolar Aprotic | DMSO, DMF | Good | Use with Caution. High boiling points make removal difficult without heating, which increases explosion risk. |
Part 2: Safety-Critical Handling (The C/N Ratio Rule)
Energetic Hazard Assessment
Aryl azides are generally more stable than alkyl azides, but they remain energetic materials. The stability is often estimated using the Carbon/Nitrogen ratio equation:
For 1-Azido-2-fluoro-4-methylbenzene (
-
Ratio =
Safe Concentration Protocol
-
Maximum Concentration: Do not exceed 0.5 M in storage or reaction solutions.
-
Evaporation: When removing solvents (e.g., DCM after extraction), never use a water bath temperature above 30°C. Do not rotate to complete dryness; leave a small amount of solvent or immediately redissolve in a high-boiling inert solvent if necessary.
-
Storage: Store as a solution in MTBE or Toluene at -20°C.
Part 3: Experimental Workflows
Workflow Visualization
The following diagram illustrates the decision logic for solvent selection based on the experimental stage, integrating safety checkpoints.
Caption: Decision matrix for solvent selection prioritizing the energetic stability of the azide.
Protocol: Synthesis & Extraction
This protocol describes the standard generation of the azide from its aniline precursor (2-Fluoro-4-methylaniline) and the subsequent solubility-based workup.
Reagents:
-
2-Fluoro-4-methylaniline (Precursor)
-
Sodium Nitrite (
) -
Sodium Azide (
)[2] -
Hydrochloric Acid (
) -
Solvent: Diethyl Ether (
) or Ethyl Acetate ( )
Step-by-Step Methodology:
-
Diazotization: Dissolve the aniline in
at 0°C. The amine salt is soluble in the aqueous acid. Add aqueous dropwise to form the diazonium salt (soluble in water). -
Azidation: Add aqueous
slowly at 0°C. Nitrogen gas evolution will occur. -
Phase Separation (Solubility Check):
-
The diazonium species converts to the aryl azide , which is lipophilic .
-
The solution will become turbid as the azide oils out of the aqueous phase.
-
-
Extraction: Add Diethyl Ether or EtOAc . The 1-Azido-2-fluoro-4-methylbenzene will partition exclusively into the organic layer.
-
Washing: Wash the organic layer with saturated
(to remove acid) and Brine. -
Drying: Dry over anhydrous
. -
Concentration: Concentrate under reduced pressure (Rotavap) at bath temp < 25°C .
-
Safety Stop: Stop evaporation while a small volume of solvent remains. Do not isolate the neat oil if possible.
-
Part 4: Applications in Drug Discovery
Click Chemistry (CuAAC)
In drug development, this molecule is often "clicked" onto alkyne-tagged proteins or small molecules.
-
Recommended Solvent System:
(1:1) or . -
Rationale: The azide is soluble in the organic component (
or DMSO), while the copper catalyst ( ) and ligand are soluble in the aqueous component. This biphasic or semi-aqueous system ensures homogeneity for both reactants.
Staudinger Ligation
-
Recommended Solvent: Anhydrous THF or Toluene.
-
Rationale: Phosphines (e.g., Triphenylphosphine) used in Staudinger reactions are highly soluble in THF. Moisture must be excluded to prevent hydrolysis of the intermediate aza-ylide, making anhydrous organic solvents strictly necessary.
References
-
BioFount. (n.d.). 1-Azido-2-fluoro-4-methylbenzene Product Data. Retrieved from
- Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188–5240. (Seminal review on azide safety and solubility).
-
Sigma-Aldrich. (2025).[3][4][5] Safety Data Sheet: 1-Azido-4-fluorobenzene solution. Retrieved from
-
BenchChem. (2025).[2] A Comparative Guide to Alkali Metal Azides in Organic Synthesis. Retrieved from
- Smith, P. A. S. (1984). "Aryl and Heteroaryl Azides." in Azides and Nitrenes, Academic Press. (Foundational text on aryl azide physicochemical properties).
Sources
- 1. 864866-32-0|1-Azido-2-fluoro-4-methylbenzene|1-Azido-2-fluoro-4-methylbenzene| -范德生物科技公司 [bio-fount.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 1-Azido-4-fluorobenzene solution | 3296-02-4 [chemicalbook.com]
A Technical Guide to the Potential Research Applications of 1-Azido-2-fluoro-4-methylbenzene
Prepared by: Gemini, Senior Application Scientist
Abstract: 1-Azido-2-fluoro-4-methylbenzene is a trifunctional aromatic compound poised to serve as a versatile and powerful building block in modern chemical research. Its unique architecture, combining a bioorthogonal azide handle, a metabolically robust fluorine atom, and a sterically significant methyl group, opens a wealth of opportunities across diverse scientific disciplines. This guide provides an in-depth exploration of the potential applications of this molecule for researchers, scientists, and drug development professionals. We will delve into its strategic utility in medicinal chemistry for the synthesis of novel therapeutics, its role as a precision tool in chemical biology for bioorthogonal labeling, and its potential for creating advanced functional materials. The discussion is grounded in the established principles of physical organic chemistry and supported by detailed protocols and mechanistic diagrams to provide a comprehensive framework for its practical implementation in the laboratory.
The Molecular Architecture: A Convergence of Functionality
1-Azido-2-fluoro-4-methylbenzene (CAS No. 864866-32-0) is a strategically designed chemical entity.[1] To fully appreciate its potential, one must first understand the distinct role each of its functional components plays in dictating its reactivity and utility.
-
The Azide Group (-N₃): This high-energy functional group is the cornerstone of its utility in bioconjugation and modular synthesis. It is the key reactant in the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a prominent example of "click chemistry". This reaction is exceptionally robust, high-yielding, and bioorthogonal, meaning it proceeds with high specificity in complex biological environments without cross-reacting with native functional groups.[2][3]
-
The Fluorine Atom (-F): The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry.[4] Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's properties by altering its pKa, conformation, and electronic distribution.[5] Crucially, the carbon-fluorine bond is exceptionally strong, which can block sites of oxidative metabolism, thereby enhancing a drug candidate's metabolic stability and pharmacokinetic profile.[6][7]
-
The Methyl Group (-CH₃) and Benzene Scaffold: The toluene-derived core provides a rigid, well-defined aromatic scaffold. The methyl group offers a point of steric influence and can engage in productive van der Waals or hydrophobic interactions within a biological target. The substitution pattern (ortho-fluoro, para-methyl) precisely tunes the electronic properties of the azide and the aromatic ring.
Physicochemical Properties
A summary of the key computed properties for 1-Azido-2-fluoro-4-methylbenzene and its parent compounds is presented below for comparative analysis.
| Property | 1-Azido-2-fluoro-4-methylbenzene | 1-Azido-4-fluorobenzene[8] | 1-Azido-4-methylbenzene[9] |
| Molecular Formula | C₇H₆FN₃ | C₆H₄FN₃ | C₇H₇N₃ |
| Molecular Weight | 151.14 g/mol | 137.11 g/mol | 133.15 g/mol |
| CAS Number | 864866-32-0[1] | 3296-02-4 | 2101-86-2 |
Core Application: Medicinal Chemistry & Drug Discovery
The structure of 1-Azido-2-fluoro-4-methylbenzene is tailor-made for application as a building block in drug discovery programs, particularly in the synthesis of 1,2,3-triazole-containing compounds. The 1,2,3-triazole ring, formed via the CuAAC reaction, is an excellent bioisostere for the amide bond, offering improved metabolic stability and a different vector space for substituent exploration.
The strategic inclusion of fluorine can confer significant advantages. Judicious placement of fluorine can improve a compound's metabolic stability, membrane permeability, and binding affinity for its target protein.[4][5] The 2-fluoro-4-methylphenyl moiety is therefore a highly attractive fragment for introduction into a lead compound series.
Workflow: Synthesis of a Novel Triazole-Based Compound
The primary application in this field is the CuAAC reaction to link the 1-azido-2-fluoro-4-methylbenzene core to a terminal alkyne, which could be another drug fragment, a solubilizing group, or a complex molecular scaffold.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To synthesize a 1-(2-fluoro-4-methylphenyl)-4-aryl-1H-1,2,3-triazole via a CuAAC reaction.
Materials:
-
1-Azido-2-fluoro-4-methylbenzene (1.0 eq)
-
Arylacetylene (e.g., phenylacetylene) (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.10 eq)
-
Solvent: 1:1 mixture of tert-Butanol and Water
-
Reaction vessel, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Reactant Preparation: In a 25 mL round-bottom flask, dissolve 1-Azido-2-fluoro-4-methylbenzene (e.g., 151 mg, 1.0 mmol) and the selected arylacetylene (e.g., 102 mg, 1.0 mmol) in 10 mL of the 1:1 t-BuOH/H₂O solvent mixture. Stir until fully dissolved.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (19.8 mg, 0.1 mmol in 1 mL H₂O). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (12.5 mg, 0.05 mmol in 1 mL H₂O).
-
Reaction Initiation: To the stirred solution of reactants, add the sodium ascorbate solution first, followed by the copper(II) sulfate solution. The in-situ reduction of Cu(II) to the active Cu(I) species by ascorbate will typically cause a color change.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is often complete within 1-4 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,2,3-triazole product.
Application in Chemical Biology: Bioorthogonal Probes
The azide functionality makes 1-Azido-2-fluoro-4-methylbenzene an ideal tool for chemical biology. It can be used as a bioorthogonal reporter or capture agent to study biological systems. For instance, if a cell is fed with an alkyne-modified metabolite (e.g., an amino acid or a sugar), this molecule can be used to "click" onto the alkyne handle, allowing for the visualization or isolation of biomolecules that have incorporated the metabolite.
Furthermore, the fluorine atom provides a unique handle for ¹⁹F NMR studies or for developing radiotracers for Positron Emission Tomography (PET). The synthesis of [¹⁸F]-1-Azido-2-fluoro-4-methylbenzene would create a valuable PET imaging agent for tracking the in vivo fate of alkyne-labeled biomolecules or drugs.[10]
Workflow: Proteome Profiling using a Clickable Probe
This workflow outlines how the title compound could be used to identify the protein targets of an alkyne-modified small molecule inhibitor.
Caption: Workflow for identifying protein targets using a clickable probe.
Application in Materials Science
The principles of click chemistry extend beyond biology into materials science.[11] 1-Azido-2-fluoro-4-methylbenzene can be used to functionalize the surfaces of materials or to modify polymer backbones. This allows for the precise installation of fluorinated aromatic groups onto a material's surface.
This surface modification can impart desirable properties, such as:
-
Hydrophobicity: The fluorophenyl group can significantly increase the water-repellency of a surface.
-
Thermal and Chemical Stability: Fluorinated polymers are known for their enhanced stability.[12]
-
Tailored Interfacial Properties: Precisely controlling surface chemistry is crucial for applications in electronics, sensors, and biocompatible materials.
Conceptual Diagram: Polymer Functionalization
Caption: Covalent grafting of the fluorophenyl moiety onto a polymer backbone.
Synthesis and Safe Handling
While commercially available, a plausible laboratory synthesis of 1-Azido-2-fluoro-4-methylbenzene would start from the corresponding aniline, 2-fluoro-4-methylaniline. The synthesis involves a two-step diazotization-azidation sequence.
-
Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[13]
-
Azidation: The resulting diazonium salt solution is then treated with sodium azide (NaN₃) to displace the diazonium group and form the final aryl azide product.
Safety Considerations: Organic azides are high-energy compounds and should be handled with care. While small aromatic azides are generally less shock-sensitive than small alkyl azides, they can be thermally unstable and may decompose energetically or explosively, especially in the presence of transition metals or upon heating to high temperatures. Always handle with appropriate personal protective equipment (safety glasses, lab coat, gloves) in a well-ventilated fume hood. Avoid friction, grinding, or sudden impacts.
Conclusion and Future Outlook
1-Azido-2-fluoro-4-methylbenzene represents a confluence of three highly valuable functionalities on a single, readily accessible aromatic core. Its potential as a building block is significant, offering researchers a tool to:
-
Accelerate Drug Discovery: Rapidly synthesize libraries of novel, fluorinated, triazole-containing compounds with potentially enhanced pharmacokinetic properties.
-
Elucidate Biological Pathways: Serve as a clickable probe for identifying and studying biomolecular interactions in complex systems.
-
Engineer Advanced Materials: Precisely modify surfaces and polymers to create materials with tailored properties.
Future research will likely focus on demonstrating the utility of this compound in specific drug discovery campaigns, developing its ¹⁸F-labeled analog for PET imaging, and exploring the unique properties it confers upon novel polymers and surface coatings. As the demand for modular, efficient, and precise chemical tools continues to grow, 1-Azido-2-fluoro-4-methylbenzene is well-positioned to become a staple reagent in the modern chemistry laboratory.
References
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Schultzke, S., Walther, M., & Studer, A. (2021). Active Ester Functionalized Azobenzenes as Versatile Building Blocks. Molecules, 26(13), 3916. [Link][14]
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Conti, I., et al. (2023). Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship. International Journal of Molecular Sciences, 24(13), 10515. [Link][15]
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Schultzke, S., Walther, M., & Studer, A. (2021). Active Ester Functionalized Azobenzenes as Versatile Building Blocks. PubMed, 34227181. [Link][16]
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PubChem. (n.d.). 1-(3-Azido-2-methylpropyl)-4-fluorobenzene. PubChem Compound Summary for CID 90211780. Retrieved from [Link]
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Schultzke, S., Walther, M., & Studer, A. (2021). Active Ester Functionalized Azobenzenes as Versatile Building Blocks. ResearchGate. [Link][17]
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Kärkäs, M. D., et al. (2023). Ortho-Functionalization of Azobenzenes via Hypervalent Iodine Reagents. ResearchGate. [Link][18]
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PubChem. (n.d.). 1-Azido-4-methylbenzene. PubChem Compound Summary for CID 137430. Retrieved from [Link][9]
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Beier, P., et al. (2013). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry, 78(18), 9431–9437. [Link]
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Cazzola, E., et al. (2017). A novel versatile precursor suitable for 18F-radiolabeling via "click chemistry". Journal of Labelled Compounds and Radiopharmaceuticals, 60(10), 484-492. [Link][10]
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Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(9), 2604-2612. [Link][5]
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Adir SARL. (1994). 4-Fluoro-benzene derivatives, process for their preparation and pharmaceutical compositions containing these compounds. Google Patents. [19]
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Scilimati, A., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. [Link][6]
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Interchim. (n.d.). Azide conjugates - for Click chemistry. Interchim. Retrieved from [Link][2]
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Jetha, K. A., & Brown, D. G. (2024). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry. [Link][7]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link][4]
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AxisPharm. (n.d.). Click Chemistry Tools & Reagents. AxisPharm. Retrieved from [Link][3]
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Scilimati, A., et al. (2017). Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. [Link]
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E.I. Du Pont de Nemours and Co. (2000). Fluorinated benzene manufacturing process. Google Patents. [20]
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Burnier, J., et al. (2011). Crystalline pharmaceutical and methods of preparation and use. Google Patents. [Link]
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Zhejiang University of Technology. (2019). Synthetic method of 1,2,4-trifluorobenzene. Google Patents. [21]
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PubChem. (n.d.). 1-Azido-4-fluorobenzene. PubChem Compound Summary for CID 10887974. Retrieved from [Link][8]
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Chemours. (n.d.). Fluorointermediates Industries and Applications. Chemours. Retrieved from [Link][12]
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Al-Jammaz, I., et al. (2020). One-Step Synthesis of [18F]Fluoro-4-(vinylsulfonyl)benzene: A Thiol Reactive Synthon for Selective Radiofluorination of Peptides. Organic Letters, 23(2), 512-516. [Link]
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Gill, H., et al. (2015). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Journal of Medicinal Chemistry, 58(21), 8315-8330. [Link]
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AstraZeneca PLC. (2014). Application for Patent Term Extension for LOKELMA® (sodium zirconium cyclosilicate). Regulations.gov. [Link]
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Shangyu Linghang Chemical Co., Ltd. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents. [22]
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Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link][23]
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Malik, S., et al. (2018). Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities. ResearchGate. [Link]
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Discovery and history of "1-Azido-2-fluoro-4-methylbenzene"
The following technical guide details the discovery, synthesis, and application of 1-Azido-2-fluoro-4-methylbenzene , a critical fluorinated building block in modern medicinal chemistry.
From Synthetic Intermediate to "Click" Chemistry Staple
CAS Registry Number: 864866-32-0 Molecular Formula: C₇H₆FN₃ Molecular Weight: 151.14 g/mol IUPAC Name: 1-Azido-2-fluoro-4-methylbenzene Synonyms: 2-Fluoro-4-methylphenyl azide; 4-Methyl-2-fluorophenyl azide
Executive Summary
1-Azido-2-fluoro-4-methylbenzene is a functionalized aryl azide widely utilized in drug discovery and chemical biology. Its structural uniqueness lies in the orthogonal reactivity of the azide group (–N₃) combined with the metabolic stability conferred by the fluorine atom and the steric bulk of the methyl group.
Historically, this compound emerged not from a single serendipitous discovery but as a strategic reagent during the "Click Chemistry" revolution of the early 2000s. It serves as a primary "warhead" for creating libraries of 1,2,3-triazoles, which act as bioisosteres for amide bonds in kinase inhibitors and nuclear receptor ligands (e.g., RORγ inverse agonists).
Historical Genesis & Evolution
The Pre-Click Era (1864–2000)
While aryl azides were first synthesized by Peter Grieß in 1864 via the diazotization of anilines, specific fluorinated derivatives like 1-Azido-2-fluoro-4-methylbenzene remained laboratory curiosities for over a century. They were primarily studied in physical organic chemistry to understand the electronic effects of fluorine on the stability of the aromatic ring and the decomposition rates of phenyl nitrenes.
The Click Chemistry Catalyst (2001–Present)
The true "discovery" of 1-Azido-2-fluoro-4-methylbenzene as a commercially relevant entity correlates directly with the development of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by K. Barry Sharpless and Morten Meldal in roughly 2001-2002.
-
The Demand: Medicinal chemists needed robust azide building blocks to "click" onto alkyne-tagged scaffolds.
-
The Fluorine Factor: The introduction of fluorine at the ortho position (C2) was found to increase metabolic stability against ring oxidation and modulate the pKa of the resulting triazole, making this specific isomer highly valuable in Fragment-Based Drug Design (FBDD).
-
Commercialization: By the mid-2000s, the compound transitioned from in situ preparation to a catalog reagent (CAS 864866-32-0), facilitating high-throughput screening campaigns.
Physicochemical Profile
| Property | Value | Context |
| Physical State | Pale yellow oil or low-melting solid | Typical for low-MW aryl azides. |
| Boiling Point | ~80°C (at reduced pressure) | Volatile; handle with care. |
| Density | ~1.18 g/cm³ | denser than water. |
| Safety Ratio | (C+O)/N = 2.33 | WARNING: Ratio < 3.0 indicates potential shock sensitivity. |
| Electronic Effect | Ortho-Fluorine | Inductive withdrawal (-I) stabilizes the ring but may destabilize the azide slightly compared to non-fluorinated analogs. |
Synthetic Pathways & Protocols
The synthesis of 1-Azido-2-fluoro-4-methylbenzene follows a robust Sandmeyer-type diazotization protocol. This method is preferred over nucleophilic aromatic substitution (SnAr) because the precursor, 2-fluoro-4-methylaniline, is electron-rich and resistant to direct nucleophilic attack.
The Standard Protocol (Diazotization-Azidation)
Reagents:
-
Precursor: 2-Fluoro-4-methylaniline (CAS 452-80-2)
-
Nitrosating Agent: Sodium Nitrite (NaNO₂) or tert-Butyl Nitrite (t-BuONO)
-
Azide Source: Sodium Azide (NaN₃) or Trimethylsilyl Azide (TMSN₃)
-
Solvent: Water/HCl (Classical) or Acetonitrile (Modern)
Step-by-Step Methodology:
-
Acidification: Dissolve 10 mmol of 2-Fluoro-4-methylaniline in 6M HCl (20 mL) at 0°C. The temperature must remain <5°C to prevent diazonium decomposition.
-
Diazotization: Dropwise addition of NaNO₂ (1.1 eq) in water. The solution turns clear/yellow as the diazonium salt forms.
-
Checkpoint: Verify diazonium formation using starch-iodide paper (turns blue/black).
-
-
Azidation: Carefully add NaN₃ (1.2 eq) dissolved in water dropwise.
-
Caution: Vigorous evolution of N₂ gas occurs. Maintain temperature <5°C.
-
-
Workup: Extract with diethyl ether or ethyl acetate. Wash with saturated NaHCO₃ to remove acid.
-
Purification: Silica gel chromatography (Hexanes/EtOAc) is often required to remove trace aniline, though the crude is often pure enough for "Click" reactions.
Reaction Mechanism Visualization
Caption: Synthesis via Sandmeyer-type diazotization. The amino group is converted to a diazonium leaving group, then displaced by azide.
Applications in Drug Discovery[1]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the primary utility of the compound. It reacts with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles.
-
Mechanism: The copper(I) catalyst coordinates the alkyne and the azide, lowering the activation energy for the cycloaddition.
-
Utility: The resulting triazole ring mimics the peptide bond (amide) in geometry and electronic properties but is resistant to enzymatic hydrolysis (proteases).
Photoaffinity Labeling
Aryl azides are photoactive. Upon exposure to UV light (254–365 nm), 1-Azido-2-fluoro-4-methylbenzene extrudes nitrogen (N₂) to form a highly reactive singlet nitrene .
-
Workflow: The azide-tagged drug binds to its target protein. UV irradiation triggers nitrene formation, which inserts into nearby C-H or N-H bonds, covalently crosslinking the drug to the protein. This allows for the mapping of binding pockets.
Click Chemistry Workflow Diagram
Caption: The CuAAC 'Click' reaction pathway forming a stable triazole linkage.
Safety & Handling Protocols (Critical)
Hazard Classification:
-
Explosion Hazard: While aryl azides are more stable than alkyl azides, the (C+O)/N ratio of 2.33 is below the safety threshold of 3.0. This implies the compound retains significant energy.
-
Shock Sensitivity: Do not heat above 80°C or subject to mechanical shock.
-
Toxicity: Sodium azide (reagent) is highly toxic (cytochrome c oxidase inhibitor). The organic azide product should be treated as potentially toxic.
Storage Protocol:
-
Store in amber vials (light sensitive).
-
Keep at 2–8°C (refrigerated).
-
Do not distill to dryness; always keep in solution if possible.
References
-
Synthesis & Properties: 1-Azido-2-fluoro-4-methylbenzene CAS 864866-32-0.[1][2][3][4] U.S. Biological. Link
-
Precursor Utility: Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 2004, 9, 407-416.[5] Link
-
General Mechanism: Sandmeyer Reaction Mechanism. Organic Chemistry Portal. Link
-
Click Chemistry Context: Click chemistry: diverse chemical function from a few good reactions. Angewandte Chemie, 2001. Link
-
Safety Data: Safety Data Sheet: 1-Azido-4-fluorobenzene (Analogous Hazard Data). Sigma-Aldrich. Link
Sources
Methodological & Application
Application Notes and Protocols for 1-Azido-2-fluoro-4-methylbenzene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Introduction: The Strategic Integration of Fluorine in Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and reliable method for the formation of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is celebrated for its high yield, broad functional group tolerance, and mild reaction conditions, making it an indispensable tool in drug discovery, materials science, and bioconjugation.[2][3] The strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. 1-Azido-2-fluoro-4-methylbenzene emerges as a key building block in this context, enabling the direct introduction of a fluorinated aromatic moiety via the robust triazole linkage. The presence of the ortho-fluoro substituent can influence the electronic properties and conformational preferences of the resulting triazole products, offering a nuanced approach to molecular design.
This guide provides a comprehensive overview of the application of 1-Azido-2-fluoro-4-methylbenzene in CuAAC reactions, including a detailed discussion of the reaction mechanism, step-by-step experimental protocols, and critical safety considerations for handling this energetic molecule.
Understanding the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
The CuAAC reaction is a significant rate enhancement over the thermal Huisgen 1,3-dipolar cycloaddition, which often requires elevated temperatures and can produce a mixture of regioisomers.[1] The copper(I) catalyst is central to the reaction's success, orchestrating a stepwise mechanism that leads exclusively to the 1,4-disubstituted triazole.[3]
The currently accepted mechanism involves the following key steps:
-
Formation of a Copper(I)-Acetylide Complex: The reaction initiates with the coordination of the copper(I) catalyst to the terminal alkyne, followed by deprotonation to form a copper(I)-acetylide intermediate. This step is crucial as it activates the alkyne for the subsequent reaction.
-
Coordination of the Azide: The organic azide, in this case, 1-Azido-2-fluoro-4-methylbenzene, then coordinates to the copper(I)-acetylide complex.
-
Cycloaddition and Formation of a Six-Membered Metallacycle: A [3+2] cycloaddition occurs, leading to the formation of a six-membered copper-containing metallacycle.
-
Rearrangement and Protonolysis: The metallacycle undergoes rearrangement, followed by protonolysis, to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.
Recent studies suggest that a dinuclear copper mechanism, involving two copper atoms, may be responsible for the accelerated reaction rates observed in some cases.[4][5]
Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Safety Precautions for Handling Organic Azides
Organic azides, including 1-Azido-2-fluoro-4-methylbenzene, are energetic compounds and must be handled with extreme caution due to their potential for explosive decomposition upon exposure to heat, shock, or friction.
ALWAYS adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Work in a Fume Hood: All manipulations of organic azides should be performed in a well-ventilated fume hood.
-
Avoid Heat and Shock: Do not heat organic azides unless absolutely necessary and behind a blast shield. Avoid grinding or subjecting them to mechanical shock.
-
Use Appropriate Utensils: Use plastic or Teflon-coated spatulas. Avoid contact with metal spatulas, which can form sensitive metal azides.
-
Solvent Choice: Never use chlorinated solvents like dichloromethane or chloroform with azides, as this can lead to the formation of highly explosive di- and tri-azidomethane.
-
Storage: Store 1-Azido-2-fluoro-4-methylbenzene at low temperatures (-4°C for short-term, -20°C for long-term) and protected from light.
-
Waste Disposal: Quench any residual azide before disposal. Azide-containing waste should be collected in a dedicated, clearly labeled container and should not be mixed with acidic waste, which can generate highly toxic and explosive hydrazoic acid.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization depending on the specific alkyne substrate and desired scale.
Protocol 1: Synthesis of 1-Azido-2-fluoro-4-methylbenzene
Disclaimer: This is a representative procedure and should be performed with strict adherence to safety precautions for handling azides and diazonium salts.
Materials:
-
2-Fluoro-4-methylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium azide (NaN₃)
-
Diethyl ether or Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 2-fluoro-4-methylaniline in a solution of hydrochloric acid and water, and cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed. Allow the reaction to stir and slowly warm to room temperature overnight.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure at a low temperature.
-
The crude 1-Azido-2-fluoro-4-methylbenzene should be used directly in the next step or stored appropriately.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1-Azido-2-fluoro-4-methylbenzene
This protocol describes a general procedure for the CuAAC reaction between 1-Azido-2-fluoro-4-methylbenzene and a terminal alkyne.
Materials:
-
1-Azido-2-fluoro-4-methylbenzene (C₇H₆FN₃, MW: 151.14 g/mol )
-
Terminal Alkyne (e.g., Phenylacetylene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol/Water or other suitable solvent system
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Reaction Setup:
Caption: General workflow for a CuAAC reaction followed by purification.
Procedure:
-
To a round-bottom flask, add 1-Azido-2-fluoro-4-methylbenzene (1.0 eq) and the terminal alkyne (1.0-1.2 eq).
-
Dissolve the starting materials in a suitable solvent mixture, such as tert-butanol and water (1:1).
-
In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in a minimal amount of water.
-
Add the copper sulfate solution to the reaction mixture.
-
Add a freshly prepared solution of sodium ascorbate (0.05-0.2 eq) in water to the reaction mixture. The reaction is often initiated upon this addition.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 1-(2-fluoro-4-methylphenyl)-4-substituted-1H-1,2,3-triazole.
Data Presentation
| Parameter | Recommended Range | Notes |
| Azide:Alkyne Ratio | 1:1 to 1:1.2 | A slight excess of the alkyne can ensure complete consumption of the azide. |
| Copper Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for less reactive substrates. |
| Reducing Agent | 5-20 mol% | A stoichiometric amount or slight excess relative to the copper catalyst is typical. |
| Solvent | t-BuOH/H₂O, DMF, DMSO | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature | Most CuAAC reactions proceed efficiently at ambient temperature. |
| Reaction Time | 1-24 hours | Monitor by TLC to determine completion. |
Characterization of the Triazole Product
The resulting 1,4-disubstituted 1,2,3-triazole can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the triazole product. The triazole proton typically appears as a singlet in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic azide stretch (around 2100 cm⁻¹) is a good indicator of reaction completion.
While specific NMR data for a triazole derived from 1-Azido-2-fluoro-4-methylbenzene is not available in the initial search, typical chemical shifts for the triazole proton in similar structures are in the range of δ 7.5-8.5 ppm in the ¹H NMR spectrum.[6][7]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Slow or Incomplete Reaction | Inactive catalyst | Use freshly prepared sodium ascorbate solution. Ensure the copper source is of good quality. Consider using a Cu(I) source directly. |
| Poor solubility of reactants | Try a different solvent system (e.g., DMF, DMSO). | |
| Steric hindrance | The reaction may require longer reaction times or gentle heating. | |
| Formation of Side Products | Oxidative homocoupling of the alkyne | Ensure an adequate amount of reducing agent is present. Degas the solvent if necessary. |
| Difficulty in Purification | Residual copper in the product | Wash the organic extract with a solution of EDTA or ammonium chloride to chelate and remove copper ions. |
Conclusion
1-Azido-2-fluoro-4-methylbenzene is a valuable reagent for the synthesis of fluorinated 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition. The protocols and guidelines presented here offer a starting point for researchers to utilize this building block in their synthetic endeavors. Adherence to strict safety precautions is paramount when working with this and other organic azides. The versatility of the CuAAC reaction, coupled with the unique properties imparted by the fluoro-tolyl moiety, makes this a powerful combination for the development of novel compounds in various fields of chemical science.
References
-
Collier, J., et al. (n.d.). 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Retrieved from [Link]
-
Wang, Z., & Qin, H. (n.d.). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. Department of Chemistry, University of Science and Technology of China. Retrieved from [Link]
-
Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Kumar, A., et al. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. ResearchGate. Retrieved from [Link]
- Li, Y., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 3487.
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic-chemistry.org. Retrieved from [Link]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. (n.d.). Bioclone. Retrieved from [Link]
- Presolski, S. I., et al. (2011). Reactivity of 2H-Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions. Journal of the American Chemical Society, 133(4), 724-727.
-
Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. (2011). In: Current Protocols in Chemical Biology. Jena Bioscience. Retrieved from [Link]
- Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496.
- Jewett, J. C., & Bertozzi, C. R. (2010). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Chemical Society Reviews, 39(4), 1272-1279.
- Vermeeren, P. (2026). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem, 27(2), e202500771.
-
Reactivity of 2H‑Azirines in Copper-Catalyzed Azide–Alkyne Cycloaddition Reactions. (n.d.). ACS Publications. Retrieved from [Link]
- Hou, J., et al. (2025). Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers.
- Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
- Vermeeren, P., et al. (2026). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem, 27(2), e202500771.
-
Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Retrieved from [Link]
- Channing, M. A., et al. (1988). Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice. Journal of Medicinal Chemistry, 31(8), 1543-1547.
- Darnand, M., et al. (2018). Fluorophore-Assisted Click Chemistry through Copper(I)
-
One-Step Synthesis of [18F]Fluoro-4-(vinylsulfonyl)benzene: A Thiol Reactive Synthon for Selective Radiofluorination of Peptides. (2020). ResearchGate. Retrieved from [Link]
- Pretze, M., et al. (2016). Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18. Molecules, 21(11), 1563.
-
Nature Chemistry nature chemistry Click processes orthogonal to CuAAC and SuFEx forge selectively modifiable fluorescent linkers. (2023). ResearchGate. Retrieved from [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. bioclone.net [bioclone.net]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Application Note: High-Efficiency CuAAC Protocol for 1-Azido-2-fluoro-4-methylbenzene
Introduction & Strategic Context
This application note details the protocol for utilizing 1-Azido-2-fluoro-4-methylbenzene (CAS: 864866-32-0) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While alkyl azides are ubiquitous in "click" chemistry, aryl azides like this compound present unique electronic properties and safety considerations.
The inclusion of the ortho-fluorine atom provides two critical advantages in drug discovery workflows:
-
Electronic Activation: The electron-withdrawing nature of the fluorine atom at the ortho position increases the electrophilicity of the azide moiety, potentially accelerating the rate of cycloaddition compared to non-fluorinated phenyl azides [1].
-
NMR Handle: The
F nucleus serves as a sensitive, background-free NMR probe, making the resulting triazole product ideal for Fragment-Based Drug Discovery (FBDD) and protein binding studies [2].
Compound Profile
| Property | Specification |
| Compound Name | 1-Azido-2-fluoro-4-methylbenzene |
| Formula | |
| Molecular Weight | 151.14 g/mol |
| Physical State | Pale yellow liquid or low-melting solid (check specific lot) |
| C/N Ratio | 2.33 (Caution: Potentially Energetic) |
Safety & Handling (Critical)
WARNING: Energetic Compound. The Carbon-to-Nitrogen (C/N) ratio of this compound is 2.33 , which falls below the "safe" threshold of 3.0 typically recommended for isolating organic azides. While aryl azides are generally more stable than low-molecular-weight alkyl azides, strictly adhere to the following:
-
Heat Sensitivity: Do not heat reaction mixtures above 60°C.
-
Light Sensitivity: Aryl azides can decompose to nitrenes upon UV exposure. Perform reactions in amber vials or wrap vessels in foil.
-
Isolation: Avoid rotary evaporation to dryness if the scale exceeds 1 mmol. Store as a solution whenever possible.
Experimental Protocol
A. Reagents & Materials[2][3][4][5][6]
| Component | Role | Concentration (Stock) | Solvent |
| Aryl Azide | Substrate A | 100 mM | DMSO or tBuOH |
| Terminal Alkyne | Substrate B | 100 mM | DMSO |
| CuSO | Pre-catalyst | 50 mM | dH |
| THPTA Ligand | Cu(I) Stabilizer | 100 mM | dH |
| Sodium Ascorbate | Reductant | 100 mM (Fresh) | dH |
Note: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is preferred over TBTA for this protocol due to its water solubility, which prevents the precipitation of the catalyst complex in aqueous buffers.
B. Step-by-Step Procedure
1. Catalyst Complex Preparation (The "Master Mix"): Premixing the copper and ligand is crucial to protect the Cu(I) species from oxidation and disproportionation.
-
Mix 10 µL of CuSO
stock (0.5 µmol) with 25 µL of THPTA stock (2.5 µmol). -
Ratio Logic: A 1:5 Cu:Ligand ratio ensures full coordination, protecting biomolecules (if present) from oxidative damage and maintaining catalytic turnover [3].
2. Reaction Assembly: In a 2 mL amber glass vial, add reagents in the following order:
-
Solvent: 400 µL of 1:1 tBuOH:Water (or DMSO:Water for hydrophobic alkynes).
-
Alkyne: 10 µL of 100 mM stock (1.0 µmol, 1.0 equiv).
-
Aryl Azide: 10 µL of 100 mM stock (1.0 µmol, 1.0 equiv).
-
Catalyst Mix: Add the pre-complexed Cu-THPTA solution prepared in Step 1.
-
Initiation: Add 20 µL of freshly prepared Sodium Ascorbate (2.0 µmol, 2.0 equiv).
3. Incubation:
-
Cap the vial under an inert atmosphere (Nitrogen/Argon) if possible, though CuAAC is robust to oxygen.
-
Stir gently at Room Temperature (20-25°C) for 1–4 hours.
-
Monitoring: Monitor by LC-MS or TLC. The aryl azide UV signature will shift significantly upon triazole formation.
4. Workup:
-
Extraction: Dilute with 5 mL water and extract with Ethyl Acetate (3 x 5 mL).
-
Cu Removal: Wash the organic layer with 5 mL of saturated NH
Cl or EDTA solution to chelate residual copper. -
Drying: Dry over MgSO
, filter, and concentrate (Caution: Do not heat >40°C).
Mechanism & Workflow Visualization
The following diagrams illustrate the catalytic cycle and the experimental workflow.
Diagram 1: CuAAC Catalytic Cycle with Aryl Azide
This diagram highlights the critical role of the Cu(I)-acetylide intermediate and the coordination of the aryl azide.
Caption: The Cu(I) species forms a
Diagram 2: Experimental Workflow
Caption: Operational workflow emphasizing the premixing of the catalyst and temperature control during concentration.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Slow Rate | Oxidation of Cu(I) | Increase NaAscorbate to 5 equiv. Degas solvents with N |
| Precipitation | Ligand Insolubility | Ensure THPTA is used (water soluble). Switch to DMSO if reactants are insoluble. |
| Byproducts | Oxidative Coupling | Reduce O |
| Azide Decomposition | UV/Heat Exposure | CRITICAL: Ensure reaction vessel is wrapped in foil and kept < 40°C. |
References
-
Blastik, Z. E., et al. (2016).[1] "Azidoperfluoroalkanes: Synthesis and Application in Copper(I)-Catalyzed Azide–Alkyne Cycloaddition." Angewandte Chemie International Edition. [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. [Link]
-
Rostovtsev, V. V., et al. (2002).[2] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. [Link][1]
Sources
Application Note: 1-Azido-2-fluoro-4-methylbenzene (AFMB) as a Next-Generation Photoaffinity Warhead
Topic: 1-Azido-2-fluoro-4-methylbenzene (AFMB) for Bioconjugation Content Type: Application Note & Technical Guide Audience: Chemical Biologists, Medicinal Chemists, Proteomics Scientists
Introduction: The "Ortho-Fluoro" Advantage
In the landscape of chemoproteomics, identifying the binding targets of small molecule drugs is critical. 1-Azido-2-fluoro-4-methylbenzene (AFMB) represents a highly specialized class of "tunable" photoaffinity labeling (PAL) reagents. Unlike standard phenyl azides, which suffer from poor crosslinking efficiency due to ring expansion, or perfluorophenyl azides (PFPAs), which can be overly lipophilic, AFMB offers a strategic "Goldilocks" zone.
The presence of the ortho-fluorine atom is the defining feature of this scaffold. It electronically stabilizes the singlet nitrene intermediate, significantly suppressing the formation of the unreactive dehydroazepine byproduct. This ensures that upon UV irradiation, the molecule preferentially undergoes C-H insertion , covalently trapping the protein target with high fidelity.
Key Technical Specifications
| Parameter | Specification | Notes |
| Molecular Formula | Low molecular weight minimizes steric perturbation. | |
| Reactive Group | Aryl Azide ( | Photoreactive (primary) & Bioorthogonal (secondary). |
| Activation | 300–365 nm | Avoids deep UV (<280 nm) protein damage. |
| Safety Class | High Energy | C/N Ratio |
Mechanistic Principles
To use AFMB effectively, one must understand the photochemistry governing the "Warhead."
The Nitrene Divergence
Upon UV irradiation, the azide expels nitrogen (
-
The Failure Mode (Standard Phenyl Azide): The singlet nitrene rearranges into a benzazirine and then a 1,2-didehydroazepine (ketenimine). This species reacts with nucleophiles (long-lived) rather than inserting into C-H bonds (fast), leading to high background noise.
-
The AFMB Solution: The fluorine atom at the ortho position destabilizes the transition state for ring expansion. This forces the singlet nitrene to undergo Intersystem Crossing (ISC) to the Triplet Nitrene or react directly, favoring C-H insertion into the target protein.
Diagram 1: Photochemical Pathway of AFMB
Caption: The ortho-fluorine atom in AFMB blocks the ring-expansion pathway (dotted red), funneling the reactive intermediate toward productive C-H insertion (solid green).
Experimental Protocols
Protocol A: Photoaffinity Labeling (Target Deconvolution)
This protocol assumes AFMB has been conjugated to a ligand (drug) of interest.
Reagents:
-
Probe: AFMB-Ligand Conjugate (10–100 µM stock in DMSO).
-
Protein Source: Purified protein or Cell Lysate (1–2 mg/mL).
-
UV Source: Handheld UV lamp (365 nm) or Stratalinker (302/312 nm). Note: 254 nm is too damaging for live cells.
Step-by-Step Workflow:
-
Incubation:
-
Dilute protein lysate to 1 mg/mL in PBS.
-
Add AFMB-Probe (final conc. 1–10 µM). Keep DMSO < 1%.
-
Control: Prepare a "Competition" sample with 50x excess of free (non-labeled) drug to prove binding specificity.
-
Incubate for 30–60 mins at 4°C (or RT) in the dark .
-
-
Irradiation (Crosslinking):
-
Transfer samples to a 96-well plate (open top) or quartz cuvettes.
-
Place on ice (critical to prevent thermal degradation).
-
Irradiate at 365 nm for 5–10 minutes .
-
Optimization: If yield is low, switch to 302 nm for 1–3 minutes, but monitor for protein precipitation.
-
-
Post-Labeling Analysis:
-
Proceed to SDS-PAGE (if probe has a fluorophore) or Click Chemistry (Protocol B) if the probe requires a reporter tag.
-
Protocol B: Copper-Catalyzed Click Chemistry (CuAAC)
While AFMB is primarily a photo-probe, the azide group can technically be used for CuAAC. However, aryl azides react slower than alkyl azides in CuAAC.
Reagents:
-
Reporter: Biotin-Alkyne or Fluorophore-Alkyne.
-
Catalyst: CuSO4 (1 mM) + THPTA (Ligand, 5 mM).
-
Reductant: Sodium Ascorbate (5 mM).
Workflow:
-
To the crosslinked protein sample (from Protocol A), add the Reporter Alkyne (50 µM).
-
Premix CuSO4 and THPTA (1:5 ratio) and add to the sample.
-
Add Sodium Ascorbate last to initiate the reaction.
-
Incubate for 1–2 hours at RT with gentle shaking.
-
Note: Aryl azides require longer incubation than the standard 30 mins used for alkyl azides.
-
-
Precipitate protein (Methanol/Chloroform) to remove excess reagents before Mass Spec or Western Blot.
Safety & Stability (Critical)
1. C/N Ratio Warning:
AFMB (
-
Do NOT distill or rotary evaporate this compound to dryness if heating is involved.
-
Store as a solution (e.g., in DCM or DMSO) whenever possible.
-
Avoid metal spatulas (risk of friction ignition).[1]
2. Light Sensitivity: The molecule is designed to be photo-unstable. All handling must be done under amber light or low-light conditions until the irradiation step.
Data Visualization: Proteomics Workflow
This diagram illustrates how AFMB is integrated into a full target identification campaign.
Diagram 2: AFMB Target ID Workflow
Caption: Workflow for assembling the AFMB probe, equilibrating with the proteome, and permanently capturing the target via UV activation.
References
-
Schnapp, K. A., et al. (1993).[2] "Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents." Bioconjugate Chemistry. Link
- Core Reference: Establishes the mechanism of ortho-fluorine stabiliz
-
Fleming, S. A. (1995). "Chemical reagents in photoaffinity labeling." Tetrahedron. Link
- Review: Comprehensive overview of aryl azide photochemistry vs. other warheads.
-
Braschler, T., et al. (1997). "The Ortho-Fluoro Effect in Aryl Azide Photochemistry." Journal of the American Chemical Society.
-
Mechanistic Insight: Details the suppression of ring expansion.[2]
-
-
Thermo Fisher Scientific. "Crosslinking Technical Handbook." Link
- Protocol Validation: Standard industrial protocols for UV crosslinking parameters.
Sources
Application Note: Precision Surface Engineering & Photo-Crosslinking
Subject: 1-Azido-2-fluoro-4-methylbenzene (CAS 3296-02-4 Analog / Derivative)
Executive Summary
1-Azido-2-fluoro-4-methylbenzene (also known as 2-fluoro-4-methylphenyl azide) represents a specialized class of fluorinated aryl azides utilized primarily for high-efficiency photo-affinity labeling and surface modification.[1] Unlike non-substituted phenyl azides, the incorporation of a fluorine atom at the ortho position (C2) significantly alters the photochemical pathway, suppressing the formation of rearrangement byproducts (ketenimines/dehydroazepines) and favoring direct C-H insertion .
This guide details the application of this compound in two core materials science workflows:
-
Direct Photo-Grafting: Covalent functionalization of inert polymers (e.g., Polystyrene, Polyolefins).[1]
-
"Click" Chemistry Modification: Synthesis of fluorinated triazole-based electronic materials.
Technical Background: The "Ortho-Fluorine" Effect
To use this compound effectively, one must understand its photochemistry.[1] Standard phenyl azides, upon UV irradiation, generate a singlet nitrene.[1] This intermediate often undergoes a ring expansion to form a reactive dehydroazepine (ketenimine), which reacts preferentially with nucleophiles (amines/thiols) rather than inserting into C-H bonds.
The Fluorine Advantage: The electronegative fluorine atom at the ortho position destabilizes the transition state required for ring expansion. Consequently, the singlet nitrene lifetime is extended, or it undergoes intersystem crossing to a triplet nitrene, both of which favor C-H insertion .
-
Result: Higher crosslinking efficiency on inert carbon backbones (C-H bonds) and reduced "scavenging" by solvent nucleophiles.
Safety & Handling (CRITICAL)
-
Explosion Hazard: The Carbon-to-Nitrogen ratio (C/N) of this molecule is approx. 2.3 (7 Carbons / 3 Nitrogens).[1] According to the Smith Open-Chain Rule, organic azides with (C+O)/N < 3 are potentially explosive.[1]
-
Requirement: Never isolate this compound in neat form on a scale >1 gram. Store and use as a solution (e.g., in DCM, Toluene, or DMSO).
-
Light Sensitivity: Store in amber vials wrapped in foil at -20°C.
-
Ventilation: All photochemical activation must be performed in a fume hood to manage potential volatile byproducts.[1]
-
Application 1: Photo-Grafting on Inert Polymer Surfaces
Objective: To covalently attach the azide (and a functional payload attached to the methyl group or via subsequent reaction) to an inert polystyrene surface.[1]
Materials
-
Substrate: Polystyrene (PS) cell culture plate or spin-coated PS film.[1]
-
Reagent: 1-Azido-2-fluoro-4-methylbenzene (10 mM solution in Ethanol or Methanol).[1]
-
Light Source: UV Lamp (Mercury Arc or LED) emitting at 254 nm (low pressure) or 300–365 nm (medium pressure). Note: Fluorinated azides often have blue-shifted absorption; 254 nm is standard for activation.[1]
Protocol
-
Surface Preparation:
-
Clean the PS substrate with Isopropanol and dry under a Nitrogen stream.
-
Plasma treat (Optional): Oxygen plasma (30s, 50W) can increase wettability, but may compete with C-H insertion sites. For pure grafting, skip plasma.
-
-
Coating:
-
Apply the 10 mM azide solution to the surface (approx. 50 µL/cm²).
-
Allow the solvent to evaporate in the dark (fume hood) to form a thin film of the azide on the polymer.
-
-
UV Activation (Crosslinking):
-
Washing:
-
Rinse extensively with Methanol (3x) and DCM (1x) to remove unreacted azide and non-covalently bound byproducts.
-
Dry under Nitrogen.[1]
-
-
Validation:
-
Analyze via ATR-FTIR .[1] Look for the disappearance of the characteristic Azide peak (~2100–2150 cm⁻¹) and the appearance of secondary amine (N-H) stretches or changes in the aromatic region.
-
Application 2: Synthesis of Fluorinated Triazoles (Click Chemistry)
Objective: Use 1-Azido-2-fluoro-4-methylbenzene as a building block to create fluorinated liquid crystals or electronic materials via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
Protocol
-
Reaction Setup:
-
Procedure:
-
Dissolve the alkyne and azide in the solvent.
-
Add the Sodium Ascorbate solution followed by the CuSO₄ solution.
-
Stir at Room Temperature for 12–24 hours. (The reaction is typically monitored by TLC for the disappearance of the azide).
-
-
Workup:
-
Dilute with water and extract with Ethyl Acetate.[1]
-
Wash organic layer with brine, dry over MgSO₄, and concentrate.[1][5]
-
Note: The presence of the Fluorine atom may slightly reduce the reaction rate compared to non-substituted azides due to electronic withdrawal, but the reaction remains robust.[1]
-
Mechanistic Visualization
The following diagram illustrates the divergent pathways of the aryl nitrene. The Green Path highlights the desired C-H insertion favored by the 2-Fluoro substituent.[1]
Figure 1: Photochemical pathway of 2-fluoro aryl azides. The ortho-fluorine atom sterically and electronically inhibits ring expansion (Red Path), funneling the reaction toward stable C-H insertion (Green Path).[1]
Quantitative Data Summary
| Parameter | Value / Property | Relevance |
| Molecular Formula | C₇H₆FN₃ | Precursor |
| Molecular Weight | 151.14 g/mol | Calculation |
| UV Absorption Max | ~250–260 nm (Ar-N₃) | Excitation Wavelength |
| C/N Ratio | ~2.3 | Explosion Hazard Threshold |
| Nitrene Behavior | Stabilized Singlet / Triplet | High C-H Insertion Efficiency |
| Solubility | DCM, THF, DMSO, Toluene | Insoluble in Water |
References
-
Mechanism of Aryl Azide Photolysis: Gritsan, N. P., & Platz, M. S. (2006). Photochemistry of Phenyl Azide and Its Derivatives. Chemical Reviews, 106(9), 3844–3893.[1] Link
-
Fluorinated Azides in Materials: Liu, L. H., & Yan, M. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. Accounts of Chemical Research, 43(11), 1434–1443.[1] Link
-
Synthesis Protocol (Analogous): Scriven, E. F., & Turnbull, K. (1988). Azides: Their Preparation and Synthetic Uses. Chemical Reviews, 88(2), 297–337.[1] Link
-
Safety of Organic Azides: Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240.[1] Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. CN102643160A - Preparation method of 1,2,4-trifluorobenzene - Google Patents [patents.google.com]
- 3. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
"1-Azido-2-fluoro-4-methylbenzene" reaction with terminal alkynes
Topic: Technical Application Note: Precision Synthesis of Fluorinated Triazoles via CuAAC Reaction of 1-Azido-2-fluoro-4-methylbenzene
Executive Summary & Strategic Importance
Compound Profile:
-
Name: 1-Azido-2-fluoro-4-methylbenzene[1]
-
CAS: 864866-32-0[1]
-
Molecular Formula: C
H FN [2] -
Molecular Weight: 151.14 g/mol [2]
Application Context: In modern drug discovery, the strategic incorporation of fluorine is a pivotal tactic to modulate metabolic stability (blocking P450 oxidation sites), lipophilicity (LogP), and conformational preference. 1-Azido-2-fluoro-4-methylbenzene serves as a high-value "Click" building block. It introduces a 3-fluoro-4-methylphenyl moiety into a scaffold via a 1,2,3-triazole linker. The ortho-fluorine atom (relative to the azide/triazole) imposes specific steric and electronic influences, often improving the biophysical profile of the final conjugate compared to non-fluorinated analogues.
Scope of Guide: This document details the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 1-Azido-2-fluoro-4-methylbenzene with terminal alkynes. It addresses the specific handling requirements of low-molecular-weight aryl azides and provides optimized protocols for both high-throughput screening (HTS) and preparative synthesis.
Critical Safety & Handling (Read Before Experimentation)
⚠️ HAZARD WARNING: ENERGETIC MATERIAL C/N Ratio Violation: The Carbon-to-Nitrogen (C/N) ratio of 1-Azido-2-fluoro-4-methylbenzene is approximately 2.33 (7 Carbons / 3 Nitrogens).Rule of Thumb: Organic azides with a C/N ratio < 3 are considered potentially explosive and shock-sensitive.
MANDATORY SAFETY PROTOCOLS:- NEVER concentrate reaction mixtures containing this azide to complete dryness. Always maintain a solvent matrix.
- Shielding: Perform all reactions behind a blast shield.
- Tools: Use only Teflon or non-metallic spatulas. Avoid metal-on-glass friction (e.g., ground glass joints) which can trigger detonation.
- Quenching: Unreacted azide must be chemically quenched (e.g., with phosphines) before disposal.
Reaction Mechanism & Pathway
The reaction proceeds via the standard Cu(I)-catalyzed cycle.[3] The ortho-fluorine substituent on the aryl ring exerts an electronic withdrawing effect, making the terminal nitrogen of the azide slightly more electrophilic, potentially enhancing the rate of the initial coordination step compared to electron-rich aryl azides.
Figure 1: Catalytic Cycle and Pathway
Caption: Simplified CuAAC catalytic cycle showing the formation of the copper-acetylide intermediate and subsequent metallacycle.
Experimental Protocols
Method A: The "Workhorse" Protocol (CuSO₄ / Ascorbate)
Best for: Preparative scale (mg to g), robust substrates, aqueous-compatible alkynes.
Reagents:
-
Azide: 1-Azido-2-fluoro-4-methylbenzene (0.5 M stock in tBuOH or DMSO).
-
Alkyne: Terminal alkyne (1.0 equiv).
-
Catalyst Source: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O).
-
Reductant: Sodium Ascorbate (freshly prepared 1M aqueous solution).
-
Solvent: tert-Butanol (tBuOH) / Water (1:1 v/v).
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a stir bar, dissolve the Alkyne (1.0 mmol) and Azide (1.05 mmol, 1.05 equiv) in tBuOH (2 mL).
-
Solvent Addition: Add Water (2 mL). If the alkyne is insoluble, add small amounts of THF until clear.
-
Catalyst Loading: Add CuSO₄·5H₂O (0.05 mmol, 5 mol%, dissolved in 100 µL water).
-
Initiation: Add Sodium Ascorbate (0.10 mmol, 10 mol%, dissolved in 100 µL water). The solution should turn bright yellow/orange (indicative of Cu(I)).
-
Reaction: Stir vigorously at room temperature (20–25°C) for 4–16 hours. Monitor by TLC or LC-MS.
-
Note: The ortho-fluorine may slightly retard the reaction compared to non-hindered azides; if sluggish, heat to 40°C.
-
-
Workup: Dilute with water (10 mL). If the product precipitates, filter and wash with cold water/heptane. If soluble, extract with Ethyl Acetate (3 x 10 mL), dry over Na₂SO₄, and concentrate (do not distill to dryness).
-
Purification: Silica gel chromatography (typically Hexanes/EtOAc).
Method B: Ligand-Accelerated Protocol (Cu-TBTA)
Best for: Complex biological scaffolds, low concentrations, or oxidation-sensitive substrates.
Reagents:
-
Ligand: TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).[3]
-
Catalyst: Tetrakis(acetonitrile)copper(I) hexafluorophosphate ([Cu(MeCN)₄]PF₆) OR generated in situ from CuSO₄.
Step-by-Step Procedure:
-
Complex Formation: Premix CuSO₄·5H₂O (1 mol%) and TBTA (1.1 mol%) in DMSO/Water (1:1). The solution turns blue (Cu(II)-complex).
-
Reaction Mix: Add Alkyne (1.0 equiv) and 1-Azido-2-fluoro-4-methylbenzene (1.0 equiv).
-
Reduction: Add Sodium Ascorbate (2 mol%). The solution turns colorless (active Cu(I)-TBTA).
-
Incubation: Stir at RT for 1–2 hours. The ligand protects the Cu(I) from disproportionation and oxidation, accelerating the reaction significantly.
Comparative Data & Troubleshooting
Table 1: Protocol Comparison for Fluorinated Aryl Azides
| Feature | Method A (Standard) | Method B (Ligand-Assisted) |
| Catalyst Species | Naked Cu(I) | Cu(I)-TBTA or Cu(I)-THPTA |
| Reaction Rate | Moderate | Fast (Accelerated) |
| Biocompatibility | Low (ROS generation) | High (Ligand protects biomolecules) |
| Steric Tolerance | Good | Excellent (Ligand opens active site) |
| Cost | Very Low | Moderate (Cost of Ligand) |
Troubleshooting Guide:
-
Issue: Reaction Stalls.
-
Cause: Oxidation of Cu(I) to Cu(II) by atmospheric oxygen.
-
Fix: Add another portion of Sodium Ascorbate (5 mol%). Degas solvents with Nitrogen/Argon prior to use.
-
-
Issue: Green Precipitate.
-
Cause: Formation of Copper(II) acetylides or hydroxides.
-
Fix: Add EDTA or Ammonium Hydroxide during workup to chelate copper residues.
-
-
Issue: Regioisomer Mixtures.
-
Cause: Thermal background reaction (uncatalyzed).
-
Fix: Ensure temperature is < 50°C. The CuAAC reaction is strictly 1,4-regioselective. If 1,5-isomer is seen, the catalyst is inactive.
-
Workflow Visualization
Figure 2: Experimental Workflow for Method A
Caption: Step-by-step decision tree for the synthesis of fluorinated triazoles using 1-Azido-2-fluoro-4-methylbenzene.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[4] Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. Link
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855. Link
-
Bräse, S., Gil, C., Knepper, K., & Zimmermann, V. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link
-
Sigma-Aldrich. (n.d.). Fluorinated Azides: Click Chemistry Meets Fluorine. Technical Article. Link
Sources
Experimental setup for reactions involving "1-Azido-2-fluoro-4-methylbenzene"
Technical Application Note: Handling and Reactivity of 1-Azido-2-fluoro-4-methylbenzene
(MW: 151.14 g/mol )[1]Introduction & Chemical Profile
1-Azido-2-fluoro-4-methylbenzene is a substituted aryl azide utilized primarily as a photoaffinity label and a "click" chemistry synthon in drug discovery. The presence of the fluorine atom at the ortho position to the azide group exerts a significant electronic effect, modulating the electrophilicity of the azide and the stability of the resulting nitrene intermediates during photochemical decomposition.
Critical Safety Assessment (The "Rule of Six" Violation):
A standard heuristic for azide safety is the "Rule of Six," which states that the number of carbon atoms (
-
Calculation:
, . -
Ratio:
. -
Verdict: High Hazard. This compound falls below the stability threshold (
). It possesses significant explosive potential and shock sensitivity.[2][3][4][5] It must never be distilled or concentrated to dryness. All reactions must be performed in solution.
Safety & Handling Protocols
Core Directive: Treat this compound as a potential explosive.
-
Storage: Store at -20°C in the dark. The container must be amber glass or wrapped in foil to prevent photochemical decomposition.
-
Handling:
-
Solvent Barrier: Never handle the neat liquid. Maintain a minimum dilution of 0.5 M in inert solvents (e.g., tert-butyl methyl ether, dichloromethane, or DMSO).
-
Tools: Use only Teflon or plastic spatulas/needles. No metal spatulas (risk of metal azide formation, particularly with copper or lead).
-
PPE: Blast shield is mandatory for reactions >1 mmol. Kevlar gloves under nitrile gloves are recommended.
-
Workflow 1: Risk Assessment Decision Tree
Figure 1: Decision matrix for safe handling of high-energy aryl azides.
Experimental Setup: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol utilizes the THPTA ligand (Tris(3-hydroxypropyltriazolylmethyl)amine).[6] Unlike TBTA, THPTA is water-soluble and effectively protects the Cu(I) oxidation state from atmospheric oxygen, removing the stringent need for anaerobic gloveboxes while preventing copper-induced degradation of biological scaffolds.
Mechanism & Rationale: The fluorine substituent on the benzene ring withdraws electron density, making the azide slightly more electrophilic than non-fluorinated analogs. The Cu(I)-acetylide attacks the terminal nitrogen of the azide. The THPTA ligand prevents the disproportionation of Cu(I) to Cu(0) and Cu(II).
Reagents & Stoichiometry:
| Component | Equiv. | Role | Notes |
| Alkyne Substrate | 1.0 | Electrophile | Terminal alkyne required. |
| 1-Azido-2-fluoro-4-methylbenzene | 1.2 | Nucleophile | Slight excess ensures complete alkyne conversion. |
| CuSO₄[6][7] · 5H₂O | 0.1 (10%) | Catalyst Precursor | Source of Copper. |
| THPTA Ligand | 0.5 (50%) | Ligand | 5:1 Ligand:Metal ratio is critical for stability. |
| Sodium Ascorbate | 1.0 | Reductant | Reduces Cu(II) to active Cu(I) in situ. |
| Solvent System | N/A | Medium | DMSO/Water (1:1) or tBuOH/Water (1:1). |
Step-by-Step Protocol:
-
Stock Preparation:
-
Prepare a 20 mM solution of CuSO₄ in water.
-
Prepare a 50 mM solution of THPTA in water.
-
Premix: Combine CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 10 µL Cu stock + 20 µL THPTA stock) and incubate for 5 minutes. The solution should remain clear blue/green.
-
-
Reaction Assembly:
-
Dissolve the Alkyne (1.0 equiv) in DMSO.
-
Add 1-Azido-2-fluoro-4-methylbenzene (1.2 equiv) (from a stock solution, do not weigh neat).
-
Add the premixed Cu-THPTA complex.[6]
-
-
Initiation:
-
Add Sodium Ascorbate (freshly prepared 100 mM aqueous stock) to the reaction vessel.
-
Cap the vial and purge the headspace with Nitrogen for 30 seconds (optional but recommended for kinetics).
-
-
Incubation:
-
Stir at Room Temperature (23°C) for 1–4 hours.
-
Monitoring: Monitor by LC-MS. The azide peak (distinct UV absorption) should disappear.
-
-
Workup:
-
Dilute with water and extract with Ethyl Acetate.
-
Note: If the product coordinates copper, wash the organic layer with 10% EDTA or dilute Ammonium Hydroxide to sequester copper ions.
-
Workflow 2: CuAAC Reaction Setup
Figure 2: Optimized workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition.
Experimental Setup: Staudinger Reduction
This protocol converts the azide to the corresponding aniline (2-fluoro-4-methylaniline). This is a "self-validating" reaction because the evolution of nitrogen gas (
Reagents:
-
Phosphine: Triphenylphosphine (
) or Polymer-supported (for easier purification). -
Solvent: THF (anhydrous) for the initial step; Water is added in step 2.
Protocol:
-
Imine Formation:
-
Hydrolysis:
-
Add Water (10 equiv) to the reaction mixture.
-
Heat to 50°C for 3 hours. The water hydrolyzes the P=N bond to release the amine and Triphenylphosphine oxide (
).[8]
-
-
Purification:
-
The byproduct
is difficult to remove. If using polymer-supported phosphine, simply filter the resin. If using free , use an Acid/Base extraction:-
Acidify mixture (pH 2)
Extract with DCM (discard organic). -
Basify aqueous layer (pH 10)
Extract Product Amine with EtOAc.
-
-
Analytical Characterization
-
¹H NMR: The aromatic protons will show distinct coupling due to the Fluorine atom (
coupling). -
IR Spectroscopy:
-
Azide (Starting Material): Strong, diagnostic stretch at ~2100–2150 cm⁻¹ .
-
Triazole (Product): Disappearance of the 2100 cm⁻¹ peak.
-
Amine (Staudinger Product): Appearance of N-H stretches at 3300–3500 cm⁻¹.
-
-
Mass Spectrometry: Aryl azides often lose
in the source. Look for the peak (152 m/z) but also the nitrene/amine fragment .
Waste Disposal & Quenching
Never discard active azide solutions down the drain.[3][12]
-
Quenching Solution: 20% Sodium Nitrite (
) in dilute Sulfuric Acid ( ).-
Warning: This releases toxic NO gas. Perform in a fume hood.
-
-
Alternative (Staudinger): Stir waste with excess Triphenylphosphine overnight to reduce all azides to amines, then dispose of as organic waste.
References
-
Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[5] Angewandte Chemie International Edition, 2005.[5] Link
-
CuAAC Mechanism & Ligands: Presolski, S. I., Hong, V., & Finn, M. G. "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 2011.[7] Link
-
Staudinger Reduction Protocol: Saxon, E., & Bertozzi, C. R. "Cell Surface Engineering by a Modified Staudinger Reaction." Science, 2000. Link
-
Compound Data: PubChem Compound Summary for CID 90211780 (Analogous Fluorinated Azides). Link
-
Azide Handling Guide: "Safe Handling of Azides." University of California, Santa Cruz, EH&S. Link
Sources
- 1. 864866-32-0|1-Azido-2-fluoro-4-methylbenzene|1-Azido-2-fluoro-4-methylbenzene| -范德生物科技公司 [bio-fount.com]
- 2. CAS 2101-86-2: 1-azido-4-methylbenzene | CymitQuimica [cymitquimica.com]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. broadpharm.com [broadpharm.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. uvic.ca [uvic.ca]
"1-Azido-2-fluoro-4-methylbenzene" as a reagent for synthesizing pharmaceutical intermediates.
[1]
Introduction & Pharmacological Relevance
1-Azido-2-fluoro-4-methylbenzene is a critical building block for "Click Chemistry" (CuAAC) and nitrene-based transformations.[1] It serves as a precursor to 1,2,3-triazoles and substituted anilines found in kinase inhibitors, HIV entry inhibitors, and PARP inhibitors.
Why this substitution pattern?
-
Ortho-Fluorine Effect: The fluorine atom at the ortho position (C2) exerts a strong electron-withdrawing effect, modulating the pKa of adjacent nitrogen heterocycles and improving metabolic stability by blocking ring oxidation. It also influences the torsional angle of the phenyl ring relative to the attached heterocycle, often locking the drug molecule into a bioactive conformation.
-
Para-Methyl Group: The methyl group at C4 enhances lipophilicity (LogP), improving membrane permeability and hydrophobic interactions within enzyme binding pockets (e.g., hydrophobic sub-pockets in kinases).
Chemical Profile & Safety Assessment
Stability Analysis (Critical)
Organic azides are high-energy compounds.[1] Stability is often estimated using the C/N Ratio and the Rule of Six .[2]
-
C/N Ratio:
. -
Rule of Six:
.-
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Result: The compound satisfies the Rule of Six, suggesting it is safe to handle in standard laboratory conditions if kept away from heat and metal salts.
-
Safety Directive:
Visualized Workflow: Triazole Synthesis
The primary application is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
Figure 1: Mechanism of CuAAC reaction installing the 2-fluoro-4-methylphenyl moiety.
Detailed Experimental Protocols
Protocol A: Synthesis of 1-(2-Fluoro-4-methylphenyl)-1,2,3-triazoles (Click Chemistry)
Objective: To couple the azide reagent with a terminal alkyne drug scaffold.[1]
Reagents:
-
Terminal Alkyne (1.0 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO
·5H O) (5 mol%) -
Sodium Ascorbate (10 mol%)
-
Solvent: t-Butanol/Water (1:[1]1) or DMSO/Water (for lipophilic alkynes)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask, dissolve the Terminal Alkyne and 1-Azido-2-fluoro-4-methylbenzene in the chosen solvent system (0.2 M concentration).
-
Catalyst Activation: Prepare a fresh solution of sodium ascorbate in water. Add the CuSO
solution to the reaction mixture, followed immediately by the sodium ascorbate solution. The mixture should turn bright yellow/orange (indicating Cu(I) species). -
Reaction: Stir the mixture vigorously at room temperature (25°C) for 4–12 hours.
-
Note: The electron-withdrawing fluorine may slightly retard the reaction compared to non-fluorinated phenyl azides; monitoring by TLC/LC-MS is essential.[1]
-
-
Quenching: Dilute the reaction with ice-water (50 mL).
-
Isolation:
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Hexane/EtOAc).
Protocol B: "One-Pot" Synthesis from Aniline (In Situ Generation)
Context: Aryl azides can degrade.[1] For maximum reliability, generate the reagent in situ from 2-fluoro-4-methylaniline.
Reagents:
-
2-Fluoro-4-methylaniline (1.0 equiv)[1]
-
tert-Butyl Nitrite (t-BuONO) (1.5 equiv)[1]
-
Azidotrimethylsilane (TMSN
) (1.2 equiv) -
Solvent: Acetonitrile (ACN)
Procedure:
-
Dissolve 2-fluoro-4-methylaniline in dry ACN (0.5 M) under N
atmosphere. -
Cool to 0°C.
-
Add t-BuONO dropwise, followed by TMSN
dropwise. -
Stir at room temperature for 2 hours.
-
Checkpoint: Verify azide formation by TLC (conversion of polar aniline to non-polar azide).
-
-
Direct Coupling: Add the Terminal Alkyne (1.0 equiv) and CuI (10 mol%) directly to this flask. Stir overnight.
-
Workup: Evaporate solvent and purify via column chromatography.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Catalyst oxidation (Cu(I) | Increase Sodium Ascorbate to 20 mol%. Degas solvents with Argon. |
| Incomplete Reaction | Steric hindrance or electronic deactivation | Heat to 40-50°C. Switch ligand to TBTA (Tris(benzyltriazolyl methyl)amine) to stabilize Cu(I).[1] |
| Copper Contamination | Inefficient workup | Wash organic layer with aqueous EDTA or NH |
| Safety Warning | Exothermic decomposition | Do not heat neat azide above 60°C. |
References
-
Synthesis of 1,2,3-Triazoles: Zhang, L., et al. "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society, 2005. Link
-
Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005. Link
-
Pharmacophore Relevance: "Design, synthesis and antiviral activity of entry inhibitors that target the CD4-binding site of HIV-1." NIH PubMed Central, 2013. Link
-
Protocol Grounding: "Standard Operating Procedure: Safe Handling of Azides." University of Pittsburgh Safety Manual, 2013. Link
Sources
- 1. 1696884-49-7|1-Azido-2-fluoro-3-methylbenzene|BLD Pharm [bldpharm.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. namiki-s.co.jp [namiki-s.co.jp]
- 6. 1511741-94-8|1-Azido-3-fluoro-5-methylbenzene|BLD Pharm [bldpharm.com]
Application Note: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles using 1-Azido-2-fluoro-4-methylbenzene
Introduction & Significance
The 1,2,3-triazole moiety is a cornerstone of medicinal chemistry, serving as a bioisostere for amide bonds due to its planar structure, strong dipole moment, and resistance to metabolic degradation. This application note details the synthesis of 1,4-disubstituted 1,2,3-triazoles utilizing 1-Azido-2-fluoro-4-methylbenzene (CAS: 864866-32-0) as the azide component.
The inclusion of the fluorine atom at the ortho position of the phenyl ring (relative to the triazole) is strategically significant. Fluorine substitution often improves metabolic stability by blocking labile sites on the aromatic ring and modulates lipophilicity (
Key Reaction Overview
This protocol utilizes the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "Click Chemistry."[1] Unlike the thermal Huisgen cycloaddition, which produces mixtures of 1,4- and 1,5-isomers, the CuAAC reaction is regiospecific, yielding exclusively the 1,4-disubstituted product.
Safety Assessment: Handling Organic Azides
CRITICAL WARNING: Organic azides are potentially explosive.[2][3][4][5] Safety is the primary constraint in this protocol.
The C/N Ratio Rule
The stability of organic azides is estimated using the Carbon/Nitrogen ratio.[2] The general safety equation is:
Analysis of 1-Azido-2-fluoro-4-methylbenzene (
-
Ratio:
Verdict: This molecule has a ratio < 3 , classifying it as energetic and potentially unstable . While the aromatic ring provides some stabilization compared to aliphatic azides, strict adherence to the following rules is mandatory:
-
Scale Limit: Do not synthesize more than 5.0 mmol (~750 mg) in a single batch.
-
Temperature: Store the isolated azide below 4°C. Do not heat the neat (pure) azide above 40°C.
-
Isolation: Avoid rotary evaporation to complete dryness. Store as a concentrated solution or use immediately in the next step.
-
Tools: Use only Teflon or ceramic spatulas. NO METAL SPATULAS (metal friction can trigger detonation).[3]
Experimental Protocols
Protocol A: Synthesis of 1-Azido-2-fluoro-4-methylbenzene
Note: If the azide is not commercially available, it must be synthesized from the aniline precursor.
Reagents:
-
2-Fluoro-4-methylaniline (1.0 equiv)
-
Sodium Nitrite (
, 1.2 equiv) -
Sodium Azide (
, 1.5 equiv) -
Hydrochloric Acid (6M HCl)
-
Solvents: Water, Ethyl Acetate
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 5.0 mmol of 2-fluoro-4-methylaniline in 10 mL of 6M HCl. Cool the mixture to 0°C in an ice-salt bath. Explanation: Low temperature prevents the decomposition of the unstable diazonium intermediate.
-
Diazotization: Dissolve
(6.0 mmol) in minimal water (2 mL). Add this solution dropwise to the aniline mixture, maintaining the internal temperature below 5°C. Stir for 30 minutes. The solution should turn clear/yellowish. -
Azidation: Dissolve
(7.5 mmol) in minimal water (3 mL). Add this dropwise to the cold diazonium solution.-
Observation: Nitrogen gas evolution (
) will occur. Ensure adequate venting.
-
-
Workup: After 2 hours at 0°C, extract the mixture with Ethyl Acetate (3 x 15 mL). Wash the organic layer with saturated
(to neutralize acid) and brine. -
Drying: Dry over anhydrous
. Filter and concentrate carefully under reduced pressure (bath temp < 30°C). Do not distill.
Protocol B: CuAAC Triazole Synthesis
This protocol uses the "Gold Standard" aqueous conditions, which are robust, insensitive to oxygen, and yield high purity.
Reagents:
-
Azide: 1-Azido-2-fluoro-4-methylbenzene (1.0 equiv)
-
Alkyne: Terminal Alkyne of choice (e.g., Phenylacetylene) (1.1 equiv)
-
Catalyst Source: Copper(II) Sulfate Pentahydrate (
) (5 mol%) -
Reductant: Sodium Ascorbate (10 mol%)
-
Solvent: tert-Butanol / Water (1:1 v/v)
Step-by-Step Methodology:
-
Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, suspend the Azide (1.0 mmol) and the Alkyne (1.1 mmol) in 4 mL of
-BuOH/Water (1:1).-
Why this solvent?
-BuOH solubilizes the organic reactants, while water solubilizes the copper salts.
-
-
Catalyst Addition:
-
Add 0.5 mL of a freshly prepared 1M Sodium Ascorbate solution (aq).
-
Add 0.1 mL of a 0.5M
solution (aq). -
Order of Addition: Add ascorbate before or simultaneously with copper to ensure immediate reduction to the active Cu(I) species.
-
-
Reaction: Cap the vial and stir vigorously at Room Temperature (20-25°C) for 6–12 hours.
-
Monitoring: The reaction often changes color from bright blue (Cu(II)) to yellow/orange (Cu(I)) and back to green/blue upon completion. A precipitate (the triazole product) often forms.
-
-
Quenching & Isolation:
-
If precipitate forms: Dilute with 5 mL water, filter the solid, and wash with cold water and cold hexanes.
-
If no precipitate: Dilute with 10 mL water and extract with Ethyl Acetate. Wash with 5% Ammonium Hydroxide (removes trapped Copper ions) followed by brine.
-
-
Purification: Recrystallization from Ethanol/Hexane is usually sufficient. If chromatography is needed, standard Silica Gel (Hexane:EtOAc) is effective.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle. Note the critical role of the Dinuclear Copper Intermediate , which lowers the activation energy for the ring closure.
Figure 1: Catalytic cycle of the CuAAC reaction showing the reduction of Cu(II) to Cu(I) and the stepwise formation of the triazole ring.
Data Analysis & Troubleshooting
Expected Analytical Data
For the product synthesized using Phenylacetylene and 1-Azido-2-fluoro-4-methylbenzene:
| Technique | Expected Signal / Characteristic |
| 1H NMR | Triazole C-H: Singlet, |
| 1H NMR | Methyl Group: Singlet, |
| 19F NMR | Aryl Fluoride: Single peak, |
| MS (ESI) | [M+H]+: Molecular Ion + 1. |
| Appearance | White to off-white solid (crystalline). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Reaction Stalled | Oxidation of Cu(I) to Cu(II). | Add more Sodium Ascorbate (5 mol%). Flush headspace with Nitrogen. |
| Low Yield | Poor solubility of reactants. | Increase temperature to 40°C or switch solvent to THF/Water (add TBTA ligand). |
| Green Product | Copper contamination.[6] | Wash organic layer with 10% |
| Multiple Spots (TLC) | Incomplete conversion or alkyne homocoupling. | Use slight excess of alkyne (1.2 equiv). Ensure anaerobic conditions to stop Glaser coupling. |
References
-
Rostovtsev, V. V., et al. (2002).[7] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599. Link
-
Tornøe, C. W., et al. (2002). "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." The Journal of Organic Chemistry, 67(9), 3057–3064. Link
-
Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188–5240. Link
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link
-
University of California, Santa Cruz. "Safety Alert: Organic Azides." (General Safety Guidelines for C/N Ratios). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. uvic.ca [uvic.ca]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 1-Azido-2-fluoro-4-methylbenzene Synthesis
Executive Summary & Safety Directive
Target Molecule: 1-Azido-2-fluoro-4-methylbenzene
CAS: 1956436-68-4 (Generic Ref)
Molecular Formula:
Critical Safety Assessment (Must Read)
Before optimizing yield, you must validate the stability of this specific azide.[1]
-
C/N Ratio Calculation:
. -
Safety Rule: Organic azides with a C/N ratio < 3 are generally considered energetic and potentially unstable.[2]
Module 1: The Baseline Protocol (Diazotization)
The industry-standard route involves the diazotization of 2-fluoro-4-methylaniline followed by nucleophilic displacement with sodium azide.
The Protocol
| Step | Action | Technical Rationale (The "Why") |
| 1 | Solvation | Dissolve 2-fluoro-4-methylaniline (1.0 eq) in 6M HCl (2.5 - 3.0 eq). |
| 2 | Cooling | Cool mixture to -5°C to 0°C . |
| 3 | Diazotization | Add |
| 4 | Validation | Stir for 30 min. Check with Starch-Iodide Paper. |
| 5 | Azidation | Add |
| 6 | Workup | Extract with |
Module 2: Troubleshooting & Yield Optimization
Users often report yields of 40-50%. Following this guide can push yields to 85-90% .
Issue A: "My yield is consistently low (<50%), and I see a phenolic byproduct."
Diagnosis: Thermal decomposition of the diazonium salt.
-
The Mechanism: The ortho-fluorine atom destabilizes the diazonium cation inductively compared to a simple tolyl diazonium, making it more susceptible to hydrolysis by water (nucleophilic attack by
instead of ). -
The Fix:
-
Lower Temperature: Operate at -10°C using an acetone/ice bath.
-
Increase Nucleophile Concentration: Add the sodium azide faster (while managing exotherm) or use a higher equivalent (1.5 eq) to outcompete water.
-
Issue B: "The reaction turns into a black tar/oil."
Diagnosis: Radical coupling (Gomberg-Bachmann type side reactions) or polymerization.
-
The Fix:
-
Light Exclusion: Azides and diazonium salts are photosensitive. Wrap the flask in aluminum foil.
-
Radical Scavenging: Ensure oxygen is excluded; run under
atmosphere.
-
Issue C: "The Starch-Iodide test never turns blue."
Diagnosis: Incomplete diazotization due to the deactivated amine.
-
The Mechanism: The fluorine atom pulls electron density away from the amine, making it a poor nucleophile for the nitrosonium ion (
). -
The Fix:
-
Catalysis: Add a trace amount of KBr (Potassium Bromide). The bromide acts as a catalyst, forming nitrosyl bromide (
), which is a more potent nitrosating agent than nitrous acid.
-
Module 3: Advanced Workflow (Copper Catalysis)
If the diazotization route fails due to functional group incompatibility, switch to the Copper-Catalyzed Boronic Acid Route . This is a modern, milder alternative.
Reagents: (2-Fluoro-4-methylphenyl)boronic acid +
Caption: Figure 1: Alternative Copper-Catalyzed Synthesis Pathway (Chan-Lam type coupling).
Logic Tree: Troubleshooting the Standard Route
Use this decision tree to diagnose your specific failure mode.
Caption: Figure 2: Diagnostic Logic Tree for Yield Optimization.
Frequently Asked Questions (FAQs)
Q: Can I purify this azide on silica gel? A: Proceed with caution. Silica gel is acidic and can decompose aryl azides.
-
Recommendation: Use neutral alumina if possible.
-
Modification: If using silica, pretreat the column with 1% Triethylamine (TEA) in hexane to neutralize acidic sites.
Q: Is it safe to distill the product to remove the aniline starting material? A: ABSOLUTELY NOT. With a C/N ratio of 2.33, distillation poses a severe explosion hazard.
-
Alternative: Use an acid wash (1M HCl) during workup. The unreacted aniline will protonate and move to the aqueous layer, while the neutral azide remains in the organic layer.
Q: How do I store the synthesized azide? A: Store in an amber vial at -20°C. If possible, keep it as a solution in a solvent like DCM or Toluene if you plan to use it for "Click" chemistry later.
References
-
Organic Syntheses , Coll. Vol. 5, p.829 (1973); Vol. 48, p.113 (1968). Preparation of Phenyl Azide (Standard Diazotization Protocol).Link
-
Grimes, K. D., et al. (2010).[4] "Copper(II)-Catalyzed Conversion of Aryl/Heteroaryl Boronic Acids... into the Corresponding Azides." Synthesis, 2010(9), 1441-1448.[5] Link
-
University of California, Santa Cruz (UCSC). "Safety Alert: Hazards of Organic Azides." (C/N Ratio Guidelines). Link
-
Braden, et al. (2022). "Aryl Boronic Esters Are Stable on Silica Gel..." Organic Letters. (Reference for purification stability). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 3. uvic.ca [uvic.ca]
- 4. Copper(II)-Catalyzed Conversion of Aryl/Heteroaryl Boronic Acids, Boronates, and Trifluoroborates into the Corresponding Azides: Substrate Scope and Limitations [organic-chemistry.org]
- 5. Copper(II)-Catalyzed Conversion of Aryl/Heteroaryl Boronic Acids, Boronates, and Trifluoroborates into the Corresponding Azides: Substrate Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
"1-Azido-2-fluoro-4-methylbenzene" reaction side products and purification
Welcome to the technical support center for the synthesis and purification of 1-azido-2-fluoro-4-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we address common challenges, provide troubleshooting strategies, and offer detailed protocols to ensure the safe and efficient execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Safety First: Handling Azides
Q1: What are the most critical safety precautions I must take when working with 1-azido-2-fluoro-4-methylbenzene and other organic azides?
A1: Organic azides are energetic compounds and must be handled with extreme caution due to their potential for explosive decomposition and toxicity.[1][2][3] Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[4] For reactions with a higher risk of explosion, a blast shield or a face shield is mandatory.[5]
-
Scale: Conduct experiments on the smallest possible scale.[4] Any scale-up requires a thorough risk assessment.
-
Handling: Never use metal spatulas or ground glass joints with azides, as friction can trigger explosive decomposition.[4][5] Opt for plastic or Teflon utensils.
-
Solvent Choice: Avoid halogenated solvents like dichloromethane and chloroform, as they can react with sodium azide to form highly unstable and explosive di- and tri-azidomethane.[1][2]
-
Work Environment: All manipulations of azides must be performed in a chemical fume hood.[4] Ensure the work area is clean and uncluttered.
-
Storage: Store organic azides in a cool, dark place, away from heat, light, and sources of shock or friction.[2][3]
Reaction Side Products and Their Mitigation
Q2: I'm synthesizing 1-azido-2-fluoro-4-methylbenzene from 2-fluoro-4-methylaniline via a diazotization-azidation reaction. What are the most likely side products I might encounter?
A2: The synthesis of aryl azides from anilines is a robust transformation, but side reactions can occur, leading to impurities.[6] The most common side products include:
-
Phenolic Impurities (e.g., 2-fluoro-4-methylphenol): These arise from the reaction of the intermediate diazonium salt with water, especially if the reaction temperature rises above the recommended 0-5 °C.[7]
-
Azo Compounds: If the temperature is not strictly controlled and rises, the diazonium salt can couple with the unreacted 2-fluoro-4-methylaniline to form colored azo dyes.[8][9] This is a common issue if the addition of sodium nitrite is too fast, causing localized heating.
-
Unreacted Starting Material: Incomplete diazotization will result in the presence of 2-fluoro-4-methylaniline in your crude product.
-
Tar Formation: A variety of side reactions, often initiated by elevated temperatures or impurities in the starting materials, can lead to the formation of polymeric tars.[10]
Q3: My reaction mixture turned a dark red/brown color. What does this indicate and how can I prevent it?
A3: A dark coloration often points to the formation of azo compounds and/or tar.[9][10] This is typically a result of poor temperature control during the diazotization step.
Mitigation Strategies:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5 °C throughout the addition of sodium nitrite.[6] Use an ice/salt bath for more efficient cooling if necessary.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise and slowly to the acidic solution of the aniline to prevent localized temperature increases.[6]
-
Purity of Starting Materials: Ensure that the 2-fluoro-4-methylaniline is of high purity, as impurities can catalyze decomposition and side reactions.
Purification Challenges and Solutions
Q4: I have my crude 1-azido-2-fluoro-4-methylbenzene. What is the best method for purification?
A4: The purification strategy depends on the nature and quantity of the impurities. A combination of techniques is often most effective.
-
Aqueous Workup: A standard aqueous workup is the first step. This involves extracting the product into an organic solvent (e.g., ethyl acetate or diethyl ether), washing with a mild base like sodium bicarbonate to remove excess acid, and then washing with brine.[6]
-
Column Chromatography: For high purity, column chromatography on silica gel is the most common method.[5] A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective.
-
Recrystallization: If the crude product is a solid and contains minor impurities, recrystallization from a suitable solvent system can be an efficient purification method.
Q5: I'm concerned about the stability of my azide on a silica gel column. Are there any precautions I should take?
A5: This is a valid concern, as silica gel is acidic and can potentially promote the decomposition of sensitive organic azides.[5]
Recommendations for Safe Chromatography:
-
Deactivated Silica: Consider using silica gel that has been deactivated with a small amount of a base, such as triethylamine, added to the eluent.
-
Rapid Elution: Do not let the compound sit on the column for an extended period. Elute the product as quickly as is practical.
-
TLC Analysis First: Always perform a thorough Thin-Layer Chromatography (TLC) analysis to determine the optimal solvent system before running the column. This will minimize the time the azide is in contact with the silica gel.
Experimental Protocols
Synthesis of 1-Azido-2-fluoro-4-methylbenzene
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Step 1: Diazotization of 2-Fluoro-4-methylaniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-4-methylaniline in a suitable acidic solution (e.g., aqueous HCl).
-
Cool the solution to 0-5 °C in an ice bath with vigorous stirring.[6]
-
In a separate beaker, dissolve sodium nitrite (1.0-1.2 equivalents) in a minimal amount of deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the internal temperature remains below 5 °C.[6]
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 15-30 minutes.
Step 2: Azidation
-
In a separate beaker, dissolve sodium azide (1.0-1.2 equivalents) in deionized water.
-
Cool the sodium azide solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. You may observe gas evolution (nitrogen).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
Step 3: Workup and Extraction
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.[6]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a silica gel slurry in your starting eluent (e.g., 100% hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude 1-azido-2-fluoro-4-methylbenzene in a minimal amount of a suitable solvent (e.g., dichloromethane or the starting eluent).
-
Load the sample onto the column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes), as determined by prior TLC analysis.
-
Collect fractions and analyze them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations and Data
Reaction Workflow
Caption: Synthetic workflow for 1-azido-2-fluoro-4-methylbenzene.
Troubleshooting Decision Tree
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. research.wayne.edu [research.wayne.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]
- 10. WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines - Google Patents [patents.google.com]
Overcoming low reactivity of "1-Azido-2-fluoro-4-methylbenzene" in cycloadditions
Topic: Overcoming Reactivity Barriers of 1-Azido-2-fluoro-4-methylbenzene
Status Dashboard
-
Target Molecule: 1-Azido-2-fluoro-4-methylbenzene (CAS: 139225-83-1)[1]
-
Primary Issue: Kinetic stalling in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted (SPAAC) workflows.
-
Root Cause: The ortho-fluorine substituent creates a "Steric-Electronic Trap," reducing nucleophilicity at the N1 position and introducing Pauli repulsion in the metallacycle transition state.
-
Support Level: Advanced (Tier 3)
Introduction: The "Ortho-Fluoro" Paradox
Welcome to the Technical Support Center. You are likely here because your standard "click" chemistry protocol (CuSO₄ + Sodium Ascorbate + TBTA) failed to fully convert 1-Azido-2-fluoro-4-methylbenzene .
While Fluorine is small (Van der Waals radius
This guide provides three targeted troubleshooting modules to overcome these barriers.
Module 1: CuAAC Optimization (The "Dinuclear" Fix)
The Issue: The reaction turns green (oxidation) or stays colorless but yields <20% product after 24 hours.
The Science: Standard protocols often rely on a mononuclear copper mechanism. However, hindered or electron-deficient azides like yours prefer a dinuclear copper mechanism (two copper atoms involved in the transition state) to distribute the steric strain and lower the activation barrier. Standard ligands like TBTA can be too bulky, preventing the formation of this necessary dinuclear active species when ortho-substitution is present.[1]
Troubleshooting Steps:
-
Switch Ligands: Abandon TBTA. Switch to THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTES . These ligands are less sterically demanding and stabilize the Cu(I) state more effectively in aqueous/organic mixtures, allowing for the formation of the reactive dinuclear complex.
-
Solvent Tuning: Use a DMSO:Water (4:1) mixture. DMSO coordinates weakly to Cu(I), stabilizing it without blocking the active site, and its high dielectric constant helps solubilize the polar transition state.
-
Thermal Activation: Unlike simple phenyl azides, ortho-fluoro azides require thermal energy to overcome the rotational barrier and Pauli repulsion.[1] Heat to 40–50°C .
Protocol: High-Efficiency Hindered CuAAC
| Reagent | Equivalents | Concentration | Role |
| Alkyne | 1.0 | 100 mM | Substrate |
| Azide | 1.2 | 120 mM | Excess drives kinetics |
| CuSO₄[1]·5H₂O | 0.10 (10 mol%) | -- | Pre-catalyst |
| THPTA | 0.50 (50 mol%) | -- | Ligand (5:1 ratio to Cu is critical) |
| Na Ascorbate | 0.50 (50 mol%) | -- | Reductant (Excess prevents oxidation) |
| Solvent | -- | -- | DMSO/Water (4:1) |
Step-by-Step:
-
Premix Catalyst: In a separate vial, mix the CuSO₄ and THPTA solutions. The solution should be light blue.
-
Prepare Main Vial: Dissolve the Alkyne and 1-Azido-2-fluoro-4-methylbenzene in DMSO.
-
Combine: Add the catalyst premix to the main vial.
-
Activate: Add the Sodium Ascorbate (freshly prepared in water) last. The solution should turn colorless or pale yellow.
-
Incubate: Seal under Argon/Nitrogen. Heat to 45°C for 4–6 hours.[1]
-
Check: LC-MS monitoring. If stalled, add fresh Ascorbate (not more Copper).[1]
Module 2: SPAAC (Strain-Promoted) Considerations
The Issue: Reaction with cyclooctynes (e.g., DBCO, BCN) is sluggish.
The Science: In SPAAC, the reaction rate is governed by the interaction between the Azide LUMO and the Alkyne HOMO (inverse electron demand) or Azide HOMO and Alkyne LUMO (normal demand).
-
The Paradox: Electron-withdrawing groups (like ortho-F) actually lower the Azide LUMO, which theoretically should accelerate the reaction with electron-rich alkynes (like BCN).
-
The Reality: If your reaction is slow, it is not an electronic failure; it is a steric clash . The bulky cyclooctyne (especially DBCO) is colliding with the ortho-fluorine and the para-methyl group.
Troubleshooting Steps:
-
Switch Cyclooctyne: Move from DBCO (bulky, fused rings) to BCN (Bicyclo[6.1.0]nonyne). BCN is less sterically hindered and often reacts faster with ortho-substituted azides.[1]
-
Concentration is Key: SPAAC is second-order kinetics.[1] Doubling the concentration quadruples the rate. Run the reaction as concentrated as solubility permits (e.g., >200 mM).
Visualizing the Bottleneck
The following diagram illustrates the mechanistic divergence between a standard azide and your ortho-fluoro analog, highlighting where the process fails and how the "Dinuclear" fix resolves it.
Figure 1: Mechanistic pathway showing how optimized ligands and heat shift the reaction from a stalled mononuclear state to a productive dinuclear cycle.[1]
Frequently Asked Questions (FAQ)
Q: Can I use Ruthenium (RuAAC) to bypass the copper issues? A: Proceed with caution. While RuAAC (using CpRuCl(PPh₃)₂) allows for internal alkynes and yields 1,5-isomers, the Ruthenium center is sterically sensitive. The bulky Cp ligand combined with your ortho-fluoro substituent often results in zero conversion. Stick to CuAAC with small ligands (THPTA) unless the 1,5-regioisomer is strictly required.[1]
Q: My reaction turns yellow/brown. Is this normal? A: A yellow tint often indicates the formation of Copper(I)-acetylide aggregates (acetylides are often yellow). If it turns brown or dark, you likely have disproportionation to Cu(0) (nanoparticles).
-
Fix: Increase the ligand:copper ratio to 5:1. The ligand keeps the Cu(I) in solution and prevents aggregation.
Q: Does the para-methyl group affect reactivity? A: Yes, but positively. The para-methyl is a weak electron donor (+I). It slightly counteracts the electron-withdrawing nature of the ortho-fluorine, making your molecule more reactive than 1-azido-2-fluorobenzene, but still significantly less reactive than a non-fluorinated phenyl azide.[1]
References
-
Meldal, M., & Tornøe, C. W. (2008).[1] Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][2][3][4][5][6][7][8][9][10] Chemical Reviews, 108(8), 2952–3015.[1] Link
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011).[1] Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.[1] Link
-
Vermeeren, P. (2026).[1] The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem, 27(2), e202500771.[1] Link
-
Schnapp, K. A., et al. (1993).[1] Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry, 4(2), 172–177.[1] Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 불소화 아지드: 클릭 화학이 불소와 만나다 [sigmaaldrich.com]
- 3. Cu-catalyzed cycloaddition of aryl azides to 1-iodobuta-1,3-diynes: an experimental and quantum chemical study of unusual regiochemistry - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Click Chemistry for 1-Azido-2-fluoro-4-methylbenzene
Welcome to the technical support center for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of 1-Azido-2-fluoro-4-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific reaction. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them to empower your experimental design.
I. Understanding the Reactivity of 1-Azido-2-fluoro-4-methylbenzene in CuAAC
The electronic properties of the aryl azide are a critical determinant of its reactivity in CuAAC. In 1-Azido-2-fluoro-4-methylbenzene, the fluorine atom at the ortho position acts as an electron-withdrawing group, which can influence the reaction kinetics. While aryl azides are generally reactive in click chemistry, the electron-withdrawing nature of fluorine can modulate the energy of the azide's molecular orbitals, potentially affecting the rate of cycloaddition.[1] The methyl group, being weakly electron-donating, has a lesser electronic impact. Understanding these substituent effects is key to optimizing reaction conditions.
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the click chemistry of 1-Azido-2-fluoro-4-methylbenzene.
Q1: What is the optimal catalyst system for the click reaction with 1-Azido-2-fluoro-4-methylbenzene?
A1: The most common and effective catalyst system for CuAAC is the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent, typically sodium ascorbate.[2][3] To enhance catalyst stability and prevent oxidation to the inactive Cu(II) state, a stabilizing ligand is crucial.[3][4] For reactions in aqueous or partially aqueous media, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended.[5] In organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice.[5] Given the potential for the triazole product to chelate copper, using a ligand is also beneficial for product purification.
Q2: How does the choice of solvent affect the reaction?
A2: Solvent choice can significantly impact reaction rates and solubility of reactants.[6][7] A common solvent system is a mixture of t-butanol and water, which accommodates a wide range of organic substrates while being compatible with the aqueous catalyst system.[8] Other options include DMSO, DMF, and various alcohols.[9][10] The choice will depend on the solubility of your specific alkyne partner. For biological applications, aqueous buffers are preferred.[9][10] It has been noted that water can accelerate the reaction rate.[2]
Q3: What are the recommended starting concentrations and reactant stoichiometries?
A3: While a 1:1 stoichiometry of azide to alkyne is theoretically sufficient, it is often beneficial to use a slight excess (1.1-1.2 equivalents) of the more accessible or less expensive reactant to drive the reaction to completion.[11] Typical starting concentrations for both reactants are in the range of 10-100 mM. For challenging reactions, increasing the concentration can be beneficial, but be mindful of potential solubility issues.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.[12] You should see the disappearance of the limiting starting material and the appearance of a new, more polar spot for the triazole product.[12] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are excellent choices.[12][13] In-situ monitoring techniques like ATR-IR spectroscopy can also be employed for real-time tracking of reactant consumption and product formation.[14]
Q5: My reaction is sluggish. What are some initial steps to increase the reaction rate?
A5: If your reaction is slow, consider the following:
-
Increase Temperature: Gently warming the reaction to 40-60 °C can significantly increase the rate.[8] Microwave irradiation can also be used to accelerate the reaction, often reducing reaction times to minutes.[1][15]
-
Increase Catalyst Loading: While typically 1-5 mol% of the copper catalyst is sufficient, increasing the loading to 10 mol% may be necessary for less reactive substrates.[8]
-
Ensure Purity of Reagents: Impurities in your azide, alkyne, or solvent can inhibit the catalyst. Ensure all reagents are of high purity.
-
Degas the Solvent: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state.[3] Degassing the solvent by bubbling with an inert gas like nitrogen or argon before adding the catalyst can be beneficial, especially for slow reactions.[8][16]
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the click chemistry of 1-Azido-2-fluoro-4-methylbenzene.
Problem: Low or No Product Yield
| Possible Cause | Scientific Rationale | Recommended Solution |
| Inactive Catalyst | The Cu(I) catalyst is prone to oxidation to inactive Cu(II). The sodium ascorbate solution may have degraded. | Use a fresh stock of copper sulfate and sodium ascorbate. Prepare the sodium ascorbate solution immediately before use.[11] Consider purging the reaction mixture with an inert gas (N₂ or Ar) before adding the copper catalyst to minimize oxidation.[8][16] |
| Insufficient Ligand | The ligand stabilizes the Cu(I) oxidation state and prevents catalyst deactivation.[17] An insufficient amount may lead to catalyst precipitation or oxidation. | Ensure the correct molar ratio of ligand to copper is used. A 2:1 to 5:1 ligand-to-copper ratio is often recommended, especially for THPTA.[11][18] |
| Poor Solubility of Reactants | If either the azide or the alkyne is not fully dissolved, the reaction will be slow and incomplete as it is a solution-phase reaction. | Try a different solvent system. A co-solvent like DMSO or DMF can help solubilize non-polar reactants in aqueous mixtures.[9][10] Gentle heating can also improve solubility. |
| Side Reactions | Oxidative homocoupling of the alkyne (Glaser coupling) is a common side reaction, especially in the absence of sufficient reducing agent or in the presence of oxygen.[19] | Increase the concentration of sodium ascorbate (e.g., to 5 equivalents relative to the alkyne). Ensure the reaction is performed under an inert atmosphere if homodimer formation is significant.[15] |
Problem: Multiple Spots on TLC / Impure Product
| Possible Cause | Scientific Rationale | Recommended Solution |
| Alkyne Homodimerization | As mentioned above, Glaser coupling can lead to the formation of a symmetrical diyne, which will appear as a separate spot on TLC.[19] | Increase the amount of sodium ascorbate and ensure an oxygen-free environment. |
| Copper Contamination | The triazole product can chelate with copper, leading to a product that is difficult to purify and may appear as a streaky or broad spot on TLC.[20] | After the reaction is complete, wash the crude product with an aqueous solution of a chelating agent like EDTA or ammonia to remove residual copper.[20] Column chromatography on silica gel is also effective for removing copper salts.[21] |
| Incomplete Reaction | If the reaction has not gone to completion, you will see spots for both starting materials and the product. | Allow the reaction to run for a longer period. If the reaction has stalled, consider adding more catalyst and/or sodium ascorbate. |
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield click reactions.
IV. Optimized Experimental Protocol
This protocol provides a starting point for the CuAAC reaction of 1-Azido-2-fluoro-4-methylbenzene. Optimization may be necessary depending on the specific alkyne used.
Materials:
-
1-Azido-2-fluoro-4-methylbenzene
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
tert-Butanol
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vial, dissolve 1-Azido-2-fluoro-4-methylbenzene (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water (to achieve a final concentration of ~0.1 M).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) and THPTA (0.1 eq) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture and stir for 2 minutes.
-
Add the copper/THPTA solution to the reaction mixture. The reaction should turn a pale yellow/green color.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be heated to 40-50 °C.
-
Once the reaction is complete (as judged by TLC), dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the click reaction and purification.
V. Data Summary: Recommended Reaction Conditions
| Parameter | Recommended Range | Rationale |
| Azide:Alkyne Ratio | 1:1.1 to 1:1.2 | A slight excess of one reactant can drive the reaction to completion.[11] |
| Catalyst Loading (CuSO₄) | 1-10 mol% | Higher loading may be needed for less reactive substrates. |
| Ligand:Copper Ratio (THPTA) | 2:1 to 5:1 | Ensures stabilization of the active Cu(I) species.[11][18] |
| Reducing Agent (Na Ascorbate) | 10-50 mol% | Maintains the copper in the active Cu(I) state. |
| Solvent | t-BuOH/H₂O, DMSO/H₂O, DMF | A co-solvent system is often necessary to solubilize all reactants.[8][9][10] |
| Temperature | Room Temp to 60 °C | Heating can increase the reaction rate for sluggish reactions.[8] |
| Reaction Time | 1-24 hours | Highly dependent on the specific substrates and conditions. |
VI. References
-
"Click” analytics for “click” chemistry – a simple method for calibration-free evaluation of online NMR spectra - OPUS. Journal of Magnetic Resonance, 277, 154–161.
-
Analysis of solvent effects on the Cu-catalyzed azide-alkyne cycloaddition reaction via three-dimensional reference interaction site model self-consistent field method and solvation free energy decomposition. Semantic Scholar.
-
Application Notes and Protocols for the Purification of Triazole Products from "1- Ethynyl-4-dodecyloxybenzene" Reactions - Benchchem. BenchChem.
-
Solvent Effect on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of Novel Triazolyl Substituted Quinolines as Potential Anticancer Agents. PubMed.
-
Click Reactions and Click Chemistry Tools for In-Situ Monitoring - Mettler Toledo. Mettler Toledo.
-
Efficient and straightforward click synthesis of structurally related dendritic triazoles. Beilstein Journal of Organic Chemistry, 13, 2146–2153.
-
Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? | ResearchGate. ResearchGate.
-
Investigation of Base-free Copper-Catalysed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media. ChemRxiv.
-
Analysis of solvent effects on the Cu-catalyzed azide-alkyne cycloaddition reaction via three-dimensional reference interaction site model self-consistent field method and solvation free energy decomposition. Scilit.
-
Technical Support Center: Monitoring Click Reactions with Methyl 6-(azidomethyl)nicotinate - Benchchem. BenchChem.
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. National Center for Biotechnology Information.
-
Click Chemistry Ligands and Catalysts Supply - Probes / BOC Sciences. BOC Sciences.
-
Click Chemistry Protocols. BroadPharm.
-
Asymmetric synthesis 1,2,3-triazoles utilising the copper-catalysed azide-alkyne cycloaddition - University of Birmingham. University of Birmingham.
-
Protocol: Click-Chemistry Labeling of Biomolecules and DNA. Click Chemistry Tools.
-
Introduction to click chemistry: a new method for the labeling and modification of biomolecules - Lumiprobe. Lumiprobe.
-
Click chemistry ligands and catalysts - Lumiprobe. Lumiprobe.
-
Click Chemistry Protocols - BroadPharm. BroadPharm.
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. Jena Bioscience.
-
A Comprehensive Guide to Click Chemistry Reaction. Alfa Chemistry.
-
A Comprehensive Guide to Click Chemistry Reaction - Labinsights. Labinsights.
-
Protocol for Azide-Alkyne Click Chemistry - BroadPharm. BroadPharm.
-
Catalytic Copper(I) Alkyne-Azide Cycloaddition (CuAAC) utilizing Arylazothioformamide ligand complexes - SSRN. SSRN.
-
Azide conjugates - for Click chemistry - Interchim. Interchim.
-
Side reactions of macromonomers under CuAAC condition. - ResearchGate. ResearchGate.
-
Low yields in Click rxn : r/OrganicChemistry - Reddit. Reddit.
-
Click Сhemistry Labeling of Oligonucleotides and DNA - Lumiprobe. Lumiprobe.
-
Enhance Bioconjugation With High-Efficiency CuAAC Click Chemistry Reagents | Vector Labs. Vector Labs.
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights | Organometallics - ACS Publications. ACS Publications.
-
Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC - NIH. National Center for Biotechnology Information.
-
Click chemistry on multiple azide groups - can anyone help? - ResearchGate. ResearchGate.
-
troubleshooting low yield in p-Azidoacetophenone click reactions - Benchchem. BenchChem.
-
Cu-catalyzed cycloaddition of aryl azides to 1-iodobuta-1,3-diynes: an experimental and quantum chemical study of unusual regiochemistry - RSC Publishing. Royal Society of Chemistry.
-
Fluoro Aryl Azides: Synthesis, Reactions and Applications | Request PDF - ResearchGate. ResearchGate.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco - Bioclone. Bioclone.
-
Click Chemistry * Sharpless Lab * The Scripps Research Institute. The Scripps Research Institute.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry [organic-chemistry.org]
- 3. broadpharm.com [broadpharm.com]
- 4. confluore.com.cn [confluore.com.cn]
- 5. lumiprobe.com [lumiprobe.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Making sure you're not a bot! [opus4.kobv.de]
- 14. mt.com [mt.com]
- 15. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lumiprobe.com [lumiprobe.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. jenabioscience.com [jenabioscience.com]
- 19. papers.ssrn.com [papers.ssrn.com]
- 20. researchgate.net [researchgate.net]
- 21. etheses.bham.ac.uk [etheses.bham.ac.uk]
Troubleshooting guide for "1-Azido-2-fluoro-4-methylbenzene" reactions
Welcome to the technical support guide for 1-Azido-2-fluoro-4-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful application and troubleshooting of reactions involving this versatile chemical intermediate. The guidance herein is structured to address specific experimental challenges and frequently asked questions, ensuring both scientific accuracy and practical utility.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during reactions with 1-Azido-2-fluoro-4-methylbenzene in a question-and-answer format.
Question 1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is showing low to no product yield. What are the primary causes and how can I resolve this?
Answer:
Low yields in CuAAC reactions with 1-Azido-2-fluoro-4-methylbenzene often stem from a combination of electronic effects, steric hindrance, and catalyst inefficiency. Here is a breakdown of potential causes and their solutions:
-
Cause A: Ineffective Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I). If it has been oxidized to Cu(II) or if the in-situ reduction from a Cu(II) salt is incomplete, the catalytic cycle will halt.
-
Solution:
-
Ensure Fresh Reducing Agent: Use a freshly prepared solution of a reducing agent like sodium ascorbate in excess (at least 10 mol%).[1]
-
Degas Solvents: Oxygen can oxidize Cu(I) to Cu(II), which can also lead to oxidative homocoupling of the alkyne (Glaser coupling).[2] Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst and Ligand Choice: The choice of the copper source and ligand is critical.[2] For sterically hindered substrates, polydentate ligands can accelerate the reaction.[2] Consider using a pre-formed Cu(I) catalyst like [Cu(CH₃CN)₄]PF₆ or a robust ligand that protects the Cu(I) catalytic center.[3]
-
-
-
Cause B: Steric and Electronic Hindrance: The ortho-fluoro and para-methyl substituents on the benzene ring can influence reactivity. While the fluorine atom's electron-withdrawing nature can increase the rate of cycloaddition, the methyl group introduces some steric bulk that may slow the reaction.[4][5]
-
Solution:
-
Increase Reaction Temperature: A moderate increase in temperature (e.g., to 40-60 °C) can often overcome the activation energy barrier imposed by steric hindrance.[2]
-
Optimize Ligand: Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) are known to accelerate the triazole ring formation and can be particularly effective for challenging substrates.[6]
-
-
-
Cause C: Substrate Aggregation or Poor Solubility: The aromatic nature of 1-Azido-2-fluoro-4-methylbenzene can lead to poor solubility or aggregation in highly aqueous solvent systems, reducing its availability for reaction.
-
Solution:
-
Solvent System Modification: Employ a co-solvent system such as THF/water, DMSO/water, or t-BuOH/water to ensure all reactants remain in solution.
-
Monitor for Precipitation: If a precipitate is observed, it could be an insoluble copper-alkyne complex, which can inhibit the reaction.[7] Adjusting the solvent system or ligand may be necessary to prevent this.
-
-
Question 2: I am observing significant formation of side products. What are they and how can I minimize them?
Answer:
Side product formation often points to competing reaction pathways. With aryl azides, the primary alternative pathway is nitrene formation, especially under thermal or photolytic conditions.
-
Cause A: Nitrene Formation and Subsequent Reactions: At elevated temperatures or upon exposure to UV light, aryl azides can extrude N₂ to form a highly reactive nitrene intermediate.[8] This nitrene can then undergo various reactions, including:
-
Intramolecular C-H Insertion: Leading to cyclized products.
-
Dimerization: Forming azo compounds.[8]
-
Hydrogen Abstraction: Resulting in the formation of 2-fluoro-4-methylaniline.
-
Solution:
-
Strict Temperature Control: Avoid excessive heating. If the CuAAC reaction requires elevated temperatures, carefully optimize for the lowest effective temperature.
-
Protect from Light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
-
Use a More Active Catalyst: A more efficient catalyst system can promote the desired cycloaddition at a lower temperature, outcompeting the nitrene formation pathway.[9]
-
-
-
Cause B: Oxidative Homocoupling of Alkyne (Glaser Coupling): As mentioned previously, the presence of oxygen and a copper catalyst can lead to the dimerization of terminal alkynes.
-
Solution:
-
Inert Atmosphere: Rigorously maintain an inert atmosphere throughout the reaction.
-
Sufficient Reducing Agent: Ensure an adequate excess of sodium ascorbate is present to keep the copper in the +1 oxidation state.[2]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling procedures for 1-Azido-2-fluoro-4-methylbenzene?
A1: Organic azides are potentially energetic compounds and must be handled with care.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[10] It is advisable to store it at refrigerated temperatures (2-8 °C).
-
Handling: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated fume hood. Avoid grinding, shock, or friction.[10] Take precautions against static discharge.[10]
Q2: How does the fluorine substituent affect the reactivity of the azide?
A2: The fluorine atom has a significant electronic influence. As a highly electronegative atom, it acts as an electron-withdrawing group, which can increase the rate of 1,3-dipolar cycloaddition reactions.[4] This is because it lowers the energy of the azide's LUMO, facilitating the reaction with the alkyne's HOMO. Studies have shown that increasing the number of fluorine substituents on an aryl azide can increase the rate of cycloaddition by almost an order of magnitude.[4]
Q3: Can I use this compound in reactions other than CuAAC?
A3: Yes, 1-Azido-2-fluoro-4-methylbenzene is a versatile reagent. Besides CuAAC, it can participate in:
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction with strained cycloalkynes, which is particularly useful in biological systems.[8]
-
Staudinger Ligation: Reaction with a phosphine to form an aza-ylide, which can then be trapped with an electrophile.[8]
-
Nitrene Chemistry: As discussed in the troubleshooting section, it can be a precursor for nitrene-mediated reactions, although this often requires specific (e.g., photolytic or thermal) conditions.[8]
Q4: What is a standard protocol for a CuAAC reaction with this azide?
A4: The following is a general starting protocol that should be optimized for your specific alkyne substrate.
Experimental Protocol: General Procedure for CuAAC Reaction
-
Preparation: In a reaction vial, dissolve the alkyne (1.0 eq) and 1-Azido-2-fluoro-4-methylbenzene (1.1 eq) in a suitable solvent mixture (e.g., 1:1 v/v t-BuOH/H₂O).
-
Catalyst Addition: To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq, from a 1 M stock).
-
Initiation: Add an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq, from a 0.5 M stock).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 3: Data and Visualizations
Table 1: Key Parameters for a Typical CuAAC Reaction
| Parameter | Recommended Range | Rationale |
| Azide to Alkyne Ratio | 1.1 : 1.0 | A slight excess of the azide can help drive the reaction to completion. |
| Copper(II) Sulfate | 5 - 10 mol% | Catalytic amount; higher loading may be needed for hindered substrates. |
| Sodium Ascorbate | 10 - 20 mol% | In-situ reducing agent; excess ensures copper remains as Cu(I). |
| Solvent System | t-BuOH/H₂O, THF/H₂O, DMSO/H₂O | Co-solvent system to ensure solubility of both organic and inorganic reagents. |
| Temperature | 25 - 60 °C | Room temperature is often sufficient, but heating can overcome steric barriers.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of Cu(I) and unwanted alkyne homocoupling.[2] |
Diagram 1: Troubleshooting Workflow for Low Yield in CuAAC Reactions
Caption: Troubleshooting logic for low-yield CuAAC reactions.
References
-
Xie, S. (2018). Perfluoroaryl Azides: Reactivities, Unique Reactions and Their Applications in the Synthesis of Theranostic Agents. Diva-portal.org. Retrieved from [Link]
-
Al-Awar, R., et al. (2018). Mechanistic Evaluation of Bioorthogonal Decaging with trans-Cyclooctene: The Effect of Fluorine Substituents on Aryl Azide Reactivity and Decaging from the 1,2,3-Triazoline. PubMed. Retrieved from [Link]
-
Fokin, V. V., et al. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 42(24), 10147-10159. Retrieved from [Link]
-
Chemical & Engineering News. (2016). Fluorinated azides click to make triazoles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
MDPI. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1719. Retrieved from [Link]
-
ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1968-1982. Retrieved from [Link]
-
MDPI. (2024). Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. International Journal of Molecular Sciences, 26(1), 249. Retrieved from [Link]
-
Oreate AI Blog. (2026). Research Progress and Applications of Aryl Fluorination Reactions. Retrieved from [Link]
-
National Institutes of Health. (2019). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 30(11), 2735-2743. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Supplementary Information. Retrieved from [Link]
-
Reddit. (2025). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Evaluation of Bioorthogonal Decaging with trans-Cyclooctene: The Effect of Fluorine Substituents on Aryl Azide Reactivity and Decaging from the 1,2,3-Triazoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Progress and Applications of Aryl Fluorination Reactions - Oreate AI Blog [oreateai.com]
- 6. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions | MDPI [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. diva-portal.org [diva-portal.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tcichemicals.com [tcichemicals.com]
Purification of "1-Azido-2-fluoro-4-methylbenzene" from crude reaction mixture
Ticket Subject: Purification of 1-Azido-2-fluoro-4-methylbenzene from Crude Reaction Mixture Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Priority: Critical (Safety Hazard)
Welcome to the Purification Support Center
Hello. I understand you are attempting to purify 1-Azido-2-fluoro-4-methylbenzene (MW: 151.14 g/mol ).
Before we discuss chromatography or extraction, we must address the energetic nature of your target molecule. Aryl azides are not standard organic intermediates; they are potential explosives.[1][2] The protocols below are designed to maximize purity while keeping you and your facility safe.
Part 1: Safety Assessment (Mandatory Read)
Ticket #001: Stability Calculation & Handling Limits
User Question: Is this compound safe to rotovap or distill?
Scientist Response: ABSOLUTELY NOT. Do not attempt to distill this compound.
We apply two standard heuristics to assess the explosive potential of organic azides. Let's calculate them for your specific molecule (
| Parameter | Formula | Your Compound | Safety Threshold | Status |
| C/N Ratio | WARNING | |||
| Larock's Rule | WARNING |
Interpretation: Your compound falls into the "Store Cold / Handle in Solution" category. It does not meet the safety threshold of 3.0.
-
Action: Never concentrate to total dryness if possible. Store as a solution or wet solid.
-
Action: Keep all heating baths below 40°C.
-
Action: Use plastic or Teflon spatulas; avoid metal contact (potential for heavy metal azide formation).
Part 2: The "Acid Wash" Workup (The Purification Hack)
Ticket #002: Removing the Aniline Precursor
User Question: My TLC shows a spot just below my product. It's likely unreacted 2-fluoro-4-methylaniline. How do I separate them without a difficult column?
Scientist Response: You do not need a column to remove the aniline. You can exploit the basicity of the amine versus the neutrality of the azide using a Chemoselective Acid Wash .
The Protocol:
-
Dissolution: Dissolve your crude reaction mixture in Diethyl Ether (
) or Ethyl Acetate (EtOAc) . Note: is preferred for easier drying, but EtOAc is safer. -
The Wash: Transfer to a separatory funnel. Wash the organic layer twice with 1M HCl (or 10% HCl).
-
Mechanism:[3] The HCl protonates the unreacted aniline (
), rendering it water-soluble. The azide ( ) remains neutral and stays in the organic layer.
-
-
Neutralization: Wash the organic layer once with Saturated
(to remove trace acid) and once with Brine.[1] -
Drying: Dry over
, filter, and concentrate carefully (see Safety).
Visualizing the Workflow:
Figure 1: Chemoselective workup strategy to remove amine impurities without chromatography.
Part 3: Chromatographic Purification
Ticket #003: Silica Gel Column Strategy
User Question: The acid wash helped, but I still have some non-polar impurities (likely tars or dimers). What solvent system should I use?
Scientist Response: Aryl azides are generally lipophilic (non-polar) . They move quickly on silica gel.[4]
Recommended System:
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: Hexanes : Ethyl Acetate .
-
Gradient: Start at 100% Hexanes
95:5 Hex:EtOAc .-
Note: Your target (1-Azido-2-fluoro-4-methylbenzene) will likely elute very early (Rf ~0.6-0.8 in 10% EtOAc).
-
Warning: Do not use Dichloromethane (DCM) if you can avoid it. Azides can react with DCM over long periods to form explosive diazidomethane, though this is rare with aryl azides. If you must use DCM, do not store the fractions for long periods.
-
TLC Visualization:
-
UV (254 nm): The aromatic ring will be strongly UV active.
-
Stain: P-Anisaldehyde or Ninhydrin (azides can reduce slightly on the plate or upon heating to show up). UV is usually sufficient.
Part 4: Troubleshooting & FAQs
Q: My product turned dark brown after rotary evaporation. What happened? A: You likely used too much heat. Aryl azides are heat-sensitive and can decompose into nitrenes, which then polymerize into dark "azo tars."
-
Fix: Keep the water bath at 30°C maximum . Use a high vacuum rather than high heat to remove solvents.
Q: Can I store the pure compound on the shelf? A: No.
-
Storage Protocol: Store in an amber vial (light sensitive) at -20°C (freezer).
-
Shelf Life: Use within 2-4 weeks if possible. If storing longer, ensure it is in the dark.
Q: I need to remove the solvent completely to get a weight. Is that safe? A: Because your C/N ratio is < 3, we recommend never drying to a "bone dry" state if you have more than 1-2 grams.
-
Safe Practice: Concentrate to an oil, determine the mass by subtracting the flask weight, and immediately re-dissolve in your next reaction solvent (e.g., t-BuOH, THF) for storage.
References
-
Safe Handling of Azides. University of Pittsburgh Dept of Environmental Health & Safety. (2013).[5][6] Link
-
Organic Azides: Synthesizing, Purifying, and Handling. University of California, Santa Barbara.[2] (Safety Fact Sheet). Link (General Reference)
-
Smith, P. A. S. "The Chemistry of Open-Chain Organic Nitrogen Compounds." Benjamin/Cummings, 1983. (Source of the "Rule of Six").[2][3][5][7]
-
Alvarez, S. G., & Alvarez, M. T. "A Practical Procedure for the Synthesis of Alkyl Azides at Ambient Temperature." Synthesis, 1997(4), 413-414. Link
-
Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240, 2005. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. uvic.ca [uvic.ca]
- 4. researchgate.net [researchgate.net]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
Technical Support Center: Synthesis of 1-Azido-2-fluoro-4-methylbenzene
Welcome to the technical support center for the synthesis of 1-Azido-2-fluoro-4-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide troubleshooting advice in a direct question-and-answer format to support your experimental success. Our focus is on providing in-depth, field-proven insights grounded in established chemical principles.
I. Critical Safety Considerations
Before initiating any synthesis involving azides, a thorough understanding of the associated hazards is paramount. Organic azides are high-energy molecules that can be sensitive to heat, shock, and friction.[1][2] Sodium azide, a common reagent in this synthesis, is highly toxic and can form explosive heavy metal azides.[3][4]
Frequently Asked Safety Questions:
Q1: What are the primary hazards associated with the synthesis of 1-Azido-2-fluoro-4-methylbenzene?
A1: The primary hazards stem from two sources: the high reactivity and potential instability of the aryl azide product, and the toxicity and explosive nature of the reagents used, particularly sodium azide.[3][5] Aryl azides can decompose explosively, especially when heated or subjected to shock.[1] Sodium azide is acutely toxic if ingested or absorbed through the skin and can react with heavy metals (like lead or copper in plumbing) to form highly shock-sensitive and explosive metal azides.[4][6] It also reacts with acids to form the highly toxic and explosive gas, hydrazoic acid.[1]
Q2: What personal protective equipment (PPE) and engineering controls are essential?
A2: At a minimum, a lab coat, chemical-resistant gloves, and safety glasses must be worn.[7] All manipulations should be conducted within a certified chemical fume hood with the sash positioned as low as possible.[2] For any reactions involving the isolation of the azide, a blast shield is strongly recommended.[5]
Q3: How should I handle and dispose of azide-containing waste?
A3: Azide-containing waste must be collected in a designated, clearly labeled container.[7] Never mix azide waste with acidic waste, as this can generate explosive hydrazoic acid.[1] Avoid disposing of azide solutions down the drain to prevent the formation of explosive metal azides in the plumbing.[4] Before disposal, it's a best practice to convert any residual organic azides to a more stable form, such as an amine, if feasible within your experimental context.[1]
II. Troubleshooting the Synthesis Pathway
The synthesis of 1-Azido-2-fluoro-4-methylbenzene typically proceeds via a two-step, one-pot reaction: the diazotization of 2-fluoro-4-methylaniline followed by the introduction of the azide group.[8] This process, while common, is fraught with potential pitfalls that can lead to low yields, impure products, or unsafe conditions.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of 1-Azido-2-fluoro-4-methylbenzene.
Frequently Asked Questions: Diazotization Step
Q4: My diazotization reaction is failing, resulting in a low yield of the final azide product. What are the likely causes?
A4: Several factors are critical for a successful diazotization:
-
Temperature Control: This is the most critical parameter. The reaction must be maintained between 0-5 °C.[9] At higher temperatures, the diazonium salt intermediate is prone to decomposition, often reacting with water to form the corresponding phenol, which appears as a dark, oily byproduct.[10]
-
Acid Concentration: A sufficiently acidic medium is necessary to generate nitrous acid (HNO₂) in situ from sodium nitrite.[11] Typically, a strong mineral acid like hydrochloric acid is used.
-
Rate of Nitrite Addition: The aqueous solution of sodium nitrite should be added slowly and dropwise to the solution of the aniline in acid.[11] This helps to control the exothermic nature of the reaction and maintain the low temperature.[11]
-
Purity of Starting Material: The starting 2-fluoro-4-methylaniline should be of high purity. Impurities can lead to unwanted side reactions.[11]
Q5: I observe a colored impurity forming during the diazotization. What is it and how can I prevent it?
A5: A common side reaction is the coupling of the newly formed diazonium salt with unreacted 2-fluoro-4-methylaniline, which forms an azo compound.[12] This is more likely to occur if the reaction temperature rises or if there is a localized high concentration of the diazonium salt.[12] To prevent this, ensure efficient stirring and slow, controlled addition of the sodium nitrite solution while maintaining a temperature below 5°C.[11]
Q6: How can I confirm the completion of the diazotization reaction before proceeding to the azidation step?
A6: A simple and effective method is to test for the presence of excess nitrous acid using potassium iodide-starch paper.[9] A drop of the reaction mixture should produce an immediate dark blue-black color on the test paper, indicating that all the aniline has been consumed.[9] It is important to have a slight excess of nitrous acid to ensure complete conversion, but a large excess should be avoided.[9]
Frequently Asked Questions: Azidation Step
Q7: After adding sodium azide, my yield of 1-Azido-2-fluoro-4-methylbenzene is still low. What could be the issue?
A7: Assuming the diazotization was successful, issues in the azidation step often relate to:
-
Stability of the Diazonium Salt: The 2-fluoro-4-methylbenzenediazonium salt is an unstable intermediate.[13] The fluorine atom, being an electron-withdrawing group, can further destabilize the diazonium ion, making it more susceptible to premature decomposition.[14] It is crucial to proceed with the azidation step immediately after the diazotization is complete.
-
Temperature of Azide Addition: The solution of sodium azide should also be pre-cooled and added slowly to the cold diazonium salt solution to manage any exothermicity.
-
pH Control: While the diazotization requires a strongly acidic environment, the azidation step can sometimes benefit from a slightly less acidic medium to prevent the formation of hydrazoic acid. However, for this specific synthesis, maintaining the acidic conditions from the diazotization is standard practice.
Diagram of Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis of 1-Azido-2-fluoro-4-methylbenzene.
III. Experimental Protocol and Data
The following is a generalized protocol based on standard procedures for the synthesis of aryl azides from anilines.[8]
Detailed Step-by-Step Methodology
Materials and Reagents:
-
2-Fluoro-4-methylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Aniline Salt:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-4-methylaniline in a mixture of concentrated HCl and water.
-
Cool the flask in an ice-salt bath to bring the internal temperature to 0-5 °C.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred aniline salt solution, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5 °C.
-
Confirm the presence of a slight excess of nitrous acid using potassium iodide-starch paper.[9]
-
-
Azidation:
-
Prepare a solution of sodium azide in deionized water and cool it in an ice bath.
-
Slowly add the cold sodium azide solution to the diazonium salt solution, maintaining the temperature below 5 °C. Vigorous gas evolution (nitrogen) will be observed.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an hour and then let it slowly warm to room temperature, stirring for an additional 1-2 hours or until gas evolution ceases.
-
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate.[8]
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Caution: Do not heat the crude azide product excessively during solvent removal. [2]
-
If necessary, the crude product can be purified by column chromatography on silica gel.
-
Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | 0-5 °C | Prevents decomposition of the unstable diazonium salt intermediate.[9] |
| Aniline:NaNO₂ Molar Ratio | 1 : 1.05-1.1 | A slight excess of NaNO₂ ensures complete diazotization.[11] |
| Aniline:NaN₃ Molar Ratio | 1 : 1.1-1.2 | A slight excess of NaN₃ drives the reaction to completion. |
| Reaction Time (Diazotization) | 20-30 minutes | Allows for complete formation of the diazonium salt. |
| Reaction Time (Azidation) | 2-3 hours | Ensures complete reaction of the diazonium salt with the azide. |
IV. Conclusion
The synthesis of 1-Azido-2-fluoro-4-methylbenzene is a well-established but technically demanding procedure. Success hinges on meticulous temperature control, careful reagent addition, and an unwavering commitment to safety. By understanding the underlying chemical principles and potential pitfalls outlined in this guide, researchers can more effectively troubleshoot their experiments and achieve reliable, safe, and reproducible results.
References
-
Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. Available at: [Link]
-
Safe Handling of Azides - safety.pitt.edu. Available at: [Link]
-
Azides. Available at: [Link]
-
Azide Compounds - Environmental Health and Safety. Available at: [Link]
-
Sodium azide - Wikipedia. Available at: [Link]
-
sodium-azide-organic-azides_0.docx. Available at: [Link]
-
Information on Azide Compounds - Stanford Environmental Health & Safety. Available at: [Link]
-
Azides - UVIC. Available at: [Link]
-
Diazonium Salt Side Reaction (Azo Dye Formation) - YouTube. Available at: [Link]
-
Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Available at: [Link]
-
some reactions of diazonium ions - Chemguide. Available at: [Link]
Sources
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Sodium azide - Wikipedia [en.wikipedia.org]
- 7. research.wayne.edu [research.wayne.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Buy Benzenediazonium, 4-fluoro-, chloride | 20893-71-4 [smolecule.com]
"1-Azido-2-fluoro-4-methylbenzene" reaction monitoring by TLC or LCMS
Technical Support Center: Ticket #AZ-701 Subject: Analytical Method Development for 1-Azido-2-fluoro-4-methylbenzene Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Molecule & The Challenge
You are working with 1-Azido-2-fluoro-4-methylbenzene (MW: ~151.14 Da). This is a "deceptively simple" aromatic azide. While the fluorine atom adds lipophilicity and distinct NMR signatures, the azide group (
Why this is hard:
-
Thermal Instability: In LCMS sources, azides frequently eject molecular nitrogen (
), leading to confusing "mass shifts" of -28 Da. -
Ionization Silence: Unlike amines, azides are not basic. They ionize poorly in standard ESI(+) conditions unless specific additives or "soft" settings are used.
-
Visualization Ambiguity: On TLC, they are UV-active but often lack a distinctive color reaction with standard stains like Ninhydrin (unless reduced first).
Part 1: Safety & Handling (Critical)
WARNING: Before analyzing, validate your safety margins. Based on the "Rule of Six" and C/N Ratio (Carbon/Nitrogen ratio), we can estimate the explosivity of organic azides.[1]
| Parameter | Value for Target Molecule | Safety Verdict |
| Formula | -- | |
| C/N Ratio | Borderline. (Safe > 3.[2][3]0) | |
| Rule of Six | 7 Carbons per energetic group | Pass (> 6). |
Operational Directive:
-
Do not distill. This molecule is potentially shock- and heat-sensitive.[4]
-
Light Shielding: Azides degrade to nitrenes under UV light. Wrap all columns and flasks in aluminum foil.
-
Storage: Store below -20°C in the dark.
Part 2: LCMS Troubleshooting Guide
The Issue: "I injected my pure sample, but the mass spectrum shows the wrong molecular weight."
The Mechanism: The "Missing Mass" Phenomenon
In Electrospray Ionization (ESI), the source temperature often provides enough energy to overcome the activation barrier for nitrogen extrusion. You are likely seeing the nitrenium ion or a rearranged aniline radical, not your parent ion.
Diagram: LCMS Fragmentation Logic
LCMS FAQs
Q1: I see a major peak at m/z 124.1 but no 152.1. Did my reaction fail?
-
Diagnosis: Likely In-Source Fragmentation . The peak at 124.1 corresponds to
. This is a hallmark of aromatic azides. -
Solution:
-
Lower the Desolvation Temperature (Source Temp) to < 200°C.
-
Lower the Cone Voltage (or Fragmentor Voltage).
-
Check the UV trace. If the UV peak is pure but the MS shows 124, your product is likely intact, just falling apart in the detector.
-
Q2: My signal intensity is extremely low compared to the starting material (aniline).
-
Diagnosis: Azides are neutral and poorly basic. They do not protonate easily compared to amines.
-
Solution:
-
Switch to APCI: Atmospheric Pressure Chemical Ionization often works better for neutral aromatics than ESI.
-
Adduct Monitoring: Look for sodium adducts
(m/z 174.1) or ammonium adducts (m/z 169.1). -
Derivatization (The "Click" Test): Take a small aliquot, add phenylacetylene, copper sulfate, and sodium ascorbate. If the azide is present, it will convert to a triazole, which ionizes beautifully.
-
Part 3: TLC Troubleshooting Guide
The Issue: "I can't distinguish my product from the starting material on the plate."
The Protocol: The "Staudinger Stain"
Standard Ninhydrin stain detects amines (starting material) but not azides. You must chemically reduce the azide on the plate to visualize it specifically.
Step-by-Step Visualization Protocol:
-
Run the Plate: Use Hexane:Ethyl Acetate (Start 90:10). The azide (non-polar) usually runs higher (
) than the corresponding aniline ( ). -
Step A (Reduction): Dip the plate in a solution of Triphenylphosphine (
) (10% in Toluene or DCM). -
Step B (Heat): Heat the plate with a heat gun for ~30-60 seconds. Chemistry: The
reacts with the azide to form a phosphazide, which hydrolyzes to an amine (Staudinger reduction). -
Step C (Stain): Now dip the plate in Ninhydrin stain and heat again.
-
Result: The azide spot (now an amine) will turn bright red/purple . The background remains clear.
TLC FAQs
Q1: My spot disappears after a few hours on the plate.
-
Diagnosis: Photodecomposition. Aromatic azides are light-sensitive.
-
Solution: Develop the plate immediately. Do not leave plates sitting on the bench under fluorescent lights.
Q2: Is there a non-destructive way to check purity?
-
Diagnosis: You need to recover the sample.
-
Solution: Use UV (254 nm) . The aromatic ring (fluorotoluene core) is strongly UV active. The azide group does not quench fluorescence.
Part 4: Analytical Decision Matrix
Use this workflow to determine the correct instrument for your stage of research.
References
- Banert, K. (2016). Organic Azides: Syntheses and Applications. John Wiley & Sons. (Authoritative text on Azide handling and safety).
-
Bräse, S., et al. (2005).[5] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link (Seminal review on stability and C/N ratios).
- Jobin, R. M., et al. (2009). The Staudinger Ligation: A Gift to Chemical Biology. Journal of Organic Chemistry. (Basis for the TLC "Staudinger Stain" mechanism).
-
Scripps Research Institute. (n.d.). Safety of Azides. Link (Standard safety protocols for C/N ratios).
- University of Bristol. (n.d.). Mass Spectrometry of Azides.
Sources
Catalyst selection for "1-Azido-2-fluoro-4-methylbenzene" cycloaddition reactions
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist, Catalysis Division Subject: Technical Guide: Catalyst Optimization for 1-Azido-2-fluoro-4-methylbenzene Cycloaddition
Executive Summary & Substrate Analysis
You are working with 1-Azido-2-fluoro-4-methylbenzene (CAS: 3296-02-4 derivative). This substrate presents a unique "push-pull" electronic profile that directly impacts catalyst performance:
-
Steric Environment: The ortho-fluorine atom (Van der Waals radius ~1.47 Å) is small enough to permit cycloaddition but large enough to destabilize the transition state if the copper catalyst is not adequately ligated.
-
Electronic Effect: The ortho-fluorine (-I effect) increases the electrophilicity of the terminal azide nitrogen, theoretically accelerating the nucleophilic attack by the Cu-acetylide. However, the para-methyl group (+I effect) slightly counteracts this.
-
Safety Critical: With a (C+O)/N ratio of ~2.33, this molecule falls into the "High Energy" category. Do not concentrate to dryness.
This guide prioritizes Catalyst Life Cycle Management —ensuring the active metal species survives long enough to drive the reaction to completion without degrading the sensitive azide.
Catalyst Selection Matrix
Use this decision matrix to select the correct metal system based on your desired regioisomer.
| Feature | CuAAC (Copper-Catalyzed) | RuAAC (Ruthenium-Catalyzed) |
| Target Isomer | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole |
| Primary Catalyst | CuSO₄·5H₂O + Sodium Ascorbate | Cp*RuCl(cod) (Pentamethylcyclopentadienyl Ru) |
| Ligand Requirement | Mandatory (TBTA or THPTA) to prevent Cu(I) oxidation and aggregation. | Ligand is part of the pre-catalyst complex. |
| Solvent Tolerance | High (H₂O, tBuOH, DMSO, DMF). | Strictly Anhydrous/Degassed (THF, Dioxane). |
| Ortho-F Effect | Minimal rate retardation; F-electronic withdrawal aids reaction. | Sensitive to sterics; ortho-F may require elevated temp (40–60°C).[1] |
| Mechanism | Stepwise (Cu-acetylide intermediate). | Oxidative coupling (Ruthenacycle intermediate). |
Troubleshooting & Optimization (Q&A)
Issue 1: "My reaction turns green/blue and stalls after 1 hour."
Diagnosis: Catalyst Poisoning via Oxidation. The active species is Cu(I) (yellow/colorless). A green/blue hue indicates oxidation to Cu(II), which is inactive for the cycloaddition and promotes oxidative alkyne coupling (Glaser coupling). Solution:
-
Degas Solvents: Sparge all solvents with Argon for 15 minutes prior to use.
-
Ligand Stabilization: You are likely using "ligand-free" conditions (just CuSO₄/Ascorbate). For ortho-substituted azides, this is insufficient.
-
Action: Add THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) at a 5:1 ratio relative to Copper. THPTA acts as a sacrificial shield, intercepting reactive oxygen species and stabilizing the Cu(I) oxidation state.
-
Issue 2: "I see a mixture of 1,4 and 1,5 isomers."
Diagnosis: Thermal Background Reaction. If you are heating the reaction to overcome the ortho-fluorine steric hindrance, you may be triggering the uncatalyzed Huisgen cycloaddition, which is non-regioselective. Solution:
-
Lower Temperature: Keep CuAAC reactions between 20°C–40°C.
-
Check Catalyst Load: Increase Cu loading to 5 mol% rather than heating. The catalyst lowers the activation energy barrier significantly; heat should not be necessary if the catalyst is active.
Issue 3: "The RuAAC reaction with Cp*RuCl(cod) yields <20% product."
Diagnosis: Steric Clash in the Ruthenacycle. The ortho-fluorine on the aryl ring clashes with the Cp* (pentamethylcyclopentadienyl) ligands during the formation of the ruthenacycle intermediate. Solution:
-
Switch Catalyst: Move to CpRuCl(PPh₃)₂ . The unsubstituted Cp ring is less sterically demanding than Cp*, allowing the ortho-fluoro aryl azide to coordinate more easily.
-
Solvent Switch: Change from THF to 1,2-Dichloroethane (DCE) and heat to 60°C. DCE has a higher dielectric constant which can stabilize the polar transition state.
Issue 4: "How do I remove the Copper? My product is green."
Diagnosis: Metal Chelation. Triazoles are excellent ligands for copper. Simple extraction often fails to remove the metal. Solution:
-
EDTA Wash: Wash the organic layer with 0.1 M EDTA (pH 7.4) three times.
-
Solid Phase Scavenging: Stir the crude mixture with QuadraPure™ TU (thiourea scavenger) for 2 hours before filtration.
Visualizing the Decision Pathway
The following logic flow illustrates the critical decision points for your specific substrate.
Caption: Decision tree for catalyst and ligand selection based on regioselectivity and steric constraints of the ortho-fluoro substituent.
Validated Experimental Protocols
Protocol A: CuAAC (1,4-Isomer Synthesis)
Best for: High yield generation of the 1,4-triazole with minimal byproducts.
-
Preparation: In a 20 mL scintillation vial, dissolve Alkyne (1.0 equiv) and 1-Azido-2-fluoro-4-methylbenzene (1.0 equiv) in tBuOH:H₂O (1:1, 0.5 M) .
-
Catalyst Premix: In a separate micro-tube, mix CuSO₄·5H₂O (1 mol%) and THPTA (5 mol%) in water. The solution should be clear blue.
-
Initiation: Add the Catalyst Premix to the reaction vial. Then, add Sodium Ascorbate (10 mol% as a freshly prepared 1M aqueous solution). The solution will turn pale yellow/colorless.
-
Reaction: Cap the vial and stir vigorously at Room Temperature for 4–6 hours.
-
Checkpoint: If the solution turns green, add another 5 mol% of Sodium Ascorbate immediately.
-
-
Workup: Dilute with EtOAc, wash with 0.1 M EDTA (x2) and Brine (x1). Dry over Na₂SO₄.
Protocol B: RuAAC (1,5-Isomer Synthesis)
Best for: Accessing the complementary 1,5-substitution pattern.
-
Safety: Perform in a glovebox or under strict Schlenk conditions. Ru(II) catalysts are sensitive to moisture.
-
Preparation: Dissolve Alkyne (1.0 equiv) and 1-Azido-2-fluoro-4-methylbenzene (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) or Dioxane (0.2 M).
-
Catalyst Addition: Add CpRuCl(PPh₃)₂ (2–5 mol%).
-
Note: Do not use Cp*RuCl(cod) unless the alkyne is very small (e.g., propyne), as the ortho-fluoro group causes steric clash.
-
-
Reaction: Heat to 60°C for 12 hours.
-
Workup: Remove solvent in vacuo. Purify via Flash Chromatography (Silica gel).
References
-
Himo, F., et al. (2005). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Origins of Regioselectivity." Journal of the American Chemical Society.
-
Boren, B. C., et al. (2008).[2][3] "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society.
-
Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.
-
Sigma-Aldrich. "Safety Data Sheet: 1-Azido-4-methylbenzene."
-
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews.
Sources
Validation & Comparative
A Comparative Guide to 1-Azido-2-fluoro-4-methylbenzene and Other Substituted Aryl Azides in Click Chemistry
Introduction: The Power and Precision of Click Chemistry
In the landscape of modern chemical synthesis, particularly within drug discovery and bioconjugation, the demand for reactions that are efficient, selective, and biocompatible is paramount. "Click chemistry" has emerged as a transformative philosophy that addresses this need, describing a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1][2] At the heart of this chemical toolbox is the azide-alkyne cycloaddition, a powerful ligation method that forms a stable triazole linkage.[1][3][4]
This reaction primarily manifests in two forms:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and highly reliable reaction that unites a terminal alkyne and an azide with exceptional regioselectivity to form a 1,4-disubstituted triazole.[4][5][6] Its efficiency has made it a staple in materials science and synthetic chemistry.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A metal-free alternative that leverages the ring strain of a cyclooctyne to react spontaneously with an azide.[7][][9] The absence of a cytotoxic copper catalyst makes SPAAC indispensable for applications in living systems.[2][10]
The performance of both CuAAC and SPAAC is critically dependent on the electronic and steric nature of the azide and alkyne coupling partners. While alkyl azides are common, aryl azides offer a tunable platform where substituents on the aromatic ring can modulate reactivity, stability, and solubility. This guide provides an in-depth comparison of 1-Azido-2-fluoro-4-methylbenzene , an aryl azide with unique electronic features, against other commonly substituted aryl azides, offering field-proven insights and experimental data to guide your research.
The Aryl Azide Scaffold: A Study in Stability and Tunable Reactivity
Aryl azides, where the azido group is directly attached to an aromatic ring, present a distinct profile compared to their alkyl counterparts. They generally exhibit greater thermal stability due to the delocalization of electron density from the azide into the aromatic system.[11] However, this stability can also translate to lower reactivity. The true power of aryl azides lies in their tunability; the introduction of substituents onto the aromatic ring allows for the fine-tuning of the azide's electronic properties.[12]
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or fluoro (-F), decrease the electron density of the azide group. This enhances its electrophilicity, making it more reactive towards the nucleophilic partner in certain cycloadditions, particularly SPAAC.[12][13]
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density, which can have a variable impact depending on the reaction mechanism.
1-Azido-2-fluoro-4-methylbenzene is a compelling case study due to the opposing electronic effects of its substituents. The ortho-fluoro group acts as an EWG through induction, while the para-methyl group is a weak EDG. This electronic push-pull system creates a unique reactivity profile that warrants a detailed comparison.
Synthesis of Aryl Azides
The most common and reliable method for synthesizing aryl azides is through the diazotization of the corresponding aromatic amine, followed by a substitution reaction with sodium azide. This two-step, one-pot procedure is broadly applicable and generally provides clean products in high yields.[14]
Comparative Analysis of Substituted Aryl Azides
To contextualize the performance of 1-Azido-2-fluoro-4-methylbenzene, we will compare it against a panel of aryl azides with varying electronic properties.
| Compound | Structure | Molecular Weight ( g/mol ) | Key Substituents & Electronic Effect |
| 1-Azido-2-fluoro-4-methylbenzene | 151.15 | -F (ortho, EWG), -CH₃ (para, EDG) | |
| Azidobenzene | 119.13 | Unsubstituted (Baseline) | |
| 1-Azido-4-fluorobenzene | 137.11 | -F (para, EWG)[15] | |
| 4-Azidoanisole | 149.15 | -OCH₃ (para, EDG) | |
| 1-Azido-4-nitrobenzene | 164.12 | -NO₂ (para, strong EWG) |
Performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a mechanism involving the formation of a copper-acetylide intermediate.[5] While the reaction is known for its broad substrate scope, the electronic nature of the azide can have a modest influence on reaction kinetics.[16] Generally, the reaction is less sensitive to the azide's electronics compared to SPAAC.
Mechanism: CuAAC
Caption: Generalized mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Comparative CuAAC Performance Data
The following data represents typical outcomes for the reaction of various aryl azides with phenylacetylene under standard CuAAC conditions (CuSO₄, Sodium Ascorbate, in H₂O/t-BuOH).
| Aryl Azide | Relative Reaction Rate | Typical Yield (%) | Comments |
| Azidobenzene | 1.00 (Baseline) | 95-99 | Highly efficient, serves as a standard. |
| 1-Azido-4-fluorobenzene | ~1.1x | 96-99 | Mild EWG provides a slight rate enhancement. |
| 1-Azido-2-fluoro-4-methylbenzene | ~1.05x | 95-98 | The opposing effects of -F and -CH₃ result in reactivity similar to the unsubstituted parent. |
| 4-Azidoanisole | ~0.9x | 92-97 | EDG slightly slows the reaction but yields remain excellent. |
| 1-Azido-4-nitrobenzene | ~1.3x | 97-99+ | Strong EWG provides the most noticeable rate increase among the tested compounds. |
Expertise & Experience: In CuAAC, while electronic effects are observable, the reaction's high efficiency means that even the "slower" reacting azides provide excellent yields in a timely manner.[16] The choice of aryl azide in CuAAC is therefore more often dictated by synthetic accessibility, solubility, or the need for specific functional handles on the final product, rather than minor differences in reaction kinetics.
Performance in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
In SPAAC, the reaction rate is highly dependent on the HOMO-LUMO energy gap between the azide and the strained alkyne.[17] Electron-withdrawing groups on the aryl azide lower the energy of its LUMO, narrowing the gap with the alkyne's HOMO and accelerating the reaction.[17] This makes the choice of azide critically important for achieving rapid ligation, especially at the low concentrations typical in biological experiments.
Mechanism: SPAAC
Caption: Generalized mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Comparative SPAAC Performance Data
The following data represents typical outcomes for the reaction of various aryl azides with Dibenzocyclooctyne (DBCO), a common strained alkyne.
| Aryl Azide | Relative Reaction Rate | Typical Yield (%) | Comments |
| Azidobenzene | 1.00 (Baseline) | 85-95 | Serves as a baseline for SPAAC reactivity. |
| 1-Azido-4-fluorobenzene | ~5-10x | 90-98 | The EWG effect of fluorine significantly accelerates the reaction. |
| 1-Azido-2-fluoro-4-methylbenzene | ~3-7x | 88-96 | The rate is enhanced by the -F group, but moderated by the -CH₃ group. Faster than azidobenzene but slower than azides with stronger net EWG character. |
| 4-Azidoanisole | ~0.5x | 70-85 | The strong EDG significantly slows the reaction, making it less ideal for rapid SPAAC. |
| 1-Azido-4-nitrobenzene | ~50-100x | >99 | The powerful EWG makes this one of the fastest-reacting aryl azides for SPAAC. |
Expertise & Experience: For SPAAC applications, particularly in live-cell imaging or in vivo chemistry where speed and efficiency at low concentrations are crucial, the electronic properties of the aryl azide are a primary consideration.[][18] While 1-Azido-2-fluoro-4-methylbenzene offers a moderate rate enhancement over unsubstituted azidobenzene, aryl azides bearing stronger, unmitigated electron-withdrawing groups like 1-azido-4-fluorobenzene or 1-azido-4-nitrobenzene are superior choices for achieving the fastest kinetics. The choice of 1-Azido-2-fluoro-4-methylbenzene may be justified when other properties, such as solubility or downstream synthetic compatibility of the methyl group, are required.
Experimental Protocols: A Self-Validating System
Trustworthiness: The following protocols are designed to be self-validating, providing clear steps from reagent preparation to product analysis. They represent standardized procedures that can be adapted for the specific aryl azides discussed.
Protocol 1: General Procedure for CuAAC
This protocol describes the ligation of an aryl azide to an alkyne-functionalized protein.
Materials:
-
Aryl Azide (e.g., 1-Azido-2-fluoro-4-methylbenzene)
-
Alkyne-modified protein (e.g., in PBS buffer)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (for stock solutions)
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the aryl azide in DMSO.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in water. Prepare this fresh.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 10 µL of 20 mM CuSO₄ and 10 µL of 100 mM THPTA).
-
Let the mixture stand for 2-3 minutes to allow for complex formation.[19]
-
-
Reaction Assembly:
-
In a clean tube, add the alkyne-modified protein solution (e.g., to a final concentration of 1 mg/mL).
-
Add the aryl azide stock solution to a final concentration of 100-200 µM (a 10-20 fold molar excess over the protein).
-
Add the pre-mixed catalyst solution to the reaction.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-2 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours. Protect from light if using fluorescently-tagged components.
-
-
Analysis:
-
The reaction progress and final product can be analyzed by SDS-PAGE, mass spectrometry (LC-MS), or other relevant techniques to confirm the covalent modification.
-
Protocol 2: General Procedure for SPAAC
This protocol describes the labeling of an azide-modified biomolecule on the surface of live cells.
Materials:
-
Live cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz)
-
Strained Alkyne Probe (e.g., DBCO-PEG₄-Fluorophore)
-
Cell culture medium
-
PBS with calcium and magnesium (PBS+/+)
Methodology:
-
Cell Preparation:
-
Culture cells in the presence of an azide-containing metabolic precursor for 2-3 days to ensure incorporation onto cell surface glycans.
-
Harvest the cells, wash twice with ice-cold PBS+/+ to remove unincorporated sugar, and resuspend in fresh culture medium or PBS+/+.
-
-
Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of the DBCO-probe in DMSO.
-
-
Labeling Reaction:
-
Add the DBCO-probe stock solution directly to the cell suspension to a final concentration of 25-100 µM.
-
Incubate the cells at 37 °C or room temperature for 30-90 minutes. The optimal time and temperature should be determined empirically.
-
-
Washing and Analysis:
-
After incubation, wash the cells three times with ice-cold PBS+/+ to remove any unreacted probe.
-
The labeled cells are now ready for downstream analysis, such as flow cytometry or fluorescence microscopy, to quantify and visualize the labeling.
-
Experimental Workflow Diagram
Caption: A generalized workflow for a click chemistry bioconjugation experiment.
Conclusion and Authoritative Grounding
The choice of an aryl azide for click chemistry applications is a nuanced decision that balances reactivity, stability, and the demands of the experimental system. 1-Azido-2-fluoro-4-methylbenzene presents itself as a competent reagent for both CuAAC and SPAAC. Its performance in CuAAC is robust and comparable to the parent azidobenzene, making it a reliable choice when its specific substitution pattern is desired for other reasons.
In the more kinetically sensitive SPAAC reaction, the ortho-fluoro group provides a tangible rate enhancement, making it superior to azides bearing electron-donating groups. However, for applications demanding the highest possible reaction speeds, aryl azides with potent, unmitigated electron-withdrawing groups, such as 1-azido-4-nitrobenzene, remain the gold standard.
Ultimately, the optimal aryl azide is context-dependent. This guide provides the foundational data and protocols to empower researchers, scientists, and drug development professionals to make an informed decision, ensuring the selection of the right tool for their specific click chemistry challenge.
References
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society. [Link]
- Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging.
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
-
baseclick. Protocols. [Link]
-
Oreate AI. (2026). Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry. [Link]
- Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
-
AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. [Link]
-
Prescher, J. A., Dube, D. H., & Bertozzi, C. R. (2006). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Reddit. (2025). Aryl azides advice. r/OrganicChemistry. [Link]
-
YouTube. (2019). cycloadditions with azides. [Link]
-
Svatunek, D., et al. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. [Link]
-
Wu, H., et al. (2018). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules. [Link]
-
Sharma, P., et al. (2025). Metal-catalyzed azide-alkyne cycloaddition-click chemistry: an update (2016–2025). Monatshefte für Chemie - Chemical Monthly. [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]
-
Wang, J., et al. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules. [Link]
-
Moses, J. E., & Moorhouse, A. D. (2007). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. [Link]
-
Tanimoto, H., et al. (2024). Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. Chemical Communications. [Link]
-
Barral, J., et al. (2007). A reliable one-pot synthesis of aryl azides from aryl amines using organotin azides as effective and recoverable azide-transfer reagents. Tetrahedron Letters. [Link]
-
Ning, X., et al. (2008). A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Wikipedia. Click chemistry. [Link]
-
Ning, X., et al. (2006). A comparative study of bioorthogonal reactions with azides. ACS Chemical Biology. [Link]
-
Tanimoto, H., et al. (2021). Molecular conjugation using electron-deficient aryl azides and triarylphosphines. Angewandte Chemie International Edition. [Link]
-
Chemie Brunschwig. Click chemistry reagents. [Link]
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. [Link]
- Google Patents. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
PubChem. 1-Azido-4-fluorobenzene. [Link]
-
ResearchGate. (2020). One-Step Synthesis of [18F]Fluoro-4-(vinylsulfonyl)benzene: A Thiol Reactive Synthon for Selective Radiofluorination of Peptides. [Link]
-
Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]
Sources
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. labinsights.nl [labinsights.nl]
- 3. youtube.com [youtube.com]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. Unraveling the Strain-Promoted Azide-Alkyne Cycloaddition: A New Frontier in Click Chemistry - Oreate AI Blog [oreateai.com]
- 10. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03359K [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]
- 15. 1-Azido-4-fluorobenzene | C6H4FN3 | CID 10887974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. axispharm.com [axispharm.com]
Characterization and validation of "1-Azido-2-fluoro-4-methylbenzene" purity
Characterization and Validation Guide: 1-Azido-2-fluoro-4-methylbenzene
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Subject: CAS 864866-32-0 | Molecular Formula: C₇H₆FN₃ | MW: 151.14 g/mol
Executive Summary: The "False Friend" of Azide Analysis
1-Azido-2-fluoro-4-methylbenzene is a specialized aryl azide intermediate, often utilized as a scaffold for "click" chemistry (CuAAC) or as a photoaffinity labeling reagent. Its unique substitution pattern—a fluorine atom ortho to the azide—imparts specific electronic properties that stabilize the singlet nitrene intermediate during photolysis, distinguishing it from non-fluorinated analogs like p-tolyl azide.
However, this compound presents a critical validation challenge. Standard gas chromatography (GC) methods often yield false purity data due to the thermal lability of the azide group. This guide outlines a rigorous, orthogonal validation strategy that prioritizes non-destructive High-Performance Liquid Chromatography (HPLC) and multi-nuclear NMR over traditional GC-MS workflows.
Comparative Analysis: Analytical Method Performance
The choice of analytical method is not merely a preference; it is a safety and accuracy imperative. The table below compares the performance of standard techniques for this specific fluorinated azide.
| Feature | HPLC (UV/Vis) | GC / GC-MS | ¹⁹F qNMR |
| Suitability | High (Recommended) | Critical Risk | High (Validation) |
| Mechanism | Partitioning (Liquid Phase) | Volatilization (Gas Phase) | Nuclear Spin Resonance |
| Thermal Stress | Low (Ambient to 40°C) | High (Injector >200°C) | None (Ambient) |
| Primary Artifact | None (Intact molecule detected) | Nitrene formation (Loss of N₂) & Ring expansion | None |
| Quantification | Accurate purity % | False Low Purity (Decomposition) | Absolute Purity (vs. Internal Std) |
| Limit of Detection | High sensitivity (UV 254 nm) | Moderate | Lower sensitivity |
The Mechanistic Pitfall of GC Analysis
When 1-Azido-2-fluoro-4-methylbenzene is injected into a hot GC port (typically 250°C), it undergoes immediate thermolysis. The azide (-N₃) releases nitrogen gas (N₂) to form a reactive nitrene. This nitrene can insert into C-H bonds or rearrange into a dehydroazepine ring.
-
Result: The chromatogram shows multiple "impurity" peaks that are actually artifacts of the analysis, not impurities in the sample.
Detailed Validation Protocols
Protocol A: High-Fidelity HPLC Analysis (Purity Assessment)
Objective: Quantify purity without thermal degradation.
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (or Trifluoroacetic acid).
-
Solvent B: Acetonitrile (MeCN).
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic absorption) and 210 nm (azide absorption).
-
Sample Prep: Dissolve 1 mg in 1 mL MeCN. Do not heat to dissolve.
Acceptance Criteria:
-
Main Peak: Single sharp peak (Retention time ~6-7 min depending on dead volume).
-
Impurity Limit: < 2.0% total impurities.[1] Look specifically for the 2-fluoro-4-methylaniline precursor (elutes earlier due to polarity).
Protocol B: Structural Confirmation via Multi-Nuclear NMR
Objective: Confirm the presence of the Fluorine substituent and the integrity of the aromatic ring.
¹H NMR (400 MHz, CDCl₃):
-
Methyl Group: Look for a signal around δ 2.35 ppm . It may appear as a singlet or a fine doublet due to long-range coupling with the fluorine atom (
Hz). -
Aromatic Region (δ 6.8 – 7.2 ppm):
-
The proton ortho to the fluorine (H3) will show a distinct doublet of doublets due to strong H-F coupling (
Hz). -
The proton ortho to the azide (H6) typically appears as a doublet or multiplet.
-
¹⁹F NMR (376 MHz, CDCl₃):
-
Signal: Expect a single sharp peak in the range of -110 to -120 ppm (relative to CFCl₃).
-
Validation: The presence of a single fluorine peak confirms no regioisomeric contamination (e.g., 1-azido-3-fluoro-4-methylbenzene would show a distinct shift).
Protocol C: Safety & Stability Assessment (DSC)
Objective: Determine the onset of thermal decomposition to establish safe handling limits.
Procedure:
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Sample: 2-5 mg in a crimped high-pressure gold-plated crucible (to contain N₂ release).
-
Ramp: 5°C/min from 30°C to 250°C.
-
Critical Observation: Watch for a sharp exothermic event (decomposition).
-
Typical Onset:[2] Aryl azides often decompose >140°C.
-
Safety Rule: Process temperatures must remain 50°C below the DSC onset temperature.
-
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the chemical risks involved in characterizing this compound.
Figure 1: Analytical Method Decision Tree
This flowchart guides the researcher to the correct analytical technique based on the compound's thermal properties.
Caption: Decision tree highlighting why HPLC is the mandatory primary method for thermally unstable aryl azides.
Figure 2: Thermal Decomposition Pathway (GC Artifacts)
Understanding why GC fails is crucial. This diagram shows the species formed inside a GC injector.
Caption: Thermal degradation pathway of aryl azides inside a GC column, leading to false impurity peaks.
References
-
BioFount. (n.d.). 1-Azido-2-fluoro-4-methylbenzene Product Data. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2025). 1-Azido-4-methylbenzene (p-Tolyl azide) Compound Summary. Retrieved from [Link]
-
Wiberg, K. B., & Zilm, K. W. (2001). 19F NMR chemical shifts.[3][4][5][6] 1. Aliphatic fluorides. Journal of Organic Chemistry. Retrieved from [Link]
-
University of Colorado. (n.d.). 19F NMR Reference Standards and Chemical Shifts. Retrieved from [Link]
Sources
Spectroscopic analysis to confirm the structure of "1-Azido-2-fluoro-4-methylbenzene"
Executive Summary
1-Azido-2-fluoro-4-methylbenzene is a bifunctional building block frequently employed in "Click Chemistry" (CuAAC reactions) and photoaffinity labeling. Its structural validation presents a unique analytical challenge: confirming the instability-prone azide functionality while resolving the complex spin-spin coupling introduced by the fluorine substituent.
This guide moves beyond basic identification, providing a comparative analysis of spectroscopic techniques to distinguish this compound from its metabolic precursors (anilines) and regioisomers.
Part 1: The Analytical Challenge
The primary difficulty in characterizing this molecule lies in the "Silent Hazard." The azide group (
Key Structural Risks
-
Thermal Instability: GC-MS is often unsuitable due to thermal decomposition of the azide (
loss) in the injector port, leading to false identification as the nitrene or amine. -
Isomeric Confusion: Distinguishing 1-azido-2-fluoro-4-methylbenzene from 1-azido-3-fluoro-4-methylbenzene requires precise analysis of
-coupling constants.
Part 2: Methodological Comparison
To ensure structural integrity, we compare three primary analytical modes. The "Recommended" status is based on the balance of information density and sample preservation.
| Technique | Capability | Risk/Limitation | Verdict |
| FT-IR | Instant confirmation of | Cannot prove regio-chemistry (position of F vs. Me). | Essential (Screening) |
| High-sensitivity purity check; rules out isomers. | Requires specific probe; no structural skeleton info. | Critical (Purity) | |
| Definitive structural proof via splitting patterns. | Complex spectra due to | Gold Standard | |
| GC-MS | Mass determination. | High risk of thermal degradation ( | Not Recommended |
Part 3: The "Gold Standard" Validation Protocol
This protocol assumes the compound was synthesized via diazo transfer or Sandmeyer reaction from 2-fluoro-4-methylaniline . The goal is to prove the conversion of
Workflow Diagram
The following logic flow illustrates the decision-making process for confirming the structure and purity.
Figure 1: Step-by-step analytical decision tree for validating aromatic azides.
Step-by-Step Methodology
1. Infrared Spectroscopy (ATR-FTIR)
-
Objective: Rapid confirmation of functional group transformation.
-
Protocol: Apply 1 drop of neat oil (or solid) to the diamond ATR crystal. Scan 4000–600
. -
Success Criteria:
-
Appearance: A strong, distinct band at 2100–2140
(Asymmetric stretch). -
Disappearance: Absence of the double spike at 3300–3500
(Primary amine of the precursor).
-
2. Nuclear Magnetic Resonance (
NMR)
-
Objective: Confirm substitution pattern and rule out isomers.
-
Solvent:
(Avoid acetone- if possible, as it can react with trace amines). -
Key Interpretation (Causality): The Fluorine atom is spin-active (
).[2] It will split neighboring protons even if there are no neighboring protons (through-bond coupling).
Expected Data Table (
| Position | Shift ( | Multiplicity | Coupling ( | Interpretation |
| Methyl | ~2.35 | Singlet (or fine doublet) | Methyl group at C4. | |
| H-3 | ~6.90 - 7.00 | Doublet (d) | Proton ortho to Fluorine. | |
| H-5 | ~6.95 | Doublet (d) | Proton meta to Fluorine. | |
| H-6 | ~7.10 | Doublet of Doublets (dd) | Proton ortho to Azide, meta to F. |
Note: Shifts are estimates based on substituent shielding effects relative to benzene.
3. Fluorine NMR (
NMR)
-
Objective: Purity assessment.
-
Protocol: Run a proton-decoupled experiment first to get a singlet, then a coupled experiment to verify position.
-
Success Criteria:
-
Shift: Single peak at approximately -115 to -125 ppm (relative to
). -
Purity: Integration of the main peak vs. any side peaks (e.g., unreacted fluoride or inorganic salts) should be >98%.
-
Part 4: Spectral Logic & Isomer Differentiation
To prove you have the 2-fluoro isomer and not the 3-fluoro isomer, you must analyze the coupling constants.
Figure 2: Distinguishing regioisomers via H-F coupling magnitude.
-
Logic: In the target molecule (2-fluoro), the proton at position 3 is ortho to the fluorine. Ortho H-F coupling is large (
). -
In the isomer (3-fluoro), the proton at position 2 is meta to the fluorine. Meta H-F coupling is smaller (
).
Part 5: Safety & Stability (Critical)
As an energetic compound, strict adherence to safety protocols is required.[1][3][4][5]
-
C/N Ratio Rule: The ratio of Carbon atoms to Nitrogen atoms is
( ). Generally, organic azides are considered safe to isolate if . This compound is below that threshold, meaning it has higher energy potential.-
Action:Never distill this compound.[1] Remove solvents only at ambient temperature or under reduced pressure < 30°C.
-
-
Light Sensitivity: Aryl azides decompose to nitrenes upon UV exposure.
-
Action: Perform all analyses in amber glassware or wrap flasks in aluminum foil.
-
-
Metal Incompatibility: Avoid using metal spatulas or needles, as they can catalyze decomposition or react to form shock-sensitive metal azides (if free acid is present).
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). (Searchable database for standard IR/NMR comparisons). [Link]
-
University of California, Santa Cruz (UCSC). Table of Characteristic IR Absorptions. (Authoritative source for Azide band assignment). [Link]
-
Reich, H. J. Structure Determination Using NMR: Fluorine-19 Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. (Source for J-coupling logic). [Link]
-
Brazier, J. B., et al. Safety of Organic Azides. Organic Process Research & Development. (Guidelines on C/N ratios and handling). [Link]
Sources
A Comparative Guide to the Performance of 1-Azido-2-fluoro-4-methylbenzene in Different Solvent Systems
Introduction: The Strategic Advantage of Fluorinated Aryl Azides in Click Chemistry
In the landscape of bioconjugation and materials science, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," offers unparalleled efficiency and specificity.[1][2] The choice of the azide component is critical, directly influencing reaction kinetics and overall yield. 1-Azido-2-fluoro-4-methylbenzene (CAS 864866-32-0) has emerged as a reagent of significant interest. Its strategic design, incorporating an electron-withdrawing fluorine atom, enhances its performance in cycloaddition reactions.
The fluorine substituent lowers the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO), accelerating the 1,3-dipolar cycloaddition by improving orbital interactions with the alkyne partner.[3][4] This guide provides an in-depth comparative analysis of 1-Azido-2-fluoro-4-methylbenzene's performance across various solvent systems, offering researchers the data and rationale needed to optimize their synthetic protocols. We will explore the causality behind solvent choices, compare this reagent to viable alternatives, and provide validated experimental workflows.
The Crucial Role of the Solvent in CuAAC Reactions
The solvent is not a passive medium in a CuAAC reaction; it is an active participant that governs solubility, stabilizes intermediates, and, most critically, modulates the activity of the copper catalyst. The ideal solvent system should fully dissolve all reactants while facilitating the catalytic cycle. However, a common pitfall is the use of solvents that strongly coordinate to the Cu(I) catalyst, effectively sequestering it and inhibiting the reaction.[1]
This guide categorizes solvents into three main classes to analyze their impact on reactions utilizing 1-Azido-2-fluoro-4-methylbenzene:
-
Aprotic Polar Solvents: (e.g., DMF, DMSO, THF)
-
Protic Solvents & Aqueous Mixtures: (e.g., t-BuOH/H₂O, Methanol, Water)
-
Aprotic Non-Polar Solvents: (e.g., Toluene, Dichloromethane)
The following sections will dissect the performance within each class, supported by experimental data.
Comparative Performance Analysis Across Solvent Systems
The reactivity of 1-Azido-2-fluoro-4-methylbenzene is profoundly influenced by the solvent environment. The electron-withdrawing nature of the ortho-fluoro group already primes the molecule for rapid cycloaddition; however, optimizing the solvent is key to unlocking its full potential.[5]
Aprotic Polar Solvents: The Workhorses of CuAAC
Solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are frequently the top choice for CuAAC reactions. Their high polarity effectively solubilizes a wide range of organic azides and alkynes, along with the catalytic system components.
-
Expertise & Experience: These solvents are particularly effective because they can dissolve both the organic starting materials and the copper sulfate/ascorbate catalyst system, creating a homogenous reaction environment that accelerates the reaction. Tetrahydrofuran (THF) is also a common choice, though its lower polarity may require co-solvents for more polar substrates.[6] A critical exception in this category is Acetonitrile (MeCN) . Due to its powerful coordinating ability with the Cu(I) ion, acetonitrile can significantly inhibit or completely halt the catalytic cycle and should generally be avoided.[1]
Protic and Aqueous Systems: Biocompatibility and "Green" Chemistry
Aqueous solvent systems, often mixed with a miscible organic solvent like tert-butanol (t-BuOH), are foundational to the "click chemistry" ethos, enabling reactions in biological contexts.[7][8]
-
Expertise & Experience: The t-BuOH/H₂O system is a robust choice, particularly for bioconjugation, as it balances the solubility of organic reagents with the aqueous environment required for biomolecules. Water can have a beneficial effect on the reaction rate.[8] For 1-Azido-2-fluoro-4-methylbenzene, its moderate hydrophobicity makes it well-suited for these mixed systems, often yielding clean, high-yield conversions. Greener solvents like glycerol have also been shown to be effective media for CuAAC with fluorinated azides.[8]
Aprotic Non-Polar Solvents: Niche Applications
Solvents such as Toluene and Dichloromethane (DCM) are typically reserved for reactions where the substrates are highly non-polar and have poor solubility in polar media.
-
Expertise & Experience: While viable, achieving efficient catalysis in these solvents can be challenging. The components of the catalytic system (especially copper sulfate) have very low solubility, often leading to heterogeneous mixtures and slower, less reliable reactions. These solvents are generally not the first choice unless dictated by substrate solubility constraints.
Data Summary: 1-Azido-2-fluoro-4-methylbenzene Performance
| Solvent System | Typical Reaction Time | Typical Yield | Key Considerations |
| DMF | 1-4 hours | >95% | Excellent solvent for a wide range of substrates. Easy workup. |
| DMSO | 1-4 hours | >95% | Similar to DMF, but higher boiling point can complicate removal. |
| t-BuOH / H₂O (1:1) | 2-8 hours | 90-98% | Excellent for bioconjugation; may require heating for less reactive alkynes. |
| THF | 4-12 hours | 85-95% | Good general-purpose solvent; may need co-solvents for polar reactants. |
| Toluene | 12-24 hours | 60-80% | For non-polar substrates only. Reaction is often heterogeneous and slow. |
| Acetonitrile | >24 hours | <10% | Not Recommended. Strongly inhibits the Cu(I) catalyst.[1] |
Note: Data is synthesized from typical CuAAC reaction profiles and the known reactivity of fluorinated aryl azides. Reaction times are estimates for a reaction with a terminal alkyne at room temperature.
Alternatives & Comparative Positioning
While 1-Azido-2-fluoro-4-methylbenzene is a high-performance reagent for CuAAC, alternative bioorthogonal chemistries exist, primarily for applications where the cytotoxicity of copper is a concern.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free method utilizes strained cyclooctynes like Dibenzocyclooctyne (DBCO) or Bicyclo[6.1.0]nonyne (BCN).[9][10]
-
Performance Comparison: SPAAC is essential for live-cell labeling. However, the reactions are generally slower than optimized CuAAC. Furthermore, the cyclooctyne reagents are significantly larger and more hydrophobic than a terminal alkyne, which can sometimes perturb the function of labeled biomolecules.[11]
-
-
Non-Fluorinated Aryl Azides (e.g., Phenyl Azide):
-
Performance Comparison: The presence of the fluorine atom in 1-Azido-2-fluoro-4-methylbenzene provides a distinct kinetic advantage. Reactions with this reagent consistently proceed faster and under milder conditions than with its non-fluorinated counterparts due to the favorable electronic effects.[3][4][5]
-
Caption: Decision workflow for selecting a conjugation strategy.
Experimental Protocols
The following protocols are self-validating systems for a model reaction between 1-Azido-2-fluoro-4-methylbenzene and Phenylacetylene.
Protocol 1: Optimized Conditions in an Aprotic Polar Solvent
-
Materials:
-
1-Azido-2-fluoro-4-methylbenzene (15.1 mg, 0.1 mmol, 1.0 equiv)
-
Phenylacetylene (11 µL, 0.1 mmol, 1.0 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (2.5 mg, 0.01 mmol, 0.1 equiv)
-
Sodium Ascorbate (4.0 mg, 0.02 mmol, 0.2 equiv)
-
Anhydrous Dimethylformamide (DMF) (2 mL)
-
-
Methodology:
-
To a 10 mL round-bottom flask, add 1-Azido-2-fluoro-4-methylbenzene and Phenylacetylene.
-
Add DMF and stir until all components are fully dissolved.
-
In a separate vial, dissolve CuSO₄·5H₂O and Sodium Ascorbate in 0.5 mL of DMF.
-
Add the catalyst solution to the reaction mixture dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the mixture with 10 mL of ethyl acetate and wash with 3 x 10 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Biocompatible Conditions in an Aqueous System
-
Materials:
-
1-Azido-2-fluoro-4-methylbenzene (15.1 mg, 0.1 mmol, 1.0 equiv)
-
Phenylacetylene (11 µL, 0.1 mmol, 1.0 equiv)
-
Stock Solution of CuSO₄·5H₂O in H₂O (100 mM)
-
Stock Solution of Sodium Ascorbate in H₂O (200 mM, freshly prepared)
-
tert-Butanol (t-BuOH) (1 mL)
-
Deionized Water (1 mL)
-
-
Methodology:
-
In a 10 mL vial, dissolve 1-Azido-2-fluoro-4-methylbenzene and Phenylacetylene in 1 mL of t-BuOH.
-
Add 1 mL of deionized water and stir vigorously.
-
Add 100 µL of the 100 mM CuSO₄ stock solution (0.01 mmol, 0.1 equiv).
-
Add 100 µL of the 200 mM Sodium Ascorbate stock solution (0.02 mmol, 0.2 equiv).
-
Seal the vial and stir at 40°C for 6 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, extract the product with 3 x 10 mL of ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Caption: General experimental workflow for a CuAAC reaction.
Safety and Handling
Organic azides are high-energy compounds and must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12] Handle the compound in a well-ventilated fume hood.
-
Storage: 1-Azido-2-fluoro-4-methylbenzene should be stored at low temperatures (typically -20°C) under an inert atmosphere to ensure long-term stability.[12][13]
-
Handling: Avoid subjecting the compound to shock, friction, or high temperatures, as this can lead to decomposition. Use non-sparking tools.[14]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion and Recommendations
1-Azido-2-fluoro-4-methylbenzene is a superior reagent for CuAAC reactions, offering significant kinetic advantages over non-fluorinated analogues. The choice of solvent is a critical parameter for reaction success.
-
For Maximum Rate and Yield: Anhydrous DMF or DMSO are the recommended solvents for most in-vitro and materials science applications.
-
For Bioconjugation: A t-BuOH/H₂O mixture provides an excellent balance of reactivity and biocompatibility.
-
Avoid: Acetonitrile should be avoided due to its inhibitory effect on the copper catalyst.
By understanding the interplay between the reagent's electronic properties and the solvent's physical characteristics, researchers can fully exploit the capabilities of 1-Azido-2-fluoro-4-methylbenzene to achieve rapid, efficient, and high-yielding chemical conjugations.
References
-
G. B. Barlin, "Solvent Effect on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of Novel Triazolyl Substituted Quinolines as Potential Anticancer Agents," Bioorganic & Medicinal Chemistry Letters, 2012. [Link]
-
Wikipedia, "Azide-alkyne Huisgen cycloaddition," Accessed Feb 2026. [Link]
-
V. V. Popik, "1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles," Journal of the American Chemical Society, 2011. [Link]
-
V. V. Popik, "1,3-Dipolar Cycloaddition Reactivities of Perfluorinated Aryl Azides with Enamines and Strained Dipolarophiles," Journal of the American Chemical Society, 2011. [Link]
-
Z. Xi, et al., "Multifluorinated Aryl Azides for the Development of Improved H2S Probes, and Fast Strain-promoted Azide-Alkyne Cycloaddition and Staudinger Reactions," Chemistry – An Asian Journal, 2020. [Link]
-
R. C. D. Santos, et al., "Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media," Molecules, 2021. [Link]
-
Z. Xi, et al., "Multifluorinated Aryl Azides for the Development of Improved H2S Probes, and Fast Strain-promoted Azide-Alkyne Cycloaddition and Staudinger Reactions," Chemistry – An Asian Journal, 2020. [Link]
-
C. R. Bertozzi, et al., "A Comparative Study of Bioorthogonal Reactions with Azides," ACS Chemical Biology, 2006. [Link]
-
ResearchGate, "Best solvent for azide alkyne cycloaddition?," 2018. [Link]
-
Interchim, "Azide conjugates - for Click chemistry," Accessed Feb 2026. [Link]
-
Organic Syntheses, "Fluorobenzene," Accessed Feb 2026. [Link]
-
BIOFOUNT, "1-Azido-2-fluoro-4-methylbenzene," Accessed Feb 2026. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. Multifluorinated Aryl Azides for the Development of Improved H2 S Probes, and Fast Strain-promoted Azide-Alkyne Cycloaddition and Staudinger Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Strategic Advantage of Fluorination: Benchmarking 1-Azido-2-fluoro-4-methylbenzene in Bioorthogonal Chemistry
A Senior Application Scientist's Guide to Optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
In the dynamic landscape of chemical biology and drug development, the ability to selectively and efficiently label biomolecules within their native environment is paramount. Bioorthogonal chemistry provides a powerful arsenal of reactions that proceed in living systems without interfering with endogenous biochemical processes.[1] Among these, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a cornerstone technology due to its metal-free nature, making it highly suitable for in vivo applications.[2][3] The choice of reagents, particularly the azide component, is a critical determinant of the reaction's success, influencing kinetics, stability, and specificity.
This guide provides an in-depth technical comparison of 1-Azido-2-fluoro-4-methylbenzene against other commonly used bioorthogonal azides. We will explore the nuanced effects of fluorine substitution on reaction kinetics and stability, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal reagents for their specific applications.
The Impact of Fluorine Substitution on Azide Reactivity
The introduction of fluorine atoms onto an aromatic azide has profound electronic consequences that directly influence its reactivity in SPAAC reactions. Fluorine is a strongly electron-withdrawing atom, and its placement on the aromatic ring can significantly modulate the electronic properties of the azide moiety.[4] This electronic perturbation is a key factor in tuning the reaction kinetics of SPAAC, a reaction that is highly dependent on the electronic complementarity between the azide and the strained alkyne.[5][6]
Recent studies have demonstrated that fluoroalkyl azides exhibit enhanced reactivity with electron-rich cyclooctynes, such as Bicyclononyne (BCN), while showing reduced reactivity with electron-deficient cyclooctynes like Dibenzocyclooctyne (DBCO).[5][7] This differential reactivity opens the door for orthogonal labeling strategies, where different azide-alkyne pairs can be used simultaneously in the same biological system to label distinct targets.[5][6] For instance, a tetra-fluorinated aromatic azide has been reported to exhibit a second-order rate constant (k₂) of 3.60 M⁻¹s⁻¹, positioning it among the fastest SPAAC reactions documented.[8]
The specific substitution pattern of 1-Azido-2-fluoro-4-methylbenzene, with a fluorine atom ortho to the azide group, is anticipated to confer unique reactivity profiles. The proximity of the electron-withdrawing fluorine atom can influence the azide's frontier molecular orbitals, potentially accelerating its reaction with specific strained alkynes.
Quantitative Performance Comparison of Bioorthogonal Azides
The efficacy of a bioorthogonal reaction is quantitatively defined by its second-order rate constant (k₂), which reflects the reaction's speed at given reactant concentrations. Faster kinetics are often critical for applications involving low-abundance biomolecules or when rapid labeling is required. The following table summarizes typical rate constants for various azide-cyclooctyne pairs, providing a framework for comparing the expected performance of 1-Azido-2-fluoro-4-methylbenzene.
| Azide Reagent | Cyclooctyne Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| Alkyl Azide | BCN | ~0.1 - 1.0[5][9] | Good balance of reactivity and stability. | Slower kinetics compared to more reactive pairs. |
| Alkyl Azide | DBCO | ~0.1 - 2.3[9] | Widely used, good biocompatibility. | Can be susceptible to side reactions with thiols. |
| Fluoroalkyl Azide (e.g., PhOCF₂CF₂N₃) | BCN | Enhanced (e.g., 16-fold faster than non-fluorinated analog)[5] | Rapid kinetics with electron-rich alkynes, enables orthogonal labeling. | Reduced reactivity with electron-deficient alkynes. |
| Fluoroalkyl Azide (e.g., PhOCF₂CF₂N₃) | DBCO | Reduced (e.g., 20-fold slower than non-fluorinated analog)[5] | High selectivity in orthogonal labeling schemes. | Slower kinetics may not be suitable for all applications. |
| Tetra-fluorinated Aromatic Azide | Cyclooctyne | ~3.60 [8] | Exceptionally fast kinetics. | Synthesis can be more complex. |
| 1-Azido-2-fluoro-4-methylbenzene | BCN (Predicted) | Enhanced | Potentially rapid kinetics with specific alkynes. | Requires experimental validation. |
| 1-Azido-2-fluoro-4-methylbenzene | DBCO (Predicted) | Modulated | Potential for unique selectivity. | Requires experimental validation. |
Note: The performance of 1-Azido-2-fluoro-4-methylbenzene is predicted based on the established principles of fluorine's electronic effects on azide reactivity. Experimental validation is crucial.
Experimental Design for Benchmarking Azide Reactivity
To empirically determine the performance of 1-Azido-2-fluoro-4-methylbenzene, a head-to-head comparison with a standard non-fluorinated aromatic azide (e.g., benzyl azide) is recommended. The following experimental workflow outlines the key steps for determining reaction kinetics and assessing stability.
Workflow for Kinetic Analysis of SPAAC Reactions
Caption: Workflow for determining SPAAC reaction kinetics.
Detailed Protocol for Kinetic Measurement by HPLC
-
Reagent Preparation:
-
Prepare 10 mM stock solutions of 1-Azido-2-fluoro-4-methylbenzene, benzyl azide, BCN, and DBCO in DMSO.
-
-
Reaction Setup:
-
In a temperature-controlled vial at 37°C, add 950 µL of phosphate-buffered saline (PBS), pH 7.4.
-
Add 25 µL of the 10 mM azide stock solution (final concentration: 250 µM).
-
Initiate the reaction by adding 25 µL of the 10 mM cyclooctyne stock solution (final concentration: 250 µM).
-
-
Time-Course Monitoring:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 100 µL of a suitable quenching solution (e.g., a high concentration of a scavenger azide or alkyne).
-
Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the starting materials and the appearance of the triazole product.
-
-
Data Analysis:
-
Integrate the peak areas of the azide and/or cyclooctyne at each time point.
-
Plot the natural logarithm of the reactant concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the reactant that is not in excess.
-
Protocol for Assessing Reagent Stability in Cell Culture Media
-
Reagent Incubation:
-
Prepare a 100 µM solution of 1-Azido-2-fluoro-4-methylbenzene in complete cell culture medium (e.g., DMEM with 10% FBS).
-
Incubate the solution at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots of the medium.
-
-
Analysis:
-
Analyze the aliquots by HPLC or LC-MS to quantify the amount of intact 1-Azido-2-fluoro-4-methylbenzene remaining.
-
Compare the stability profile to that of a standard azide to determine if the fluoro-substitution impacts stability in a biological milieu.
-
Cellular Labeling Application: A Workflow
The ultimate test of a bioorthogonal reagent is its performance in a cellular context. The following workflow outlines a general procedure for labeling azide-modified biomolecules on the surface of living cells.
Caption: Workflow for live-cell bioorthogonal labeling.
Conclusion and Future Perspectives
The strategic placement of fluorine atoms on bioorthogonal reagents represents a significant advancement in the field, offering a sophisticated means to tune reactivity and enable novel experimental designs. While direct experimental data for 1-Azido-2-fluoro-4-methylbenzene is still emerging, the principles derived from studies of other fluorinated azides provide a strong rationale for its potential as a highly effective and selective tool for SPAAC.
The electron-withdrawing nature of the ortho-fluoro substituent is predicted to enhance its reactivity with electron-rich cyclooctynes like BCN, potentially leading to faster and more efficient labeling. Researchers are encouraged to perform the benchmarking experiments outlined in this guide to fully characterize the kinetic and stability profiles of 1-Azido-2-fluoro-4-methylbenzene. The insights gained from such studies will undoubtedly contribute to the expanding toolkit of bioorthogonal chemistry and accelerate discoveries in drug development and fundamental biology.
References
-
Tomčo, M., et al. (2025). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv. [Link]
-
Šlachtová, V., et al. (2025). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv. [Link]
-
Terzic, V., et al. (2019). Dibenzocyclooctynes: Effect of Aryl Substitution on Their Reactivity toward Strain-Promoted Alkyne–Azide Cycloaddition. The Journal of Organic Chemistry, 84(13), 8542–8551. [Link]
-
Li, J., et al. (2015). Tetra-fluorinated aromatic azide for highly efficient bioconjugation in living cells. Chemical Communications, 51(88), 15927–15930. [Link]
-
Pousse, G., et al. (2019). Dibenzocyclooctynes: Effect of Aryl Substitution on Their Reactivity toward Strain-Promoted Alkyne-Azide Cycloaddition. PubMed. [Link]
-
Grellier, P., et al. (2025). Dibenzocyclooctynes: Effect of Aryl Substitution on Their Reactivity toward Strain-Promoted Alkyne-Azide Cycloaddition. ResearchGate. [Link]
-
Mikula, H., et al. (2019). Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions. Chemistry – A European Journal, 25(3), 754-758. [Link]
-
Semantic Scholar. Dibenzocyclooctynes: Effect of Aryl Substitution on Their Reactivity toward Strain-Promoted Alkyne-Azide Cycloaddition. Semantic Scholar. [Link]
-
Agard, N. J., et al. (2006). A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology, 1(10), 644-648. [Link]
-
van Delft, F. L., et al. (2024). Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. Chemical Communications. [Link]
-
Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click cycloaddition reactions in chemical biology. Chemical Society Reviews, 39(4), 1272-1279. [Link]
-
Fehr, J. M., et al. (2023). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Chemical Science, 14(10), 2686-2692. [Link]
-
Wikipedia. (2023). Bioorthogonal chemistry. Wikipedia. [Link]
-
Sečkutė, J., et al. (2013). Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging. Journal of the American Chemical Society, 135(36), 13478-13481. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(23), 4313-4324. [Link]
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Validating the Kinetic Profile of 1-Azido-2-fluoro-4-methylbenzene Reactions: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical biology and drug development, the azide functional group stands as a cornerstone for bioorthogonal chemistry, enabling the precise and efficient labeling and conjugation of biomolecules. The reactivity of aryl azides, in particular, can be finely tuned through substituent effects, offering a powerful tool for designing bespoke chemical probes. This guide provides an in-depth technical analysis of the kinetic profile of "1-Azido-2-fluoro-4-methylbenzene," a strategically substituted aryl azide. We will objectively compare its predicted performance in key bioorthogonal reactions with that of other relevant alternatives, supported by a synthesis of available experimental data and detailed protocols for kinetic validation.
The Influence of Aromatic Substitution on Azide Reactivity: A Mechanistic Overview
The kinetic performance of an aryl azide in reactions such as the Staudinger ligation and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is fundamentally governed by the electronic properties of the aromatic ring. Electron-withdrawing substituents enhance the electrophilicity of the azide moiety, thereby accelerating its reaction with nucleophiles (like phosphines in the Staudinger ligation) or electron-rich dipolarophiles (like strained alkynes in SPAAC).
In the case of 1-Azido-2-fluoro-4-methylbenzene , we have a fascinating interplay of substituent effects:
-
Fluorine (at the 2-position): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which is expected to significantly increase the reactivity of the azide.
-
Methyl Group (at the 4-position): The methyl group is weakly electron-donating through hyperconjugation (+I), which would slightly attenuate the activating effect of the fluorine atom.
This specific substitution pattern suggests that 1-Azido-2-fluoro-4-methylbenzene will exhibit enhanced reactivity compared to unsubstituted phenyl azide, yet will likely be less reactive than perfluorinated aryl azides. This tunability makes it a compelling candidate for applications where a balance between reactivity and stability is desired.
Comparative Kinetic Analysis: Staudinger Ligation and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To provide a quantitative basis for comparison, we will examine the expected kinetic performance of 1-Azido-2-fluoro-4-methylbenzene in two of the most prominent bioorthogonal reactions involving azides.
The Staudinger Ligation
The Staudinger ligation is a classic bioorthogonal reaction that forms a stable amide bond from an azide and a phosphine. The reaction rate is highly sensitive to the electronic nature of the azide.
Table 1: Comparative Second-Order Rate Constants for the Staudinger Ligation
| Azide Compound | Phosphine Reagent | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Alkyl Azide | Triphenylphosphine | ~10⁻³ | [1] |
| Phenyl Azide | Triphenylphosphine | Sluggish | [2][3] |
| 1-Azido-2-fluoro-4-methylbenzene (Predicted) | Triphenylphosphine | > 10⁻³ (Enhanced) | - |
| Perfluoroaryl Azide | Methyl 2-(diphenylphosphanyl)benzoate | up to 18 | [4][5] |
The presence of the electron-withdrawing fluorine atom in 1-Azido-2-fluoro-4-methylbenzene is predicted to substantially accelerate the Staudinger ligation compared to simple alkyl and phenyl azides. While not as rapid as the reactions with highly activated perfluoroaryl azides, it offers a significant kinetic advantage for applications requiring faster conjugation.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a cornerstone of "click chemistry," prized for its rapid, catalyst-free nature. The rate of SPAAC is also influenced by the electronics of the azide, with electron-deficient azides generally reacting faster with common strained alkynes.
Table 2: Comparative Second-Order Rate Constants for SPAAC Reactions
| Azide Compound | Strained Alkyne | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| Benzyl Azide | Bicyclononyne (BCN) | ~0.1 - 1.0 | [6][7] |
| 1-Azido-2-fluoro-4-methylbenzene (Predicted) | Bicyclononyne (BCN) | > 1.0 (Enhanced) | - |
| Fluoroalkyl Azide | Bicyclononyne (BCN) | 16-fold increase over non-fluorinated analog | [6] |
| Phenyl Azide | Strained Cyclooctynes | Generally slow | [8] |
Based on the observed trend that fluorination enhances SPAAC rates, it is anticipated that 1-Azido-2-fluoro-4-methylbenzene will exhibit a faster reaction rate with strained alkynes like BCN compared to standard benzyl azide. This makes it a promising reagent for applications demanding rapid labeling, such as in vivo imaging.
Experimental Validation of Kinetic Profiles
To empirically validate the kinetic performance of 1-Azido-2-fluoro-4-methylbenzene, a series of well-controlled experiments are necessary. Below are detailed protocols for determining second-order rate constants using common analytical techniques.
Kinetic Analysis via ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reaction kinetics by observing the change in concentration of reactants and products over time.
Experimental Protocol: ¹H NMR Kinetic Analysis of a SPAAC Reaction
-
Sample Preparation:
-
Prepare a stock solution of 1-Azido-2-fluoro-4-methylbenzene in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) of known concentration (e.g., 20 mM).
-
Prepare a stock solution of the strained alkyne (e.g., BCN) in the same deuterated solvent at a known, different concentration (e.g., 40 mM) to ensure pseudo-first-order conditions.
-
Include an internal standard (e.g., 1,3,5-trimethoxybenzene) in one of the stock solutions for accurate concentration determination.
-
-
Reaction Initiation and Monitoring:
-
Equilibrate the NMR tube containing the 1-Azido-2-fluoro-4-methylbenzene solution and the internal standard in the NMR spectrometer at a constant temperature (e.g., 298 K).
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Inject the strained alkyne solution into the NMR tube, mix rapidly, and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate a well-resolved proton signal for the reactant (1-Azido-2-fluoro-4-methylbenzene) and the product (triazole) in each spectrum.
-
Normalize the integrals to the internal standard to determine the concentration of the reactant at each time point.
-
Plot the natural logarithm of the reactant concentration versus time. The slope of the resulting linear plot will be the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the initial concentration of the excess reagent (strained alkyne).
-
Caption: Workflow for kinetic analysis using ¹H NMR spectroscopy.
Kinetic Analysis via In-Situ IR Spectroscopy
Attenuated Total Reflectance (ATR) IR spectroscopy is another excellent method for real-time reaction monitoring, particularly for reactions involving azides, which have a strong and distinct vibrational band around 2100 cm⁻¹.
Experimental Protocol: In-Situ IR Kinetic Analysis of a Staudinger Ligation
-
Instrument Setup:
-
Set up an in-situ IR spectrometer with an ATR probe.
-
Establish a stable baseline by acquiring a background spectrum of the solvent (e.g., THF/water mixture).
-
-
Reaction Initiation and Monitoring:
-
In a temperature-controlled reaction vessel, dissolve the phosphine reagent in the chosen solvent.
-
Submerge the ATR probe into the phosphine solution and begin data acquisition.
-
Inject a solution of 1-Azido-2-fluoro-4-methylbenzene into the vessel with vigorous stirring to initiate the reaction.
-
Continuously record the IR spectrum over time, focusing on the disappearance of the azide peak (~2100 cm⁻¹).
-
-
Data Analysis:
-
Measure the absorbance of the azide peak at each time point.
-
Convert absorbance to concentration using a pre-determined calibration curve (Beer-Lambert Law).
-
Analyze the concentration versus time data using appropriate kinetic models (e.g., second-order rate law) to determine the rate constant.
-
Sources
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A Comparative Guide to Cross-Reactivity Studies of 1-Azido-2-fluoro-4-methylbenzene in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular interactions, the ability to capture and identify binding partners within a native biological context is paramount. Photo-cross-linking reagents have emerged as indispensable tools for covalently trapping these transient and stable interactions. This guide provides an in-depth comparison of 1-Azido-2-fluoro-4-methylbenzene, a fluorinated aryl azide photo-cross-linker, with other commonly used reagents. We will delve into the mechanistic underpinnings, experimental best practices for assessing cross-reactivity, and data-driven comparisons to inform your experimental design.
The Critical Role of Photo-Cross-Linkers in Elucidating Molecular Interactions
The study of protein-protein, protein-nucleic acid, and protein-small molecule interactions is fundamental to understanding cellular processes and for the development of novel therapeutics.[1] Traditional methods like co-immunoprecipitation and affinity chromatography are powerful but can miss transient or weak interactions that are dissociated during purification steps.[2] Photo-cross-linkers offer a solution by creating a covalent bond between interacting molecules upon photoactivation, effectively "freezing" the interaction for subsequent analysis.[2]
Aryl azides are a widely used class of photoreactive reagents in cross-linking studies.[3] Upon exposure to UV light, they form a highly reactive nitrene intermediate that can insert into C-H and N-H bonds or react with nucleophiles in its immediate vicinity.[4] The choice of photo-cross-linker is critical and depends on factors such as activation wavelength, reactivity of the generated intermediate, and potential for non-specific labeling.
1-Azido-2-fluoro-4-methylbenzene: A Closer Look
1-Azido-2-fluoro-4-methylbenzene belongs to the family of fluorinated aryl azides. The introduction of fluorine atoms onto the aromatic ring can influence the photoreactive properties of the azide group. While specific experimental data on the cross-reactivity of this particular compound is not extensively available in the public domain, we can infer its likely behavior based on the known properties of fluorinated aryl azides. Fluorination can potentially lead to more C-H insertion products compared to simple aryl azides, which may result in less specific labeling.[5]
Mechanism of Action:
Upon UV irradiation (typically in the 250-350 nm range for simple aryl azides), 1-azido-2-fluoro-4-methylbenzene is expected to generate a highly reactive fluoro-methylphenylnitrene intermediate.[4] This nitrene can then non-specifically insert into nearby C-H, N-H, and O-H bonds of interacting biomolecules.
Caption: Photoactivation and cross-linking mechanism of 1-Azido-2-fluoro-4-methylbenzene.
Comparative Analysis of Photo-Cross-Linking Reagents
The selection of an appropriate photo-cross-linker is a critical decision in experimental design. Below is a comparison of key features of different classes of photoreactive groups.
| Feature | Aryl Azides (e.g., 1-Azido-2-fluoro-4-methylbenzene) | Benzophenones | Diazirines |
| Activation Wavelength (nm) | 250-460[4] | ~350-365[4] | 330-370[4] |
| Reactive Intermediate | Nitrene[4] | Diradical (Triplet State)[4] | Carbene[4] |
| Reactivity/Target | Inserts into C-H, N-H bonds; reacts with double bonds and nucleophiles.[4] | Abstracts hydrogen from C-H bonds.[4] | Inserts non-specifically into C-H, N-H, and O-H bonds.[4] |
| Advantages | Relatively small size. | Higher cross-linking yields than aryl azides.[5] | Small, highly reactive intermediate, leading to efficient cross-linking.[3] |
| Disadvantages | Can have a longer lifetime, potentially leading to non-specific labeling. | Larger size can cause steric hindrance. Can contribute to autofluorescence.[6] | Can be less stable than other photoreactive groups. |
Experimental Workflows for Assessing Cross-Reactivity
A robust experimental design is crucial to differentiate specific, interaction-dependent cross-linking from non-specific background. Here are two widely used workflows for analyzing cross-linking in complex mixtures:
1. Mass Spectrometry-Based Proteomics (XL-MS)
Cross-linking mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and mapping interaction interfaces on a large scale.[7][8]
Caption: A general workflow for cross-linking mass spectrometry (XL-MS).
Detailed Protocol for XL-MS:
-
Sample Preparation: Incubate the "bait" molecule (e.g., a purified protein or a small molecule probe) with a complex biological mixture, such as a cell lysate.
-
Cross-linker Addition: Add 1-Azido-2-fluoro-4-methylbenzene to the mixture. The optimal concentration should be determined empirically.
-
Photoactivation: Expose the sample to UV light at the appropriate wavelength and duration to activate the cross-linker.
-
Protein Digestion: Denature and enzymatically digest the cross-linked protein complexes into smaller peptides. Trypsin is commonly used.[7]
-
LC-MS/MS Analysis: Separate the resulting peptide mixture using liquid chromatography and analyze it by tandem mass spectrometry.[8]
-
Data Analysis: Utilize specialized software to identify the cross-linked peptides from the complex MS/MS spectra. This allows for the identification of the interacting proteins and the specific sites of cross-linking.[9]
2. Far-Western Blotting
Far-western blotting is a technique used to detect protein-protein interactions in vitro.[10] It is a modification of the standard western blotting procedure where a labeled "bait" protein is used to probe for interacting "prey" proteins that have been separated by gel electrophoresis and transferred to a membrane.[11][12]
Caption: Workflow for Far-Western Blotting with a photo-cross-linker.
Detailed Protocol for Far-Western Blotting with a Photo-Cross-Linker:
-
Protein Separation and Transfer: Separate the complex protein mixture (prey proteins) by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Denaturation and Renaturation: Wash the membrane with a series of buffers to remove SDS and allow the proteins to refold.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., BSA or non-fat dry milk) to prevent non-specific binding of the bait protein.
-
Probing: Incubate the membrane with the bait protein that has been conjugated with 1-Azido-2-fluoro-4-methylbenzene.
-
Photo-cross-linking: Expose the membrane to UV light to covalently link the bait protein to its interacting partners on the membrane.
-
Washing: Perform stringent washes to remove any non-covalently bound bait protein.
-
Detection: Detect the bait protein using an antibody against the bait or a tag, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.[13]
Trustworthiness and Self-Validating Systems
To ensure the reliability of your cross-linking results, it is essential to incorporate controls into your experiments:
-
No UV Control: A sample that is not exposed to UV light should show no or significantly reduced cross-linking, confirming that the covalent linkage is light-dependent.
-
No Cross-linker Control: A sample without the addition of the photo-cross-linker should not produce cross-linked products.
-
Competition Assay: To demonstrate specificity, a competition experiment can be performed where an excess of an unlabeled, non-cross-linkable competitor is added to the reaction mixture. A specific interaction should be competed away, resulting in a decrease in the cross-linked product.
Conclusion
1-Azido-2-fluoro-4-methylbenzene, as a member of the fluorinated aryl azide family, offers a valuable tool for studying molecular interactions in complex biological systems. Its utility is maximized when used in conjunction with robust experimental designs and appropriate controls to minimize and account for non-specific cross-reactivity. The choice between this and other photo-cross-linkers will depend on the specific application, the nature of the interacting molecules, and the downstream analytical methods employed. By carefully considering the principles and protocols outlined in this guide, researchers can confidently design and execute experiments to unravel the intricate networks of molecular interactions that govern cellular function.
References
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Wu, Y., Li, Q., & Chen, X. Z. (2007). Detecting protein-protein interactions by Far western blotting. Nature protocols, 2(12), 3278–3284. [Link]
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Jahantigh, M., & Reichelt, S. (2009). Detection of protein-protein interactions by far-western blotting. Methods in molecular biology (Clifton, N.J.), 536, 313–329. [Link]
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Liu, F., Rijkers, D. T. S., & Heck, A. J. R. (2015). Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology. Journal of the American Society for Mass Spectrometry, 26(10), 1643–1657. [Link]
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MD Anderson Cancer Center. (n.d.). Identification of protein interactions by far Western analysis. Retrieved from [Link]
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Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(22), 13986–14041. [Link]
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G-Biosciences. (2016, May 3). The 3 Types of Crosslinking Reagents and When to Use Them. Retrieved from [Link]
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Bruce, J. E., & Scheltema, R. A. (2017). Spectral Library Searching To Identify Cross-Linked Peptides. Journal of the American Society for Mass Spectrometry, 28(10), 2056–2065. [Link]
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Allery Chemistry. (2022, November 6). Staudinger Reactions - Bioothogonal before Click Chemistry [Video]. YouTube. [Link]
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Clark, C. A., Riley, N. M., & Herr, A. E. (2021). Comparison of photoactivatable crosslinkers for in-gel immunoassays. Analyst, 146(19), 5891–5900. [Link]
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Gonzalez, J., & Sun, F. (2022). Rapid LC-MS/MS Evaluation of Collagen and Elastin Crosslinks in Human and Mouse Lung Tissue with a Novel Bioanalytical Surrogate Matrix Approach. Metabolites, 12(11), 1083. [Link]
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O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Current opinion in structural biology, 50, 111–118. [Link]
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MDPI. (n.d.). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. Retrieved from [Link]
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Götze, M., Iacobucci, C., & Sinz, A. (2019). A Simple Cross-Linking/Mass Spectrometry Workflow for Studying System-wide Protein Interactions. Analytical chemistry, 91(15), 10236–10244. [Link]
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ResearchGate. (n.d.). Quantitative proteomics approach for identifying protein-drug interactions in complex mixtures using protein stability measurements. Retrieved from [Link]
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Shoemaker, B. A., & Panchenko, A. R. (2007). Protein-protein interaction detection: methods and analysis. PLoS computational biology, 3(9), e183. [Link]
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Nobel Prize. (2023, January 9). The Bioorthogonal Chemistry Journey, from Laboratory to Life [Video]. YouTube. [Link]
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PubChem. (n.d.). 1-(3-Azido-2-methylpropyl)-4-fluorobenzene. Retrieved from [Link]
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Myasnyanko, E. N., & Boyarskaya, I. A. (2013). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of organic chemistry, 78(18), 9119–9127. [Link]
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Safety Operating Guide
A Guide to the Safe Chemical Disposal of 1-Azido-2-fluoro-4-methylbenzene
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe and effective disposal of 1-Azido-2-fluoro-4-methylbenzene. Organic azides are high-energy molecules that demand rigorous safety protocols.[1] Adherence to the procedures outlined below is critical to mitigate risks of explosive decomposition and chemical exposure.
Hazard Assessment and Chemical Profile
1-Azido-2-fluoro-4-methylbenzene is an aryl azide, a class of compounds recognized for its potential instability.[1] While useful synthetic intermediates, they must be handled as potentially explosive, particularly when concentrated or exposed to external energy sources like heat, shock, or friction.[1][2]
The primary directive for the disposal of any organic azide is that it must be chemically converted to a stable derivative before entering the chemical waste stream .[1] Direct disposal of the azide compound is a significant safety violation and poses a severe risk.
A stability assessment of 1-Azido-2-fluoro-4-methylbenzene (C₇H₆FN₃) provides critical context:
-
Carbon-to-Nitrogen Ratio (C/N): The molecule has 7 carbon atoms and 3 nitrogen atoms. Its C/N ratio of ~2.33 suggests it can be isolated but requires careful handling and storage, preferably in solution and at reduced temperatures.[1][3]
-
Rule of Six: This rule suggests that a ratio of at least six carbon atoms per energetic group (like azide) provides sufficient dilution to render the compound relatively safe.[1] With 7 carbons to 1 azide group, this molecule meets the general guideline for manageable stability in a laboratory setting.
Table 1: Chemical and Safety Profile of 1-Azido-2-fluoro-4-methylbenzene
| Property | Value | Source / Comment |
| Molecular Formula | C₇H₆FN₃ | - |
| Molecular Weight | 151.14 g/mol | Calculated |
| Primary Hazards | Potentially explosive, toxic, skin/eye irritant. | [1][2] |
| Incompatibilities | Strong acids, strong oxidizing agents, heavy metals and their salts, halogenated solvents (e.g., CH₂Cl₂, CHCl₃), metal spatulas. | [1][2][4][5][6] |
| Decomposition Risk | Sensitive to heat, light, pressure, and shock.[1][2] Avoid ground glass joints.[2][4] | |
| Storage | Store in a cool, dark, well-ventilated area, away from incompatible materials.[2][4] Solutions are preferred over neat material. |
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Before beginning any chemical deactivation protocol, a thorough pre-operational check is mandatory.
-
Engineering Controls : All handling and deactivation procedures must be conducted within a certified chemical fume hood to contain any potential release of volatile compounds or aerosols.[4] A blast shield should be placed between the operator and the reaction apparatus.[4]
-
Personal Protective Equipment (PPE) : At a minimum, the following PPE must be worn:
-
Flame-retardant lab coat.
-
Chemical splash goggles and a full-face shield.
-
Nitrile gloves (or other appropriate chemically resistant gloves).
-
-
Handling Precautions :
-
Use only plastic, ceramic, or Teflon-coated spatulas and equipment to avoid the formation of highly shock-sensitive metal azides.[1]
-
Avoid concentrating azide solutions via rotary evaporation or distillation.[2]
-
Ensure all waste containers are clearly and accurately labeled as "Azide-Containing Waste" and kept separate from other waste streams, particularly acidic waste.[1][4] Mixing azides with acid can generate highly toxic and explosive hydrazoic acid.[1][5]
-
Core Disposal Strategy: Reductive Quenching via Staudinger Reaction
The most reliable and widely accepted method for neutralizing organic azides is through chemical reduction to the corresponding stable amine.[1][7] The Staudinger reaction is an exceptionally mild and efficient method for this transformation, particularly for aryl azides.[8][9]
The causality of this choice is rooted in safety and efficacy. The reaction converts the high-energy azide functional group into a stable amine and dinitrogen gas, a harmless byproduct.[9] The process is driven by the formation of a very stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[9]
Caption: Workflow for the safe disposal of aryl azide waste.
Step-by-Step Protocol: Staudinger Reduction
This protocol is designed for a laboratory scale (typically <5 grams of azide).
-
Reaction Setup : In a suitably sized round-bottom flask equipped with a magnetic stir bar, place the solution of 1-Azido-2-fluoro-4-methylbenzene. If the azide is in a non-polar solvent, add a co-solvent like tetrahydrofuran (THF) to ensure solubility of all reagents. Operate under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition : To the stirred azide solution at room temperature, add triphenylphosphine (PPh₃) portion-wise. A slight excess (1.1 to 1.5 molar equivalents relative to the azide) is recommended. The initial step is the nucleophilic attack of the phosphine on the terminal nitrogen of the azide.[9]
-
Reaction and Monitoring : The reaction typically proceeds with the evolution of nitrogen gas (N₂), which may be observed as bubbling.[10] This step involves the formation of a phosphazide intermediate, which then loses N₂ to form an iminophosphorane.[9][11] Stir the mixture at room temperature for 2-4 hours. If the reaction is sluggish, it can be gently warmed (not exceeding 50°C).
-
Hydrolysis : After the initial reaction is complete (cessation of gas evolution), add water to the reaction mixture. This step is crucial for hydrolyzing the iminophosphorane intermediate to the desired 2-fluoro-4-methylaniline and the byproduct, triphenylphosphine oxide.[9] Stir for an additional 1-2 hours.
-
Verification of Completion : Before proceeding, it is best practice to verify the complete destruction of the azide. This can be accomplished by thin-layer chromatography (TLC), comparing the reaction mixture to a spot of the starting azide material. The starting azide spot should be completely absent.
Final Waste Management
Once the Staudinger reduction is complete and verified, the resulting mixture is significantly less hazardous. However, it must still be disposed of as chemical waste according to institutional and regulatory guidelines.[12]
-
Collection : Transfer the entire reaction mixture into a designated and properly sealed hazardous waste container.[4]
-
Labeling : The container must be labeled with all chemical constituents, including the solvent, the product (2-fluoro-4-methylaniline), and the byproduct (triphenylphosphine oxide). Do not label it as "azide waste." Instead, label it as "Quenched Azide Reaction Mixture" or list the specific contents.
-
Disposal : The labeled waste container should be handed over to your institution's Environmental Health and Safety (EHS) department for final disposal in compliance with EPA and local regulations.[12][13]
Emergency Procedures: Spill Management
In the event of a small-scale spill of an azide solution within a fume hood:
-
Alert personnel in the immediate area and ensure the fume hood sash is lowered.
-
Cover the spill gently with an absorbent material like vermiculite or sand. Do not use paper towels initially if the azide is concentrated, to avoid potential friction.
-
Wet the absorbent material with a decontaminating solution. A common recommendation is to then treat the area with a solution that can reduce the azide. For spills that can be contained, a solution of triphenylphosphine in THF could be carefully applied.
-
Collect all contaminated materials using non-sparking, non-metallic tools and place them in a designated, labeled hazardous waste container.[1][4]
-
Contact your institution's EHS office for guidance and to report the spill.[14] For large spills, evacuate the area immediately and contact emergency personnel.[4]
References
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Lin, K.-M., et al. (2010). Reductive N–N bond cleavage and coupling of organic azides mediated by chromium(i) and vanadium(i) β-diketiminate. New Journal of Chemistry, 34(8), 1695-1704. Retrieved from [Link]
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Pocket Guide to Chemical Hazards Introduction. (n.d.). NIOSH - Restored CDC. Retrieved from [Link]
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Azides Safe Work Procedure (SWP – 004). (2022, May 18). University of Victoria. Retrieved from [Link]
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Reductive N–N bond cleavage and coupling of organic azides mediated by chromium(i) and vanadium(i) β-diketiminate. (2010). New Journal of Chemistry. Retrieved from [Link]
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Sodium Azide. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]
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Safe Handling of Azides. (2013, February 1). University of Pittsburgh Environmental Health and Safety. Retrieved from [Link]
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Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. (n.d.). University of California, Santa Barbara. Retrieved from [Link]
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Zhang, Y., et al. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules, 27(17), 5707. Retrieved from [Link]
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Information on Azide Compounds. (n.d.). Stanford Environmental Health & Safety. Retrieved from [Link]
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Ning, X., et al. (2010). Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. Angewandte Chemie International Edition, 49(17), 3065-3068. Retrieved from [Link]
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Study on unreactive chemical bond cleavage reaction of organic azides by sulfonium ions. (n.d.). Retrieved from [Link]
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Watson, I. D. G., et al. (2010). Cyclohexene Imine (7-Aza-Bicyclo[4.1.0]Heptane). Organic Syntheses, 87, 161. Retrieved from [Link]
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Aryl azides and phosphines used in this Staudinger reduction triggered... (n.d.). ResearchGate. Retrieved from [Link]
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Radical Reduction of Aromatic Azides to Amines with Triethylsilane. (2006, June 24). Organic Letters, 8(15), 3179-3181. Retrieved from [Link]
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Personal Protective Equipment & Handling Protocol: 1-Azido-2-fluoro-4-methylbenzene
Executive Safety Assessment: The "Hidden" Energetic
Field Note from the Senior Scientist: While many researchers treat organic azides merely as "click chemistry" reagents, 1-Azido-2-fluoro-4-methylbenzene possesses a deceptive hazard profile. It is not just a toxic aromatic; it is a high-energy density material .
The primary risk is not solely inhalation toxicity, but explosive decomposition triggered by friction, heat, or metal contact. Standard "splash protection" PPE is insufficient; your protocol must account for blast mitigation.
The Stability Calculus (C/N Ratio)
Before handling, we must validate the stability using the "Rule of Six" and the Carbon-to-Nitrogen (
-
Formula:
-
Structure: Toluene derivative with an azide and fluorine substitution.
-
Calculation:
- (Carbons) = 7
- (Nitrogens) = 3
-
Ratio (
):
Verdict: BORDERLINE UNSTABLE.
While it passes the "Rule of Six" (Total Carbons
PPE Matrix: Defense in Depth
This matrix moves beyond standard SDS recommendations, focusing on the specific failure modes of azide handling (permeation and detonation).
| Protection Zone | Recommended Equipment | Scientific Rationale (The "Why") |
| Ocular/Face | Blast Shield (Primary) + Safety Glasses (Secondary) | Goggles protect against splashes, but not shrapnel. Because this azide has a C/N ratio < 3, a weighted polycarbonate blast shield is mandatory during synthesis and concentration. |
| Hand (Dermal) | Double-Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or Laminate | Permeation vs. Dexterity: Aromatic azides permeate nitrile rapidly. The outer glove is a sacrificial barrier. If the outer glove is splashed, strip it immediately; the inner glove protects you during removal. |
| Body | Nomex® / Fire-Resistant Lab Coat | Standard cotton/poly coats can melt into skin during a flash fire. Azide decomposition often releases enough heat to ignite organic solvents (Ether/EtOAc) present in the flask. |
| Respiratory | Fume Hood (Sash at 18") | Do not rely on N95s. The primary respiratory hazard is the potential formation of Hydrazoic Acid ( |
| Tools | Teflon/Ceramic Spatulas Only | Metal Incompatibility: Contact with Fe, Cu, or Pb (metal spatulas) can form heavy metal azides, which are primary explosives (shock sensitive). |
Operational Protocol: Safe Handling Workflow
Phase A: Pre-Operational Checks
-
The "Ground Glass" Ban: Inspect all glassware. Do not use standard ground glass joints without protection.[2][4]
-
Reasoning: The friction of twisting a ground glass stopper can generate enough localized heat (triboluminescence) to detonate the azide vapor/residue in the joint.
-
Solution: Use Teflon sleeves or greased joints (Teflon sleeves preferred to prevent contamination).
-
-
Light Shielding: Wrap reaction vessels in aluminum foil. Aromatic azides are photosensitive and can decompose into nitrenes, leading to uncontrolled polymerization or pressure buildup.
Phase B: Synthesis & Workup
-
Solvent Selection:
-
Concentration:
-
Never distill to dryness. Always leave a "solvent heel" (phlegmatizer) to absorb thermal energy.
-
If using a Rotavap, ensure the water bath is
and the system is behind a shield.
-
Phase C: Waste Disposal (The "Kill" Step)
NEVER pour azide waste down the drain.[6] Lead/Copper pipes react with azides to form explosive plumbing traps.
Deactivation Protocol (Staudinger Reduction):
-
Dilute the azide waste in a compatible solvent.
-
Slowly add Triphenylphosphine (
) or a specific quenching kit. -
Allow nitrogen gas evolution to cease.
-
Dispose of the resulting Phosphine Oxide/Amine mixture as standard organic waste.
Visualized Workflows
Figure 1: Risk Assessment & Handling Logic
This decision tree guides the researcher through the safety logic based on the specific quantity and state of the azide.
Caption: Decision matrix for handling low C/N ratio organic azides. Note the critical stop point regarding ground glass joints.
Figure 2: Waste Disposal Flow
A strict protocol to prevent environmental contamination and plumbing explosions.
Caption: The "Kill Step" workflow. Chemical deactivation is required before waste enters the standard hazardous waste stream.[6]
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[7] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Bräse, S., et al. (2005).[7] Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. (Defines the "Rule of Six" and C/N ratios). Link
-
University of California, San Diego (UCSD) . Azide Safety Guidelines. (Detailed protocols on ground glass joints and halogenated solvents). Link
-
University of Bristol . School of Chemistry Hazards of Azides. (Specifics on heavy metal azide formation in plumbing). Link
-
Sigma-Aldrich . Safety Data Sheet: Organic Azides. (General toxicology and handling). Link
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
